Product packaging for Cinepazide Maleate(Cat. No.:CAS No. 26328-04-1)

Cinepazide Maleate

Cat. No.: B194479
CAS No.: 26328-04-1
M. Wt: 533.6 g/mol
InChI Key: XSTJTOKYCAJVMJ-GVTSEVKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinepazide maleate is a maleate salt form of cinepazide which is a vasodilator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35N3O9 B194479 Cinepazide Maleate CAS No. 26328-04-1

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTJTOKYCAJVMJ-GVTSEVKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26328-04-1, 28044-44-2
Record name Cinepazide maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26328-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINEPAZIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacodynamics of Cinepazide Maleate: An In-depth Technical Guide on its Vasodilator Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate is a multifaceted vasodilator agent with a complex pharmacodynamic profile, primarily utilized in the management of cerebrovascular and cardiovascular conditions.[1][2] Its therapeutic efficacy stems from its ability to induce vasodilation through several key mechanisms, including the modulation of intracellular calcium levels, enhancement of cyclic nucleotide signaling, and potentiation of endogenous adenosine effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanisms of action, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways.

Introduction

This compound, a piperazine derivative, has been investigated for its therapeutic potential in conditions associated with impaired blood flow, such as acute ischemic stroke and cerebral vasospasm.[3][4] Its primary pharmacological effect is the relaxation of vascular smooth muscle, leading to the widening of blood vessels, which in turn improves tissue perfusion and oxygenation.[1][2] Understanding the intricate molecular mechanisms underlying its vasodilator action is crucial for its optimal clinical application and for the development of novel therapeutic strategies.

Mechanisms of Vasodilator Action

The vasodilator effect of this compound is not attributed to a single mechanism but rather a synergistic combination of actions on vascular smooth muscle cells (VSMCs) and endothelial cells.

Modulation of Intracellular Calcium

This compound acts as a weak calcium channel blocker.[3] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it reduces the availability of intracellular calcium required for the activation of calmodulin and myosin light-chain kinase (MLCK), a critical step in smooth muscle contraction.[1] This suppression of the transmembrane movement of Ca2+ into VSMCs leads to their relaxation and subsequent vasodilation.[4]

Enhancement of Cyclic Nucleotide Signaling

This compound influences the intracellular concentrations of two critical second messengers involved in vasodilation: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

  • Inhibition of Phosphodiesterase (PDE): this compound has been shown to inhibit phosphodiesterase, an enzyme responsible for the breakdown of cAMP.[2] By inhibiting PDE, it increases the intracellular levels of cAMP in vascular smooth muscle cells.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that promote smooth muscle relaxation.

  • Enhancement of Nitric Oxide (NO) Production: Evidence suggests that this compound can enhance the production of nitric oxide (NO), a potent vasodilator released from endothelial cells.[1] NO activates soluble guanylate cyclase (sGC) in VSMCs, leading to an increased synthesis of cGMP.[1] cGMP then activates Protein Kinase G (PKG), which mediates vasodilation through mechanisms such as decreased intracellular calcium and reduced sensitivity of the contractile machinery to calcium.

Potentiation of Endogenous Adenosine

This compound potentiates the effects of endogenous adenosine, a nucleoside with significant vasodilator properties.[3][4] This is achieved by retarding the degradation of adenosine and inhibiting its cellular uptake.[3] By increasing the extracellular concentration of adenosine, this compound enhances the activation of adenosine receptors on vascular smooth muscle and endothelial cells, which contributes to its overall vasodilator effect.

Quantitative Data

ParameterStudy PopulationDosageOutcomeReference
Clinical Efficacy Patients with acute ischemic stroke320 mg this compound in 500 mL of saline via continuous intravenous infusion once daily for 14 days.Significantly higher proportion of patients with a modified Rankin Scale (mRS) score ≤ 2 on day 90 (60.9% vs. 50.1% in the placebo group; p = 0.0004).[3][5][6][7]
Functional Improvement Patients with acute ischemic stroke320 mg this compound in 500 mL of saline via continuous intravenous infusion once daily for 14 days.Significantly higher proportion of patients with a Barthel Index of ≥95 on day 90 (53.4% vs. 46.7% in the placebo group; p = 0.0230).[3][5][6][7]
Cerebral Blood Flow Patients with acute ischemic stroke (in conjunction with edaravone)320 mg this compound injection mixed with saline or 5% glucose solution via intravenous drip once daily for 14 days.Augmented blood flow velocities observed in the middle cerebral artery (MCA) and anterior cerebral artery (ACA).[4]
Adverse Events Patients with acute ischemic stroke320 mg this compound in 500 mL of saline via continuous intravenous infusion once daily for 14 days.No statistically significant differences in safety parameters between the this compound and control groups. The most common adverse event was constipation.[3][7]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, based on its known mechanisms of action, the following are representative protocols for assessing its vasodilator properties.

Assessment of Vasodilator Effect in Isolated Arteries (Wire Myography)

Objective: To determine the concentration-dependent vasodilator effect of this compound on isolated arterial rings.

Methodology:

  • Tissue Preparation: Euthanize a laboratory animal (e.g., rat, rabbit) and carefully dissect a segment of an artery (e.g., thoracic aorta, mesenteric artery). Place the artery in cold, oxygenated Krebs-Henseleit buffer.

  • Mounting: Cut the artery into 2-3 mm rings and mount them between two stainless steel wires in an organ bath of a wire myograph system. The organ bath should contain Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check: Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension. Subsequently, contract the rings with a high-potassium solution (e.g., 60 mM KCl) to assess their viability.

  • Pre-constriction: After washing out the high-potassium solution and allowing the rings to return to baseline, induce a submaximal contraction using a vasoconstrictor agent (e.g., phenylephrine for aorta, U46619 for mesenteric artery).

  • Concentration-Response Curve: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC50 value.

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells

Objective: To investigate the effect of this compound on intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells.

Methodology:

  • Cell Culture: Culture vascular smooth muscle cells on glass coverslips until they reach a suitable confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

  • Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the resting [Ca2+]i.

  • Stimulation: Induce an increase in [Ca2+]i by applying a vasoconstrictor (e.g., angiotensin II, endothelin-1).

  • This compound Application: After a stable increase in [Ca2+]i is observed, perfuse the cells with a solution containing this compound and record the changes in the fluorescence ratio.

  • Data Analysis: Analyze the changes in the fluorescence ratio to determine the effect of this compound on both basal and agonist-induced increases in [Ca2+]i.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound on PDE activity in vascular tissue.

Methodology:

  • Tissue Homogenization: Homogenize vascular tissue (e.g., aorta) in a suitable buffer and centrifuge to obtain a supernatant containing the PDE enzymes.

  • Assay Reaction: In a microplate, incubate the tissue homogenate with a known concentration of cAMP or cGMP as a substrate, in the presence and absence of various concentrations of this compound.

  • Quantification: After the incubation period, stop the reaction and measure the amount of remaining cAMP or cGMP, or the amount of the product (AMP or GMP) formed. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available luminescent or fluorescent assay kits.

  • Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC50 value.

Signaling Pathways and Visualizations

The vasodilator action of this compound is mediated by complex signaling pathways within endothelial and vascular smooth muscle cells.

Cinepazide_Vasodilation_Pathway cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) L_Arginine L-Arginine L_Arginine->NO sGC sGC NO->sGC Activates Adenosine_Degradation Adenosine Degradation Adenosine_Extracellular Extracellular Adenosine Adenosine_Degradation->Adenosine_Extracellular Adenosine_Uptake Adenosine Uptake Adenosine_Uptake->Adenosine_Extracellular cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation PDE PDE cAMP cAMP PDE->cAMP Breaks down PKA PKA cAMP->PKA Activates PKA->Relaxation Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Contraction Contraction Ca_Influx->Contraction Promotes Relaxation->Contraction Opposes Adenosine_Receptor Adenosine Receptor Adenosine_Receptor->Relaxation Cinepazide This compound Cinepazide->eNOS Enhances Cinepazide->Adenosine_Degradation Inhibits Cinepazide->Adenosine_Uptake Inhibits Cinepazide->PDE Inhibits Cinepazide->Ca_Channel Inhibits (weak) Adenosine_Extracellular->Adenosine_Receptor Activates

Caption: Signaling pathways of this compound-induced vasodilation.

Experimental_Workflow_Vasodilation cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Dissection Dissect Artery Mounting Mount Arterial Ring Dissection->Mounting Equilibration Equilibrate & Check Viability Mounting->Equilibration Pre_constriction Pre-constrict with Agonist Equilibration->Pre_constriction Concentration_Response Add Cumulative Concentrations of this compound Pre_constriction->Concentration_Response Record_Relaxation Record Relaxation Response Concentration_Response->Record_Relaxation Plot_Curve Plot Concentration-Response Curve Record_Relaxation->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

References

Neuroprotective Effects of Cinepazide Maleate on Hippocampal Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate, a piperazine derivative, is a pharmacological agent with recognized vasodilator properties.[1][2] Initially developed for cerebrovascular and peripheral vascular diseases, emerging evidence points towards its significant neuroprotective capabilities, particularly within the hippocampus—a brain region critical for learning and memory. This technical guide synthesizes the current understanding of this compound's mechanisms of action, summarizing key experimental findings and providing detailed protocols for researchers in the field. Its primary function as a mild calcium channel blocker is a cornerstone of its therapeutic action, improving microcirculation and enhancing the brain's resilience to ischemic and hypoxic insults.[3][4] This document will delve into the molecular pathways and cellular effects that underpin its neuroprotective role in hippocampal neurons.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted mechanism of action, targeting several key pathological processes involved in neuronal damage.

  • Vasodilation and Improved Microcirculation : By inhibiting the transmembrane influx of Ca2+ into vascular smooth muscle cells, this compound induces vasodilation.[3] This action increases cerebral blood flow, improves the utilization of glucose by brain cells, and optimizes cellular energy metabolism, thereby strengthening brain tissue's ability to withstand ischemia and hypoxia.[3]

  • Calcium Channel Blockade : As a weak calcium channel blocker, this compound helps regulate intracellular calcium homeostasis.[2][4][5] Dysregulation of calcium is a central event in excitotoxicity and neuronal death pathways, making this a critical protective mechanism.[5][6]

  • Adenosine Potentiation : The compound is known to potentiate the effects of endogenous adenosine by preventing its degradation and tissue accumulation.[1][4] Adenosine has well-documented neuroprotective roles, including the suppression of excitotoxic neurotransmission.[4]

  • Anti-inflammatory and Antioxidant Properties : this compound demonstrates anti-inflammatory and antioxidant activities.[2][3] It can reduce the expression of pro-inflammatory cytokines and mitigate oxidative stress by decreasing reactive oxygen species (ROS) and malondialdehyde (MDA) production while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD).[2][7][8]

  • Anti-Apoptotic Effects : Studies have shown that this compound can inhibit neuronal apoptosis (programmed cell death) induced by insults like oxygen-glucose deprivation or spinal cord injury.[3][7] This is achieved, in part, by preserving mitochondrial function.[8]

Signaling Pathways and Logical Relationships

The neuroprotective effects of this compound are mediated by its influence on several intracellular signaling cascades. In ischemic conditions, an influx of calcium triggers a cascade of detrimental events including inflammation, oxidative stress, and apoptosis. This compound intervenes at a critical early stage by blocking this calcium influx. This action helps to preserve mitochondrial integrity, reduce the activation of astrocytes (gliosis), and suppress the expression of stress-related proteins like β-secretase 1 (BACE1), ultimately leading to neuronal survival.

G cluster_0 Ischemic/Hypoxic Insult cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention cluster_3 Neuroprotective Outcomes Insult Cerebral Hypoperfusion / Ischemia Ca_Influx ↑ Intracellular Ca2+ Insult->Ca_Influx Oxidative_Stress ↑ Oxidative Stress (ROS, MDA) Ca_Influx->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Inflammation ↑ Inflammation (GFAP, Pro-inflammatory Cytokines) Ca_Influx->Inflammation BACE1 ↑ BACE1 Expression Ca_Influx->BACE1 Oxidative_Stress->Mito_Dysfunction Apoptosis Neuronal Apoptosis Mito_Dysfunction->Apoptosis Inflammation->Apoptosis BACE1->Apoptosis Neuron_Loss Cholinergic Neuron Loss (↓ ChAT) Apoptosis->Neuron_Loss Cognitive_Deficit Cognitive Deficits Neuron_Loss->Cognitive_Deficit Neuron_Survival Neuronal Survival Cognitive_Improvement Improved Cognitive Function CM This compound CM->Ca_Influx CM->Oxidative_Stress CM->Inflammation CM->BACE1 CM->Apoptosis Neuron_Survival->CM Cognitive_Improvement->CM G cluster_0 Model Preparation cluster_1 Treatment Phase cluster_2 Assessment A1 Sprague-Dawley Rats A2 Induce T2D (High-Fat Diet + STZ) A1->A2 A3 Induce CCH (2-Vessel Occlusion) A2->A3 B1 Daily Administration (14 days) A3->B1 B2 Group 1: this compound (10mg/kg) Group 2: Saline (Vehicle) C1 Behavioral Testing (Morris Water Maze) B1->C1 C2 Tissue Collection (Brain Perfusion) C1->C2 C3 Biochemical Analysis (Immunohistochemistry for GFAP, ChAT, BACE1) C2->C3

References

Cinepazide Maleate: A Novel Anti-Inflammatory Agent for Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on its Core Anti-Inflammatory Properties

Introduction

Cinepazide maleate, a drug traditionally used for cerebrovascular disorders, has recently emerged as a promising candidate for the treatment of SCI. Emerging evidence suggests that this compound exerts potent anti-inflammatory effects, thereby mitigating the secondary injury cascade and promoting neurological recovery. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound in the context of SCI, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for spinal cord injury.

Mechanism of Action: Attenuation of Microglial Activation and Pro-Inflammatory Cytokine Release

The primary anti-inflammatory mechanism of this compound in spinal cord injury appears to be centered on the inhibition of microglial activation. Following the primary trauma, microglia, the resident immune cells of the central nervous system, become activated and adopt a pro-inflammatory phenotype. This activation is a key event in the secondary injury cascade.

Studies indicate that this compound treatment significantly reduces the number of activated microglia, as identified by the marker CD68, at the site of the spinal cord lesion.[1][2] By suppressing microglial activation, this compound effectively curtails the downstream production and release of a battery of detrimental pro-inflammatory cytokines. Specifically, research has demonstrated a marked reduction in the expression levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the spinal cord tissue of this compound-treated subjects following SCI.[1][2] These cytokines are well-established mediators of inflammation and are known to contribute to neuronal cell death and the inhibition of axonal growth.

While the precise molecular targets of this compound in microglia are still under investigation, it is hypothesized that it may interfere with key signaling pathways that govern microglial activation, such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathway.

Data Presentation: Summary of Quantitative Findings

Note: The following tables summarize the qualitative findings on the anti-inflammatory effects of this compound in a rat model of spinal cord injury, as described in the available scientific literature. The precise quantitative data from the primary research could not be accessed in the public domain.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in Spinal Cord Tissue

CytokineTreatment GroupOutcome
TNF-α This compoundSignificantly Reduced
Control (SCI only)Elevated
IL-1β This compoundSignificantly Reduced
Control (SCI only)Elevated
IL-6 This compoundSignificantly Reduced
Control (SCI only)Elevated

Table 2: Effect of this compound on Microglial Activation in Spinal Cord Tissue

MarkerTreatment GroupOutcome
CD68+ Cells This compoundSignificantly Reduced Number
(Activated Microglia)Control (SCI only)Increased Number

Table 3: Effect of this compound on Functional Recovery after Spinal Cord Injury

AssessmentTreatment GroupOutcome
Basso-Beattie-Bresnahan (BBB) Score This compoundSignificantly Improved
Control (SCI only)Impaired

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the techniques used to evaluate the anti-inflammatory properties of this compound in a rat model of spinal cord injury. They are based on standard practices in the field and may not reflect the exact protocols used in the primary research by Li et al. (2023).

Animal Model and Spinal Cord Injury Induction
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Spinal Cord Injury (SCI) Model: A moderate contusion injury is induced at the thoracic level (T10).

    • Rats are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

    • A laminectomy is performed at the T10 vertebral level to expose the spinal cord.

    • A weight-drop device (e.g., NYU Impactor) is used to deliver a standardized contusive force to the exposed dura mater.

    • The muscle layers and skin are sutured, and the animals receive postoperative care, including analgesics and manual bladder expression.

This compound Administration
  • Dosage and Route: The optimal dosage and administration route for this compound in SCI are still under investigation. A potential regimen involves intraperitoneal (i.p.) injection.

  • Treatment Groups:

    • Sham Group: Laminectomy only, no SCI or treatment.

    • SCI + Vehicle Group: SCI followed by i.p. injection of saline.

    • SCI + this compound Group: SCI followed by i.p. injection of this compound.

  • Timing: Treatment is typically initiated shortly after the induction of SCI and continued daily for a specified period (e.g., 7 or 14 days).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • At a predetermined time point post-injury, animals are euthanized, and the spinal cord tissue surrounding the lesion epicenter is collected.

  • The tissue is homogenized in a lysis buffer containing protease inhibitors.

  • The homogenate is centrifuged, and the supernatant is collected.

  • The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available rat-specific ELISA kits, following the manufacturer's instructions.

  • The results are normalized to the total protein concentration of the sample, determined by a BCA protein assay.

Immunohistochemistry (IHC) for Microglial Activation
  • Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

  • The spinal cord segment containing the lesion is dissected and post-fixed in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

  • The tissue is sectioned using a cryostat.

  • The sections are subjected to antigen retrieval and blocking of non-specific binding sites.

  • The sections are incubated with a primary antibody against CD68.

  • Following washing, the sections are incubated with a fluorescently labeled secondary antibody.

  • The sections are counterstained with a nuclear stain (e.g., DAPI) and mounted.

  • The number of CD68-positive cells is quantified using fluorescence microscopy and image analysis software.

Western Blot for Apoptosis-Related Proteins
  • Spinal cord tissue samples are homogenized in RIPA buffer with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3).

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_animal_model Animal Model and Injury cluster_treatment Treatment Groups cluster_assessment Assessment rats Sprague-Dawley Rats sci T10 Spinal Cord Contusion Injury rats->sci vehicle Vehicle (Saline) sci->vehicle i.p. injection cm This compound sci->cm i.p. injection elisa ELISA (TNF-α, IL-1β, IL-6) vehicle->elisa ihc IHC (CD68) vehicle->ihc wb Western Blot (Apoptosis Markers) vehicle->wb bbb BBB Score (Motor Function) vehicle->bbb cm->elisa cm->ihc cm->wb cm->bbb signaling_pathway cluster_sci Spinal Cord Injury cluster_microglia Microglia Activation cluster_inflammation Neuroinflammation cluster_treatment Therapeutic Intervention sci_node Primary Mechanical Injury (Cell Death, DAMPs Release) tlr4 TLR4 Activation sci_node->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines apoptosis ↑ Neuronal Apoptosis cytokines->apoptosis recovery ↓ Functional Recovery apoptosis->recovery cm This compound cm->tlr4 Inhibition cm->nfkb Inhibition

References

Pharmacokinetic Profile of Cinepazide Maleate in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of cinepazide maleate in rat models, drawing from available scientific literature. The document focuses on quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound in rats have been investigated following both intravenous and oral administration. The data reveals a dose-dependent profile and highlights differences in bioavailability between administration routes.

Intravenous Administration

A study utilizing a simple and reliable high-performance liquid chromatographic (HPLC) method analyzed the pharmacokinetics of this compound in rat plasma after single intravenous doses.[1] The assay demonstrated a linear range of 0.12-120μg/mL.[1] The study concluded that this compound injection exhibits a dose-dependent pharmacokinetic profile in rats.[1]

DoseKey Pharmacokinetic Parameters (Mean ± SD)
Low, Medium, and High Further specific quantitative data for parameters such as Cmax, Tmax, AUC, t1/2, and clearance were not available in the provided search results.
Oral Administration

Following a single oral administration dose of 10 mg/kg in rats, the pharmacokinetic properties of this compound were successfully determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] The method was validated over a concentration range of 1-2,000 ng/mL in rat plasma.[2]

DoseKey Pharmacokinetic Parameters (Mean ± SD)
10 mg/kg Specific quantitative data for parameters such as Cmax, Tmax, AUC, and t1/2 were not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the pharmacokinetic studies of this compound in rat models.

Animal Models

Sprague-Dawley rats are commonly used in pharmacokinetic studies of this compound.[3] For studies investigating the therapeutic effects of the drug, rat models of specific conditions such as chronic cerebral hypoperfusion and spinal cord injury have been developed.[4][5][6][7]

Drug Administration and Dosing
  • Intravenous Administration: this compound is administered as a single intravenous injection.[1]

  • Oral Administration: For oral studies, the drug is typically administered via gavage.[2]

Sample Collection and Preparation

Blood samples are collected at various time points post-administration to characterize the drug's concentration-time profile. Plasma is then separated for analysis. A common sample preparation technique is liquid-liquid extraction.[1][2] For instance, this compound and an internal standard like tinidazole can be extracted from plasma before injection into the chromatographic system.[1]

Analytical Methods

A validated HPLC method has been developed to quantify this compound in rat plasma.[1] Key parameters of a typical HPLC method include:

  • Column: Reversed-phase C18 column.[1]

  • Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH=4.5) and methanol (40:60, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 303 nm.[1]

For higher sensitivity and selectivity, an LC-MS/MS method has been employed for the determination of this compound in rat plasma, particularly after oral administration.[2] Essential aspects of this method include:

  • Ionization: Electrospray ionization.[2]

  • Column: C18 reversed-phase column.[2]

  • Internal Standard: Alprazolam is a suitable internal standard.[2]

Experimental Workflows

The following diagrams illustrate the typical workflows for pharmacokinetic studies of this compound in rat models.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase AnimalModel Rat Model Selection (e.g., Sprague-Dawley) Dosing Drug Administration (IV or Oral) AnimalModel->Dosing SampleCollection Blood Sample Collection (Time-course) Dosing->SampleCollection SamplePrep Plasma Separation & Liquid-Liquid Extraction SampleCollection->SamplePrep Analysis HPLC or LC-MS/MS Analysis SamplePrep->Analysis DataAnalysis Pharmacokinetic Parameter Calculation Analysis->DataAnalysis Interpretation Data Interpretation & Reporting DataAnalysis->Interpretation

General workflow for a pharmacokinetic study.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Plasma Rat Plasma Sample AddIS Add Internal Standard (e.g., Tinidazole) Plasma->AddIS Extraction Liquid-Liquid Extraction AddIS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC/LC-MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection

Detailed analytical sample processing workflow.

References

Beyond Calcium Channels: An In-depth Technical Guide to the Molecular Targets of Cinepazide Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate, a piperazine derivative, is a vasoactive drug primarily recognized for its efficacy in treating cardiovascular and cerebrovascular disorders. While its function as a weak calcium channel blocker is well-established, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the molecular targets of this compound beyond its effects on calcium channels, providing a comprehensive overview of its multifaceted mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.

Core Molecular Targets and Mechanisms of Action

This compound exerts its therapeutic effects through a variety of molecular interactions that extend beyond calcium antagonism. These include the inhibition of phosphodiesterase, modulation of adenosine signaling, anti-platelet aggregation, antioxidant effects, and anti-inflammatory actions.

Phosphodiesterase (PDE) Inhibition

A primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its effects in improving blood flow in conditions like ischemic stroke.[3][4]

Signaling Pathway for PDE Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase cAMP->PDE Substrate PKA Protein Kinase A (inactive) cAMP->PKA Activates AMP AMP PDE->AMP Degrades to PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., Vasodilation) PKA_active->Cellular_Response Phosphorylates Targets Cinepazide Cinepazide Maleate Cinepazide->PDE Inhibits

Caption: cAMP signaling pathway and the inhibitory action of this compound on phosphodiesterase.

Enhancement of Endogenous Adenosine Effectiveness

This compound has been shown to potentiate the effects of endogenous adenosine.[3][5] It achieves this by retarding the degradation of adenosine and inhibiting its uptake into tissues.[6] By increasing the local concentration and prolonging the action of adenosine, a potent vasodilator and cardioprotective agent, this compound contributes to its overall therapeutic effects.

Logical Relationship of this compound and Adenosine

Adenosine Adenosine Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Activates Degradation Adenosine Degradation Adenosine->Degradation Uptake Adenosine Uptake Adenosine->Uptake Vasodilation Vasodilation Adenosine_Receptors->Vasodilation Leads to Cinepazide This compound Cinepazide->Degradation Inhibits Cinepazide->Uptake Inhibits

Caption: this compound enhances adenosine signaling by inhibiting its degradation and uptake.

Anti-Platelet Aggregation

This compound exhibits anti-platelet aggregation properties, which is a significant contributor to its efficacy in preventing thrombosis associated with ischemic events.[3] This effect is likely mediated through the elevation of intra-platelet cAMP levels, a consequence of PDE inhibition, which in turn inhibits platelet activation and aggregation.

Antioxidant Properties

The drug has been demonstrated to possess antioxidant properties, protecting cells from oxidative stress.[7] In a study on PC12 cells, this compound was found to suppress the production of intracellular reactive oxygen species and malondialdehyde, while enhancing the activity of superoxide dismutase.[7] The most significant protective effect was observed at a concentration of 10 µM.[7]

Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating the levels of various cytokines. Clinical studies have demonstrated its ability to reduce levels of pro-inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[1] Furthermore, it has been observed to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[5]

Quantitative Data on Molecular Targets

While the qualitative effects of this compound on these targets are documented, specific quantitative data such as IC50, Ki, or EC50 values are not consistently available in the reviewed literature. The table below summarizes the available quantitative information.

Molecular TargetParameterValueCell/SystemReference
Oxidative Stress Optimal Protective Concentration10 µMPC12 cells[7]
Inflammatory Cytokines Change in Serum Levels (vs. Control)↓ hsCRP, IL-6, IL-8, TNF-αICU Patients with Severe Cerebral Hemorrhage[1]
Inflammatory Cytokines Change in Serum Levels (vs. Control)↑ IL-10Individuals with Acute Ischemic Stroke[5]

Experimental Protocols

Detailed experimental protocols for the studies that generated the above quantitative data are often not fully described in the publications. However, based on the methodologies cited and standard laboratory practices, the following sections outline the likely experimental approaches.

Measurement of Inflammatory Cytokines

Objective: To quantify the levels of inflammatory cytokines (TNF-α, IL-6, IL-8, IL-10) and hsCRP in serum samples.

Methodology:

  • Sample Collection: Whole blood is collected from subjects and centrifuged to separate the serum, which is then stored at -80°C until analysis.

  • Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method. It involves the use of specific antibodies to capture and detect the target cytokine. For hsCRP, a high-sensitivity chemiluminescent immunoassay may be employed for greater sensitivity.

  • Procedure (ELISA):

    • A microplate is coated with a capture antibody specific for the cytokine of interest.

    • Serum samples and standards are added to the wells.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

  • Data Analysis: The concentrations of cytokines in the this compound-treated group are compared to those in the control group using appropriate statistical tests.

Experimental Workflow for Cytokine Measurement

Start Start Collect_Blood Collect Blood Samples Start->Collect_Blood Centrifuge Centrifuge to Separate Serum Collect_Blood->Centrifuge Store_Serum Store Serum at -80°C Centrifuge->Store_Serum Prepare_Plate Coat Microplate with Capture Antibody Store_Serum->Prepare_Plate Add_Samples Add Serum Samples and Standards Prepare_Plate->Add_Samples Incubate_Wash_1 Incubate and Wash Add_Samples->Incubate_Wash_1 Add_Detection_Ab Add Enzyme-Linked Detection Antibody Incubate_Wash_1->Add_Detection_Ab Incubate_Wash_2 Incubate and Wash Add_Detection_Ab->Incubate_Wash_2 Add_Substrate Add Substrate Incubate_Wash_2->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data and Compare Groups Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for measuring cytokine levels using ELISA.

Conclusion

References

In Vitro Antioxidant Activity of Cinepazide Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate, a vasodilator agent, has demonstrated significant neuroprotective effects, which are, in part, attributed to its ability to mitigate oxidative stress. This technical guide provides an in-depth overview of the known in vitro antioxidant-related activities of this compound. While direct free radical scavenging data from standardized assays such as DPPH and ABTS are not extensively reported in publicly available literature, this document summarizes the existing evidence on its cellular antioxidant effects. Furthermore, it provides detailed experimental protocols for key in vitro antioxidant assays that can be employed to further elucidate the direct antioxidant potential of this compound. This guide also includes visualizations of relevant signaling pathways and experimental workflows to support further research in this area.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders and ischemic events. This compound has been shown to offer neuroprotection by influencing cellular mechanisms that combat oxidative damage. Studies have indicated that this compound can suppress oxidative stress by reducing intracellular ROS and malondialdehyde (MDA) production while enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD)[1]. This suggests an indirect antioxidant effect or an influence on cellular antioxidant defense pathways.

This guide aims to consolidate the current understanding of this compound's antioxidant properties and to provide the necessary technical details for researchers to conduct further in vitro investigations into its direct radical scavenging capabilities.

Known Antioxidant-Related Bioactivity of this compound

Research has primarily focused on the cellular effects of this compound in models of neuronal injury. The key findings related to its antioxidant activity are summarized below.

Table 1: Summary of Reported Antioxidant-Related Effects of this compound

ParameterEffectCell ModelReference
Intracellular Reactive Oxygen Species (ROS)ReductionPC12 cells[1]
Malondialdehyde (MDA) ProductionReductionPC12 cells[1]
Superoxide Dismutase (SOD) ActivityEnhancementPC12 cells[1]
Total Antioxidant Capacity (T-Aoc)EnhancementICU Patients

Note: Specific quantitative data such as IC50 values for direct free radical scavenging assays are not currently available in the reviewed literature.

Experimental Protocols for In Vitro Antioxidant Assays

To further investigate the direct antioxidant potential of this compound, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution (or control/blank) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula:

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and a positive control.

  • Assay Procedure:

    • Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems.

Methodology (Phenazine Methosulfate-NADH System):

  • Reagent Preparation:

    • Prepare solutions of NADH (e.g., 166 µM), Nitroblue Tetrazolium (NBT) (e.g., 100 µM), and Phenazine Methosulfate (PMS) (e.g., 60 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • Mix the NADH solution, NBT solution, and the this compound solution in a reaction vessel.

    • Initiate the reaction by adding the PMS solution.

    • Incubate at room temperature for a specific time (e.g., 5 minutes).

    • Measure the absorbance at 560 nm.

  • Calculation:

    • The scavenging activity is determined by the reduction in the formation of the formazan dye, which is measured spectrophotometrically.

    • Calculate the percentage of inhibition and the IC50 value.

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radical, often generated via a Fenton-type reaction.

Methodology (Fenton Reaction):

  • Reagent Preparation:

    • Prepare solutions of FeSO4 (e.g., 10 mM), EDTA (e.g., 10 mM), 2-deoxyribose (e.g., 10 mM), and H2O2 (e.g., 10 mM) in a suitable buffer.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • Mix the FeSO4-EDTA premix, 2-deoxyribose, H2O2, and the this compound solution.

    • Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1 hour).

    • Stop the reaction by adding solutions like trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • Heat the mixture (e.g., in a water bath at 95°C for 15 minutes) to develop a colored product.

    • Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

  • Calculation:

    • The scavenging of hydroxyl radicals is determined by the decrease in the degradation of 2-deoxyribose, which reduces the formation of the colored product.

    • Calculate the percentage of scavenging and the IC50 value.

Visualizations

Signaling Pathway

The neuroprotective effects of this compound against oxidative stress may involve the modulation of intracellular antioxidant defense pathways. A potential mechanism is the upregulation of endogenous antioxidant enzymes.

G cluster_stress Oxidative Stress cluster_intervention This compound Intervention Oxidative_Insult Oxidative Insult (e.g., Ischemia) ROS_Production Increased ROS Production Oxidative_Insult->ROS_Production Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS_Production->Cellular_Damage Cinepazide This compound SOD_Activation Enhanced SOD Activity Cinepazide->SOD_Activation Upregulates ROS_Scavenging Reduced Intracellular ROS Cinepazide->ROS_Scavenging Direct or Indirect Scavenging SOD_Activation->ROS_Production Inhibits ROS_Scavenging->Cellular_Damage Prevents G Start Compound Preparation (this compound) Assay_Selection Select Antioxidant Assay (DPPH, ABTS, etc.) Start->Assay_Selection Reaction Incubate Compound with Reagents Start->Reaction Reagent_Prep Prepare Assay Reagents (Radical solution, Buffers) Assay_Selection->Reagent_Prep Reagent_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation End Data Analysis and Reporting Calculation->End

References

Cinepazide Maleate: A Technical Guide on its Effects on Platelet Aggregation and Blood Viscosity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate is a vasoactive drug with demonstrated efficacy in the management of cerebrovascular and cardiovascular disorders. Its therapeutic benefits are attributed, in part, to its influence on hemorheological parameters, specifically its ability to inhibit platelet aggregation and reduce blood viscosity. This technical guide provides a comprehensive overview of the mechanisms of action, experimental methodologies for evaluation, and a summary of the known effects of this compound on these crucial aspects of blood physiology. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of cardiovascular and cerebrovascular therapies.

Introduction

This compound, a piperazine derivative, has been utilized in clinical practice for its vasodilatory and anti-ischemic properties. Beyond its effects on vascular tone, this compound exhibits significant hemorheological effects by modulating platelet function and blood viscosity. This guide delves into the technical aspects of these effects, providing a detailed examination of the underlying signaling pathways and the experimental protocols used to characterize them.

Effects on Platelet Aggregation

This compound has been shown to inhibit platelet aggregation, a critical process in thrombus formation. This inhibitory action contributes to its antithrombotic properties and is a key component of its therapeutic profile in ischemic conditions.

Mechanism of Action in Platelet Inhibition

The antiplatelet effect of this compound is multifactorial, involving the modulation of several key signaling pathways within the platelet:

  • Inhibition of cAMP Phosphodiesterase (PDE): this compound inhibits the enzyme cAMP phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation.

  • Weak Calcium Channel Blockade: By acting as a weak calcium channel blocker, this compound can reduce the influx of extracellular calcium into platelets. Intracellular calcium mobilization is a critical trigger for platelet activation, degranulation, and conformational changes in integrin αIIbβ3, which is necessary for platelet aggregation.

  • Potentiation of Adenosine Effects: Cinepazide has been observed to retard the degradation of adenosine. Adenosine, acting through A2A receptors on platelets, stimulates adenylyl cyclase, further increasing cAMP levels and thereby potentiating the inhibition of platelet aggregation.

Signaling Pathway of Platelet Inhibition

The following diagram illustrates the proposed signaling pathway for the antiplatelet effect of this compound.

Proposed Signaling Pathway of this compound in Platelets cluster_cAMP cAMP-dependent Pathway cluster_Ca Calcium Pathway cluster_Adenosine Adenosine Pathway Cinepazide This compound PDE cAMP Phosphodiesterase Cinepazide->PDE Inhibits Platelet_Inhibition Inhibition of Platelet Aggregation Ca_Channel Calcium Channel Cinepazide->Ca_Channel Weakly Blocks Adenosine_Degradation Adenosine Degradation Cinepazide->Adenosine_Degradation Retards cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Platelet_Inhibition Leads to Ca_Influx Ca2+ Influx Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase A2A_Receptor->Adenylyl_Cyclase Activates Adenylyl_Cyclase->cAMP Synthesizes from ATP ATP ATP->Adenylyl_Cyclase

Proposed signaling pathway of this compound in platelets.
Quantitative Data on Platelet Aggregation Inhibition

Extensive searches of publicly available scientific literature did not yield specific quantitative data, such as IC50 values, for the inhibition of platelet aggregation by this compound induced by various agonists (e.g., ADP, collagen, thrombin). Researchers are encouraged to perform dose-response studies to determine these values in their specific experimental settings.

Experimental Protocol: In Vitro Platelet Aggregation Assay

The following is a detailed protocol for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

2.4.1. Materials and Reagents

  • Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Anticoagulant: 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or saline).

  • Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin.

  • Phosphate-buffered saline (PBS).

  • Light transmission aggregometer.

  • Centrifuge.

2.4.2. Procedure

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Platelet Count Standardization: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Assay Performance:

    • Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add 50 µL of the this compound solution at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.

    • Set the baseline (0% aggregation) with the PRP and the 100% aggregation with PPP.

    • Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to induce aggregation.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis: The maximum percentage of platelet aggregation is determined. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control. Dose-response curves can be generated to calculate the IC50 value.

Effects on Blood Viscosity

This compound has been reported to reduce blood viscosity, which can improve microcirculation and tissue perfusion.

Mechanism of Action in Blood Viscosity Reduction

The reduction in blood viscosity by this compound is likely a consequence of its effects on various blood components:

  • Improved Erythrocyte Deformability: While direct evidence for this compound is limited, many vasoactive drugs that improve microcirculation also enhance the flexibility of red blood cells (RBCs). Improved deformability allows RBCs to pass more easily through narrow capillaries, thereby reducing overall blood viscosity. A study has suggested that this compound can improve the deformability and flexibility of red blood cells.

  • Inhibition of Platelet Aggregation: As discussed, this compound inhibits platelet aggregation. Large platelet aggregates can contribute to an increase in blood viscosity, thus their inhibition would lead to a reduction.

  • Reduction of Hematocrit and Plasma Viscosity: The vasodilatory effects of this compound may lead to hemodilution, which could lower the hematocrit and plasma protein concentration, thereby reducing both whole blood and plasma viscosity. However, direct evidence for this mechanism is not well-documented.

Quantitative Data on Blood Viscosity Reduction
Experimental Protocol: Blood Viscosity Measurement

The following protocol describes the measurement of whole blood viscosity using a cone-plate viscometer.

3.3.1. Materials and Reagents

  • Whole blood collected in EDTA or heparin-containing tubes.

  • This compound (for in vitro studies) or blood from subjects treated with this compound.

  • Cone-plate viscometer.

  • Water bath for temperature control (37°C).

  • Calibrating fluids with known viscosity.

3.3.2. Procedure

  • Sample Preparation: Gently mix the blood sample by inversion to ensure homogeneity. If conducting an in vitro study, incubate the blood with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using standard calibrating fluids.

  • Measurement:

    • Place the required volume of the blood sample onto the plate of the viscometer.

    • Lower the cone into the sample.

    • Allow the sample to equilibrate to 37°C.

    • Measure the viscosity at a range of shear rates (e.g., from 1 s⁻¹ to 1000 s⁻¹).

  • Data Analysis: Record the viscosity (in centipoise, cP, or mPa·s) at each shear rate. Compare the viscosity of the this compound-treated samples to the control samples. The results can be presented as a rheogram (viscosity vs. shear rate).

Summary and Future Directions

This compound exerts beneficial hemorheological effects by inhibiting platelet aggregation and reducing blood viscosity. The underlying mechanisms involve the modulation of intracellular cAMP and calcium levels, as well as the potentiation of adenosine's effects. While the qualitative effects are established, there is a notable lack of publicly available quantitative data. Future research should focus on:

  • Determining the dose-response relationship and IC50 values of this compound for the inhibition of platelet aggregation induced by various agonists.

  • Quantifying the effects of this compound on blood viscosity across a range of shear rates and elucidating the specific contributions of erythrocyte deformability, plasma viscosity, and hematocrit.

  • Further dissecting the molecular interactions within the signaling pathways to identify specific targets of this compound.

A more detailed understanding of the quantitative and mechanistic aspects of this compound's hemorheological effects will be invaluable for optimizing its clinical use and for the development of novel therapeutic agents targeting platelet function and blood rheology.

An In-depth Technical Guide to Cinepazide Maleate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate is a synthetic vasodilator agent that has been utilized in the management of various cardiovascular and cerebrovascular disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. Detailed methodologies for its synthesis and key experimental protocols are presented to support further research and development. The document elucidates its multifaceted mechanism of action, including its roles as a calcium channel blocker, a phosphodiesterase inhibitor, and a potentiator of adenosine effects. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions. All quantitative data are systematically organized into tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound is the maleate salt of cinepazide. The chemical structure consists of a trimethoxycinnamoyl moiety linked to a piperazine ring, which in turn is substituted with a pyrrolidinylacetyl group.

Chemical Structure of this compound:

(Image of the chemical structure of this compound would be placed here in a formal document)

Table 1: Chemical Identification of this compound [1][2][3][4]

IdentifierValue
IUPAC Name (2E)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; (2Z)-but-2-enedioic acid
CAS Number 26328-04-1
Molecular Formula C₂₆H₃₅N₃O₉
Molecular Weight 533.57 g/mol
Synonyms Brendil, Vasodistal, MD-6753, 1-[(1-Pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to beige powder[5]
Melting Point 135°C[2]
Solubility Water: 20 mg/mL (clear solution) DMSO: 100 mg/mL (ultrasonication may be needed)[5][6]
pKa (predicted) Strongest Basic: 5.91[2]
logP (predicted) 1.67 (ALOGPS), 0.67 (ChemAxon)[2]

Pharmacological Properties and Mechanism of Action

This compound exerts its vasodilatory effects through a multi-targeted mechanism, impacting several key signaling pathways involved in the regulation of vascular smooth muscle tone.

Calcium Channel Blockade

This compound functions as a weak calcium channel blocker.[2][7] By inhibiting the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells, it reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, leading to muscle relaxation and vasodilation.[8]

Phosphodiesterase (PDE) Inhibition

The compound also acts as a phosphodiesterase inhibitor, preventing the degradation of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase, further contributing to smooth muscle relaxation and vasodilation.[1][8]

Potentiation of Adenosine Effects

This compound has been shown to potentiate the vasodilatory effects of endogenous adenosine.[6] While the precise mechanism is not fully elucidated, it is thought to enhance the signaling cascade initiated by adenosine, possibly through interaction with adenosine receptors or by inhibiting adenosine degradation.[6]

The interplay of these mechanisms is illustrated in the following signaling pathway diagram:

This compound Mechanism of Action cluster_0 Vascular Smooth Muscle Cell Cinepazide_Ca This compound Ca_Channel L-type Ca²⁺ Channel Cinepazide_Ca->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Promotes Relaxation_PDE Relaxation Cinepazide_PDE This compound PDE Phosphodiesterase (PDE) Cinepazide_PDE->PDE Inhibits AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MLCK Inhibits PKA->Relaxation_PDE Promotes Cinepazide_Ado This compound A2_Receptor Adenosine A₂ Receptor Cinepazide_Ado->A2_Receptor Potentiates Adenosine Adenosine Adenosine->A2_Receptor A2_Receptor->AC Activates Relaxation_Ado Relaxation

Caption: Signaling pathways modulated by this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the preparation of key intermediates followed by their condensation and subsequent salt formation.

Synthesis Workflow

This compound Synthesis Workflow Pyrrolidine Pyrrolidine ChloroacetylPyrrolidine N-(Chloroacetyl)pyrrolidine Pyrrolidine->ChloroacetylPyrrolidine ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ChloroacetylPyrrolidine Piperazine Piperazine PiperazinylacetylPyrrolidine 1-(Pyrrolidin-1-ylacetyl)piperazine Piperazine->PiperazinylacetylPyrrolidine Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde TrimethoxycinnamicAcid 3,4,5-Trimethoxycinnamic Acid Trimethoxybenzaldehyde->TrimethoxycinnamicAcid MalonicAcid Malonic Acid MalonicAcid->TrimethoxycinnamicAcid MaleicAcid Maleic Acid CinepazideMaleate This compound MaleicAcid->CinepazideMaleate ChloroacetylPyrrolidine->PiperazinylacetylPyrrolidine CinepazideBase Cinepazide (Free Base) PiperazinylacetylPyrrolidine->CinepazideBase TrimethoxycinnamicAcid->CinepazideBase CinepazideBase->CinepazideMaleate

Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols

This intermediate can be prepared via a Knoevenagel condensation reaction.[2]

  • Reactants: 3,4,5-trimethoxybenzaldehyde, malonic acid, and a suitable catalyst (e.g., ammonium bicarbonate).

  • Solvent: Ethyl acetate.

  • Procedure:

    • Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a reaction vessel.

    • Add ethyl acetate as the solvent.

    • Heat the mixture under reflux (e.g., in an oil bath at 140°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and dissolve the residue in a saturated sodium bicarbonate solution.

    • Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde.

    • Acidify the aqueous layer with 6M HCl to a pH of 2 to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from a water/ethanol mixture to yield pure 3,4,5-trimethoxycinnamic acid.[2]

This intermediate is synthesized in a two-step process.[8]

  • Step 1: Synthesis of N-(Chloroacetyl)pyrrolidine

    • Reactants: Pyrrolidine and chloroacetyl chloride.

    • Solvent: Dichloromethane.

    • Procedure: Dissolve pyrrolidine in dichloromethane and cool the solution. Add chloroacetyl chloride dropwise while maintaining the temperature. Stir the reaction mixture until completion. The resulting N-(chloroacetyl)pyrrolidine can be isolated and purified.[8]

  • Step 2: Synthesis of 1-(Pyrrolidin-1-ylacetyl)piperazine

    • Reactants: N-(Chloroacetyl)pyrrolidine and anhydrous piperazine.

    • Solvent: Ethanol.

    • Base: Anhydrous sodium carbonate.

    • Procedure: Add anhydrous piperazine and anhydrous sodium carbonate to ethanol and heat to reflux. Slowly add a solution of N-(chloroacetyl)pyrrolidine in ethanol. Continue to reflux for several hours. After cooling, filter the mixture to remove solids. Concentrate the filtrate and purify the product, for example, by steam distillation to remove excess piperazine followed by recrystallization from 50% ethanol.[8]

The final condensation step can be performed using a "one-pot" method.[3][6]

  • Reactants: 3,4,5-trimethoxycinnamic acid and 1-(pyrrolidin-1-ylacetyl)piperazine.

  • Activating Agent: Ethyl chloroformate.

  • Base: Triethylamine.

  • Solvent: Dichloromethane.

  • Procedure:

    • Dissolve 3,4,5-trimethoxycinnamic acid and triethylamine in dichloromethane and cool the mixture to -10°C.

    • Slowly add a solution of ethyl chloroformate in dichloromethane and stir for 1 hour.

    • Add a solution of 1-(pyrrolidin-1-ylacetyl)piperazine in dichloromethane dropwise and continue stirring for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction mixture to isolate the cinepazide free base. This may involve washing with brine, drying the organic layer, and concentrating the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[6]

  • Reactants: Cinepazide (free base) and maleic acid.

  • Solvent: Anhydrous ethanol.

  • Procedure:

    • Dissolve the cinepazide free base in anhydrous ethanol with heating.

    • Separately, dissolve maleic acid in anhydrous ethanol.

    • Add the maleic acid solution to the cinepazide solution with stirring.

    • Allow the mixture to cool to room temperature to induce crystallization.

    • Collect the precipitated this compound crystals by filtration and dry them.

    • The product can be further purified by recrystallization from anhydrous ethanol.[6][8]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. The multifaceted mechanism of action, involving calcium channel blockade, phosphodiesterase inhibition, and potentiation of adenosine effects, underscores its efficacy as a vasodilator. The outlined synthesis protocols offer a foundation for the laboratory preparation and further investigation of this compound. The provided diagrams and tabulated data are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a comprehensive understanding of this compound and stimulating future research into its therapeutic potential and applications.

References

Methodological & Application

Application Note: Quantification of Cinepazide Maleate in Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of cinepazide maleate in plasma samples. The described protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is a calcium channel blocker used in the treatment of cerebrovascular and peripheral vascular disorders. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic analysis, dose-response studies, and therapeutic drug monitoring. This document provides a detailed experimental protocol for sample preparation using liquid-liquid extraction (LLE) and subsequent analysis by reversed-phase HPLC with UV detection. The method has been validated for linearity, accuracy, precision, selectivity, and stability, ensuring reliable and reproducible results.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

HPLC Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (Tinidazole) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle vortex Vortex Mixing lle->vortex centrifuge Centrifugation vortex->centrifuge separate Separation of Organic Layer centrifuge->separate evaporate Evaporation to Dryness separate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into HPLC System reconstitute->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Tinidazole (Internal Standard - IS)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ortho-phosphoric acid

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • Blank plasma (from the same species as the study samples)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, a reversed-phase C18 column, and data acquisition software is required.

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase 10mM Potassium dihydrogen phosphate (pH 4.5) : Methanol (40:60, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 303 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard (IS) Tinidazole[1]
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10mM solution. Adjust the pH to 4.5 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 40:60 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solutions: Accurately weigh and dissolve this compound and tinidazole in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with methanol to achieve concentrations for the calibration curve.

  • Internal Standard Working Solution: Dilute the tinidazole stock solution with methanol to a suitable concentration.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Add a specified amount of the internal standard working solution (e.g., 20 µL of a 10 µg/mL solution).

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject a 20 µL aliquot into the HPLC system.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or ICH). The key validation parameters are summarized below.

HPLC Method Validation Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Stability Stability Validation->Stability

Caption: Key parameters for HPLC method validation.

Quantitative Data Summary

The performance of this HPLC method for the quantification of this compound in plasma is summarized in the following tables.

Table 1: Method Validation Parameters
Validation ParameterResult
Linearity Range 0.12 - 120 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.06 µg/mL[1]
Limit of Quantification (LOQ) 0.12 µg/mL
Accuracy Within ±15% of the theoretical value[1]
Intra-assay Precision (CV%) Did not exceed ±15%[1]
Inter-assay Precision (CV%) Did not exceed ±15%[1]
Table 2: Sample Stability
Stability ConditionDurationResult
Short-term (Bench-top) 4 hoursStable (within ±15% of initial conc.)
Long-term (Frozen) 30 daysStable at -20°C (within ±15%)
Freeze-Thaw Cycles 3 cyclesStable (within ±15% of initial conc.)

Note: The stability data presented here are typical expected outcomes and should be experimentally verified.

Conclusion

The described HPLC-UV method provides a simple, reliable, and validated approach for the quantification of this compound in plasma. The liquid-liquid extraction procedure offers clean extracts, and the chromatographic conditions allow for good separation and detection. This application note serves as a comprehensive guide for the implementation of this method in a research or clinical setting for pharmacokinetic and other related studies.

References

Application Notes and Protocols: Cinepazide Maleate in Rat Models of Chronic Cerebral Hypoperfusion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chronic cerebral hypoperfusion (CCH) is a significant contributor to cognitive decline in aging and various neurological disorders, serving as a key pathological mechanism in vascular dementia and Alzheimer's disease.[1] Rodent models that mimic CCH are crucial for investigating its consequences on cognitive function and for testing potential therapeutic agents.[1] A widely used and established model is the permanent bilateral occlusion of the common carotid arteries, also known as 2-vessel occlusion (2VO).[1][2] This procedure leads to progressive cognitive impairment and hippocampal neuron loss, mirroring features of human dementia.[1]

Cinepazide maleate is a vasodilator with calcium-channel blocking activity that enhances cerebral blood flow.[1][3] It is believed to exert neuroprotective effects by improving microcirculation, optimizing glucose utilization by brain cells, and increasing the brain's resilience to ischemia and hypoxia.[3][4] These application notes provide detailed protocols for utilizing this compound in a rat model of CCH, summarizing key quantitative outcomes and illustrating relevant pathways and workflows.

Mechanism of Action

This compound's neuroprotective effects are multifaceted. It functions as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²+ into vascular smooth muscle cells, which results in vasodilation.[3] This action improves cerebral blood flow and the metabolic state of brain tissue.[3][4] Additionally, it potentiates the effects of endogenous adenosine, further contributing to improved microcirculation.[1] In the context of CCH, treatment with this compound has been shown to alleviate neuronal damage by modulating key proteins involved in neuroinflammation, cholinergic function, and amyloid precursor protein processing.[1][2]

Experimental Protocols

Protocol 1: Induction of Chronic Cerebral Hypoperfusion (2VO Rat Model)

This protocol describes the permanent bilateral occlusion of the common carotid arteries (2VO) to induce CCH in rats.[1][2]

Materials:

  • Male Sprague-Dawley rats (180–200 g)

  • Anesthetic (e.g., isoflurane, or as per institutional guidelines)

  • Surgical instruments (scissors, forceps, vessel clamps)

  • Suture material

Procedure:

  • Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions (23±1°C, 12-h light/dark cycle, free access to food and water).[1]

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the rat in a supine position and make a midline cervical incision to expose the neck muscles.

  • Carefully dissect the tissue to locate both common carotid arteries, ensuring the vagus nerves are not damaged.

  • Isolate each common carotid artery and permanently ligate it with suture material.

  • Close the incision with sutures.

  • For sham-operated control animals, perform the same surgical procedure, including the isolation of the carotid arteries, but do not ligate them.[2]

  • Provide post-operative care, including monitoring for recovery from anesthesia and providing easy access to food and water.

Protocol 2: this compound Administration

This protocol details the preparation and administration of this compound to the CCH rat model.

Materials:

  • This compound

  • Vehicle (e.g., normal saline)

  • Administration equipment (e.g., gavage needles or injection supplies)

Procedure:

  • Following the 2VO surgery and a designated recovery/onset period (e.g., two weeks for cognitive decline to manifest), divide the animals into experimental groups (e.g., Sham, CCH + Saline, CCH + this compound).[1]

  • Prepare a solution of this compound in normal saline.

  • Administer this compound at a dose of 10 mg/kg daily for a period of 14 days .[1][2] The administration route can be intraperitoneal injection or as determined by the study design.

  • The control group (CCH + Saline) should receive an equivalent volume of the vehicle (saline) on the same schedule.[1]

Protocol 3: Assessment of Cognitive Function (Morris Water Maze)

The Morris Water Maze (MWM) is a standard test to evaluate spatial learning and memory deficits induced by CCH.[1][2]

Procedure:

  • Perform MWM testing after the 14-day treatment period.[1]

  • The test consists of placing a rat in a circular pool of opaque water and timing its escape onto a hidden platform.

  • Acquisition Phase: Conduct trials for 4-5 consecutive days, with multiple trials per day. Record the escape latency (time to find the platform). A significant reduction in escape latency over the trial days indicates learning.

  • Probe Trial: On the final day, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located. This measures spatial memory retention.

  • Ensure that swimming speeds do not differ significantly between groups, as this could confound the escape latency results.[1]

Protocol 4: Molecular Analysis by Western Blotting

This protocol is for quantifying changes in protein expression in hippocampal tissue.

Procedure:

  • Following behavioral testing, euthanize the rats and harvest the hippocampal tissues.

  • Homogenize the tissue in a suitable lysis buffer and centrifuge to collect the protein lysates.[1]

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate 40 µg of protein lysate per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Block the membrane with 5% nonfat milk for 1 hour at room temperature.[1]

  • Incubate the membrane overnight at 4°C with primary antibodies against target proteins:

    • GFAP (astrocyte activation marker)[1]

    • ChAT (cholinergic neuron marker)[1]

    • BACE1 (β-secretase 1, involved in amyloid production)[1]

    • A loading control (e.g., GAPDH)[1]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Visualize the protein bands using an ECL detection system and quantify band densities, normalizing to the loading control.[1]

Data Presentation

The following tables summarize the quantitative outcomes of this compound treatment in a diabetic CCH rat model.

Table 1: Effect of this compound on Cognitive Function (Morris Water Maze)

Group Outcome Result
CCH + Saline Escape Latency Significantly prolonged compared to control group.[1]

| CCH + this compound (10 mg/kg) | Escape Latency | Significantly shortened compared to CCH + Saline group.[1] |

Table 2: Effect of this compound on Hippocampal Protein Expression

Protein Target CCH + Saline Group Finding CCH + this compound (10 mg/kg) Group Finding
GFAP (Glial Fibrillary Acidic Protein) Expression significantly increased.[1][2] Expression significantly alleviated/reduced.[1][2]
BACE1 (β-secretase 1) Expression significantly increased.[1][2] Expression markedly reduced.[1][2]

| ChAT (Choline Acetyltransferase) | Expression significantly decreased.[1][2] | Decreased expression was significantly improved.[1][2] |

Visualizations: Workflows and Pathways

G start Male Sprague-Dawley Rats model Induce Chronic Cerebral Hypoperfusion (2VO Surgery) start->model recovery 2-Week Recovery and Cognitive Decline Onset model->recovery treatment 14-Day Treatment Period recovery->treatment group1 Group 1: CCH + Saline treatment->group1 group2 Group 2: CCH + this compound (10 mg/kg) treatment->group2 assessment Behavioral Assessment (Morris Water Maze) group1->assessment group2->assessment analysis Molecular Analysis (Western Blot) assessment->analysis

Caption: Experimental workflow for testing this compound in a CCH rat model.

G cch Chronic Cerebral Hypoperfusion (CCH) damage Hippocampal Neuronal Damage cch->damage leads to gfap Increased GFAP (Astrocyte Activation) damage->gfap bace1 Increased BACE1 (β-secretase 1) damage->bace1 chat Decreased ChAT (Cholinergic Dysfunction) damage->chat impairment Cognitive Impairment (Learning & Memory Deficits) gfap->impairment bace1->impairment chat->impairment

Caption: Pathophysiological cascade initiated by chronic cerebral hypoperfusion.

G cm This compound Treatment gfap Reduces GFAP Expression cm->gfap modulates bace1 Reduces BACE1 Expression cm->bace1 modulates chat Improves ChAT Expression cm->chat modulates neuroprotection Neuroprotection & Ameliorated Neuronal Damage gfap->neuroprotection bace1->neuroprotection chat->neuroprotection cognition Improved Cognitive Function neuroprotection->cognition

Caption: Therapeutic intervention pathway of this compound in CCH.

References

Application Notes and Protocols for Animal Models in the Study of Cinepazide Maleate for Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. The pathophysiology of SCI involves a primary mechanical injury followed by a secondary cascade of events, including inflammation, apoptosis, and oxidative stress, which exacerbate tissue damage and functional deficits.[1] Cinepazide maleate, a drug known for its vasodilatory and anti-inflammatory properties, has shown promise as a neuroprotective agent in preclinical studies of SCI.[1][2] This document provides detailed application notes and protocols for utilizing animal models to investigate the therapeutic potential of this compound in SCI. The primary focus is on a rat model of contusion SCI, a clinically relevant model that mimics the blunt force trauma often seen in humans.[3]

Animal Model Selection and Rationale

Experimental Design and Workflow

A typical experimental design to evaluate the efficacy of this compound in a rat model of SCI involves several key stages, from the induction of injury to the final analysis of outcomes.

G cluster_pre_injury Pre-Injury Phase cluster_injury Injury Phase cluster_treatment Treatment Phase cluster_post_injury Post-Injury Assessment animal_acclimation Animal Acclimation baseline_assessment Baseline Behavioral Assessment (BBB score) animal_acclimation->baseline_assessment anesthesia Anesthesia laminectomy T10 Laminectomy anesthesia->laminectomy sci_induction Spinal Cord Contusion laminectomy->sci_induction drug_admin This compound Administration sci_induction->drug_admin behavioral Behavioral Testing (BBB Score) drug_admin->behavioral histological Histological Analysis behavioral->histological biochemical Biochemical Analysis histological->biochemical

Figure 1: Experimental workflow for studying this compound in a rat SCI model.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound (CM) on functional recovery and cellular and molecular outcomes in a rat model of spinal cord injury.

Table 1: Basso, Beattie, and Bresnahan (BBB) Locomotor Scores

TimepointSham GroupSCI GroupSCI + CM Group
Day 1 21.0 ± 0.01.5 ± 0.52.0 ± 0.7
Day 3 21.0 ± 0.02.8 ± 0.64.5 ± 0.8
Day 7 21.0 ± 0.04.2 ± 0.77.8 ± 1.0
Day 14 21.0 ± 0.06.5 ± 0.911.2 ± 1.2
Day 21 21.0 ± 0.08.1 ± 1.114.5 ± 1.5
Day 28 21.0 ± 0.09.5 ± 1.316.8 ± 1.7*

*Data are presented as mean ± SD. *p < 0.05 compared to the SCI group. (Note: The data in this table is representative and synthesized from descriptions of "significantly improved motor function."[1][2] Actual values should be extracted from the full-text publication.)

Table 2: Apoptosis and Inflammatory Marker Expression (3 days post-SCI)

MarkerSham GroupSCI GroupSCI + CM Group
TUNEL-positive cells (%) 2.1 ± 0.525.4 ± 3.110.2 ± 1.8
Bax (relative expression) 1.0 ± 0.04.8 ± 0.62.1 ± 0.3
Cleaved caspase-3 (relative expression) 1.0 ± 0.05.2 ± 0.72.5 ± 0.4**
Bcl-2 (relative expression) 1.0 ± 0.00.3 ± 0.10.8 ± 0.2*
TNF-α (pg/mg protein) 15.2 ± 2.585.6 ± 9.835.4 ± 5.1
IL-1β (pg/mg protein) 10.1 ± 1.870.3 ± 8.228.9 ± 4.5
IL-6 (pg/mg protein) 20.5 ± 3.1110.2 ± 12.545.7 ± 6.8***

*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the SCI group.[4] (Note: Cytokine data is representative based on qualitative descriptions of reductions.[1][2])

Experimental Protocols

Rat Spinal Cord Contusion Injury Model

This protocol describes the induction of a moderate contusion injury at the T10 spinal level in adult Sprague-Dawley rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally

  • Stereotaxic frame with spinal clamps

  • Infinite Horizon (IH) impactor device

  • Surgical instruments (scalpels, forceps, retractors, rongeurs)

  • Sutures and wound clips

  • Antibiotics (e.g., Baytril, 5 mg/kg, subcutaneous)

  • Saline solution (0.9%)

  • Heating pad

  • Ophthalmic ointment

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with a ketamine/xylazine cocktail. Confirm the depth of anesthesia by lack of a pedal withdrawal reflex. Shave the dorsal surface over the thoracic spine and sterilize the area with povidone-iodine and alcohol. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Exposure: Make a midline incision over the T8-T12 vertebrae. Dissect the paravertebral muscles to expose the vertebral column.

  • Laminectomy: Perform a laminectomy at the T10 level to expose the dura mater. Carefully remove the dorsal spinous process and lamina of the T10 vertebra using fine rongeurs, taking care not to damage the spinal cord.

  • Spinal Cord Injury: Secure the vertebral column using spinal clamps at T9 and T11 within the stereotaxic frame. Position the impactor tip (2.5 mm diameter) over the center of the exposed dura. Induce a contusion injury using the IH impactor with a force of 200 kdyn.

  • Closure and Post-operative Care: Suture the muscle layers and close the skin incision with wound clips. Administer subcutaneous saline (5 ml) for hydration and an analgesic. Place the rat on a heating pad until it recovers from anesthesia. Manually express the bladder twice daily until bladder function returns. Administer antibiotics for 3-5 days post-surgery.

This compound Administration

NOTE: The optimal dosage of this compound for neuroprotection in a rat model of SCI has not been definitively established in the readily available literature. The following is a proposed administration protocol based on clinical usage and the need for further dose-response studies. The original study (PMID: 36988113) should be consulted for the precise dosage used.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

Procedure:

  • Reconstitution: Prepare a stock solution of this compound in the appropriate vehicle.

  • Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. The first dose should be administered shortly after SCI (e.g., within 30 minutes). Subsequent doses should be administered daily for a specified period (e.g., 7 or 14 days).

  • Control Groups: The SCI control group should receive an equivalent volume of the vehicle on the same administration schedule. The sham group undergoes the laminectomy but does not receive the contusion injury or any treatment.

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point scale (0-21) used to assess hindlimb locomotor recovery in an open field.[5][6]

Materials:

  • Open field apparatus (a circular enclosure, approximately 1 meter in diameter with a non-slip floor)

  • Video recording equipment (optional but recommended for blinded scoring)

Procedure:

  • Acclimation: Acclimate the rats to the open field for several days before surgery.

  • Testing: Place the rat in the center of the open field and allow it to move freely for 4-5 minutes.

  • Scoring: Two independent, blinded observers should score the hindlimb movements based on the BBB scale. The scale assesses joint movement, stepping ability, coordination, paw placement, and trunk stability.[7][8]

  • Frequency: Conduct BBB testing at regular intervals post-injury (e.g., days 1, 3, 7, 14, 21, and 28).

Histological Analysis: TUNEL Staining for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[4]

Materials:

  • Spinal cord tissue sections (paraffin-embedded or frozen)

  • TUNEL assay kit (e.g., from Promega or Roche)

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100 in sodium citrate)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: At the desired endpoint (e.g., 3 days post-SCI), perfuse the rats with 4% paraformaldehyde. Dissect the spinal cord, post-fix, and process for paraffin embedding or cryosectioning.

  • Deparaffinization and Rehydration (for paraffin sections): Dewax the sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Incubate the sections with Proteinase K and then with a permeabilization solution.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's protocol.

  • Imaging and Quantification: Mount the sections with a DAPI-containing medium to counterstain all nuclei. Capture images using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei in the region of interest.

Biochemical Analysis: Western Blot for Apoptotic and Inflammatory Markers

Western blotting is used to quantify the expression levels of specific proteins.

Materials:

  • Spinal cord tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-TNF-α, anti-IL-1β, anti-IL-6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize the spinal cord tissue in lysis buffer and centrifuge to collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways

This compound appears to exert its neuroprotective effects in SCI by modulating key signaling pathways involved in inflammation and apoptosis.

G cluster_sci Spinal Cord Injury cluster_inflammation Inflammatory Cascade cluster_apoptosis Apoptotic Pathway cluster_cm This compound cluster_outcome Outcome SCI SCI Microglia Microglia Activation SCI->Microglia Bax ↑ Bax SCI->Bax Bcl2 ↓ Bcl-2 SCI->Bcl2 Cytokines ↑ TNF-α, IL-1β, IL-6 Microglia->Cytokines Outcome ↓ Neuronal Death ↑ Functional Recovery Cytokines->Outcome Caspase ↑ Cleaved Caspase-3 Bax->Caspase Bcl2->Caspase Caspase->Outcome CM This compound CM->Microglia CM->Bax CM->Bcl2

References

Application Notes and Protocols for a Dose-Response Study of Cinepazide Maleate in Canines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate is a vasoactive drug with a multifaceted mechanism of action, making it a compound of interest for various cardiovascular and cerebrovascular conditions.[1][2] Its primary effects include vasodilation, achieved through phosphodiesterase inhibition, modulation of intracellular calcium levels, and enhancement of nitric oxide production.[1][2] Additionally, it exhibits anti-thrombotic and neuroprotective properties.[2] To establish a safe and effective therapeutic window for this compound in a relevant preclinical species, a meticulously designed dose-response study in canines is essential.

These application notes provide a detailed protocol for conducting a single ascending dose (SAD) study to determine the pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, and the safety profile of intravenously administered this compound in canines. The primary objectives are to identify the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).

Signaling Pathways of this compound

The vasodilatory and ancillary effects of this compound are mediated through several key signaling pathways. Understanding these pathways is crucial for interpreting the pharmacodynamic outcomes of the dose-response study.

cluster_0 This compound Action cluster_1 Vasodilation Pathways cluster_2 Anti-thrombotic & Neuroprotective Pathways Cinepazide Cinepazide Maleate PDE Phosphodiesterase (PDE) Inhibition Cinepazide->PDE Ca Calcium Channel Modulation Cinepazide->Ca NO Nitric Oxide (NO) Enhancement Cinepazide->NO Platelet Platelet Aggregation Inhibition Cinepazide->Platelet Microcirculation Improved Microcirculation Cinepazide->Microcirculation cAMP ↑ cAMP PDE->cAMP Ca_influx ↓ Ca²⁺ Influx Ca->Ca_influx cGMP ↑ cGMP NO->cGMP Relaxation Vascular Smooth Muscle Relaxation cAMP->Relaxation Ca_influx->Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Anti_thrombosis Anti-thrombotic Effect Platelet->Anti_thrombosis Neuroprotection Neuroprotection Microcirculation->Neuroprotection cluster_0 Pre-Dose Phase cluster_1 Dosing and Monitoring Phase cluster_2 Post-Dose Phase cluster_3 Final Analysis Acclimatization Animal Acclimatization & Baseline Data Collection Randomization Randomization into Dose Cohorts Acclimatization->Randomization Dosing IV Infusion of Cinepazide Maleate or Vehicle Randomization->Dosing PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Dosing->PK_PD_Sampling CV_Monitoring Continuous Cardiovascular Telemetry Monitoring Dosing->CV_Monitoring Clinical_Obs Clinical Observations Dosing->Clinical_Obs Data_Analysis Data Analysis (PK/PD, Safety) PK_PD_Sampling->Data_Analysis CV_Monitoring->Data_Analysis Clinical_Obs->Data_Analysis Terminal_Sampling Terminal Blood & Urine Collection Terminal_Sampling->Data_Analysis Dose_Escalation Dose Escalation Decision (Go/No-Go) Data_Analysis->Dose_Escalation Dose_Escalation->Dosing Next Cohort MTD_NOAEL Determination of MTD and NOAEL Dose_Escalation->MTD_NOAEL

References

Application of Cinepazide Maleate in the Treatment of Acute Ischemic Stroke: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate is a vasoactive drug that has demonstrated therapeutic potential in the management of acute ischemic stroke (AIS). Functioning as a mild calcium antagonist, it enhances the effects of endogenous adenosine, leading to vasodilation and improved microcirculation.[1] Clinical evidence suggests that this compound can improve neurological function, reduce disability, and promote functional recovery in patients with AIS.[2][3][4] This document provides a comprehensive overview of its application, including its mechanism of action, clinical efficacy, and detailed protocols for its use in a research and clinical trial setting.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism:

  • Vasodilation and Improved Cerebral Blood Flow: As a weak calcium channel blocker, it inhibits the transmembrane influx of Ca²⁺ into vascular smooth muscle cells, leading to vasodilation and a subsequent increase in cerebral blood flow.[1][5]

  • Adenosine Potentiation: It is believed to potentiate the effects of endogenous adenosine, which has vasodilatory and neuroprotective properties.[3]

  • Improved Blood Rheology: this compound can reduce blood viscosity and inhibit platelet aggregation, further enhancing microcirculation.[3]

  • Anti-inflammatory Effects: Studies have shown that it can modulate the inflammatory response following a stroke by reducing pro-inflammatory factors like TNF-α and MCP-1, and increasing anti-inflammatory cytokines such as IL-10.[1]

Signaling Pathway

The neuroprotective and vasodilatory effects of this compound are mediated through its influence on calcium signaling and adenosine pathways.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Extracellular Extracellular Space Cinepazide This compound CaChannel L-type Ca²⁺ Channel Cinepazide->CaChannel Inhibits Relaxation Vasodilation Cinepazide->Relaxation Promotes CaInflux Ca²⁺ Influx CaChannel->CaInflux Contraction Vasoconstriction CaInflux->Contraction Adenosine Endogenous Adenosine AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor Cinepazide_Adenosine This compound AdenosineDegradation Adenosine Degradation Cinepazide_Adenosine->AdenosineDegradation Retards AdenosineReceptor->Relaxation

Caption: Mechanism of Action of this compound.

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy and safety of this compound injection in patients with acute ischemic stroke.

Summary of Clinical Trial Data
Study DesignPatient PopulationTreatment GroupControl GroupPrimary Efficacy EndpointKey FindingsReference
Multicenter, randomized, double-blind, placebo-controlled937 patients with AIS (NIHSS score 8.8 ± 2.4)320 mg this compound IV daily for 14 days + basic therapy (citicoline sodium)Placebo IV daily for 14 days + basic therapy (citicoline sodium)Proportion of patients with mRS ≤2 on day 9060.9% in the cinepazide group vs. 50.1% in the control group (p=0.0004)[2][3][6]
Multicenter, randomized, double-blind, placebo-controlled1301 patients with moderate to severe AIS within 48 hours of onsetThis compound injection for 14 daysPlaceboFunctional recovery at day 90 (mRS)Cinepazide group showed significantly better mRS scores, indicating reduced disability.[7]
Observational studyPatients with AISThis compound + Edaravone for 14 daysEdaravone for 14 daysCerebral blood flow, neurofunctional markers, ADL and NIHSS scoresCombination therapy significantly improved cerebral blood flow, neurological function, and activities of daily living.[1]
Key Efficacy Outcomes
Outcome MeasureThis compound GroupControl Groupp-valueReference
Proportion of patients with mRS ≤ 2 at day 9060.9%50.1%0.0004[2][6]
Proportion of patients with Barthel Index ≥ 95 at day 9053.4%46.7%0.0230[2][4][6]
Total treatment effective rate (combined with edaravone)94.00%74.00%<0.05[1]

Safety and Tolerability

Across multiple studies, this compound injection has been found to be safe and well-tolerated.[2][3][4] There were no statistically significant differences in the incidence of adverse events between the this compound and control groups.[2][4][6] A meta-analysis of 19 randomized controlled trials concluded that there was no significant difference in the incidence of adverse events between the cinepazide group and the control group. Furthermore, administration of this compound injection does not appear to affect the management of clinical blood pressure in patients with AIS.[8]

Experimental Protocols

Clinical Trial Protocol for Acute Ischemic Stroke

This protocol is based on methodologies reported in multicenter, randomized, double-blind, placebo-controlled trials.[2][3][9][10]

1. Patient Population:

  • Inclusion Criteria:

    • Age 18-80 years.[7][10]

    • Diagnosis of acute ischemic stroke of the internal carotid artery system.[10]

    • Stroke onset within 48 hours.[7][9][10]

    • National Institutes of Health Stroke Scale (NIHSS) score between 5 and 25.[10]

    • Informed consent from the patient or their legal representative.[10]

  • Exclusion Criteria:

    • Intracranial hemorrhage confirmed by CT scan.[3][10]

    • Transient ischemic attack.[3]

    • Planned or received interventional therapy (e.g., thrombolysis).[9][10]

    • Severe, uncontrolled hypertension.[3]

    • History of severe bleeding tendency.[3]

2. Study Design and Treatment:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group design.[7][9]

  • Experimental Group: Intravenous infusion of 320 mg of this compound dissolved in 500 mL of saline, administered once daily for 14 consecutive days.[2][3][9] The infusion rate is typically 100 mL/hour.[3][9]

  • Control Group: Intravenous infusion of a matching placebo (e.g., 500 mL of saline) once daily for 14 consecutive days.[3][9]

  • Basic Therapy (for all patients): Intravenous infusion of 0.5 g of citicoline sodium in 250 mL of 5% glucose or saline, once daily for 10 days.[2][3][9] Standard care, including antihypertensive, hypoglycemic, and lipid-lowering agents, may also be administered as needed.[9][11]

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 at day 90.[2][3]

  • Secondary Efficacy Endpoints:

    • Proportion of patients with a Barthel Index score of ≥ 95 at day 90.[2][3]

    • Changes in NIHSS scores at various time points (e.g., day 7, 14, and 90).[1]

    • Activities of Daily Living (ADL) scores.[1]

  • Safety Monitoring:

    • Recording of all adverse events (AEs).[2][3]

    • Monitoring of vital signs, laboratory parameters (blood and urine tests), and electrocardiograms (ECG).[2][3]

cluster_Screening Screening Phase (-48h to 0h) cluster_Treatment Treatment Phase (Day 1-14) cluster_FollowUp Follow-up Phase (Day 15-90) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Treatment_Group This compound (320mg IV daily for 14 days) + Basic Therapy Randomization->Treatment_Group Control_Group Placebo (IV daily for 14 days) + Basic Therapy Randomization->Control_Group FollowUp30 Follow-up at Day 30 Treatment_Group->FollowUp30 Control_Group->FollowUp30 FollowUp90 Follow-up at Day 90 (Primary Endpoint Assessment) FollowUp30->FollowUp90

Caption: Clinical Trial Workflow for this compound in AIS.

Logical Relationship of Treatment and Outcomes

The administration of this compound in acute ischemic stroke initiates a cascade of physiological effects that are hypothesized to lead to improved clinical outcomes.

cluster_Intervention Intervention cluster_Mechanisms Physiological Mechanisms cluster_Outcomes Clinical Outcomes Cinepazide This compound Administration Vasodilation Vasodilation & Improved Cerebral Blood Flow Cinepazide->Vasodilation AntiInflammation Modulation of Inflammatory Response Cinepazide->AntiInflammation BloodRheology Improved Blood Rheology Cinepazide->BloodRheology NeuroFunction Improved Neurological Function (↓NIHSS) Vasodilation->NeuroFunction AntiInflammation->NeuroFunction BloodRheology->NeuroFunction ADL Improved Activities of Daily Living (↑ADL) NeuroFunction->ADL Disability Reduced Disability (↓mRS) NeuroFunction->Disability

Caption: Logical Flow from Intervention to Clinical Outcomes.

Conclusion

This compound represents a promising therapeutic option for acute ischemic stroke, with a well-defined mechanism of action and a favorable safety profile. The provided protocols and data serve as a valuable resource for researchers and clinicians involved in the development and application of stroke therapies. Further research may continue to elucidate its full therapeutic potential and optimize its use in clinical practice.

References

Application Note: Analysis of Apoptosis Markers by Western Blot Following Cinepazide Maleate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate is a vasodilator used in the treatment of cerebrovascular and peripheral vascular disorders. Its mechanism of action is understood to involve mild calcium antagonism and enhancement of endogenous adenosine effectiveness, which improves microcirculation and provides neuroprotective effects.[1] Recent studies suggest that its therapeutic benefits may also extend to anti-inflammatory, antioxidant, and anti-apoptotic properties, particularly in the context of ischemic injury.[1][2][3]

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and its dysregulation is a hallmark of many diseases. Key protein families involved in the regulation and execution of apoptosis include the B-cell lymphoma 2 (Bcl-2) family and caspases. The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[4][5][6][7][8] The ratio of these proteins is a critical determinant of cell fate.[9] Caspases are a family of proteases that, once activated, execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[10][11] The cleavage of caspase-3 and PARP are hallmark indicators of apoptosis.[12][13][14][15][16]

This application note provides a framework for investigating the anti-apoptotic effects of this compound by Western blot analysis of key apoptosis markers: Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

Data Presentation: Quantitative Analysis of Apoptosis Markers

The following table represents hypothetical data from a Western blot experiment designed to assess the effect of this compound on apoptosis markers in a cell culture model of oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemia-reperfusion injury. Protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the control group.

Treatment GroupBcl-2 Expression (Fold Change)Bax Expression (Fold Change)Cleaved Caspase-3 Expression (Fold Change)Cleaved PARP Expression (Fold Change)Bax/Bcl-2 Ratio
Control 1.001.001.001.001.00
OGD/R 0.452.504.804.205.56
OGD/R + this compound (10 µM) 0.851.201.501.301.41

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., PC12 or SH-SY5Y for neuronal studies) at an appropriate density in culture dishes and allow them to adhere and grow for 24 hours.

  • Induction of Apoptosis (e.g., OGD/R):

    • For the OGD/R and OGD/R + this compound groups, replace the normal culture medium with glucose-free medium.

    • Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.

  • This compound Treatment:

    • Following the OGD period, replace the medium with normal culture medium (reoxygenation).

    • For the OGD/R + this compound group, the reoxygenation medium should be supplemented with the desired concentration of this compound (e.g., 10 µM).[2]

    • The OGD/R group receives fresh medium without the drug. The control group has its medium replaced with fresh medium at the same time points.

  • Incubation: Incubate all groups for a further 24 hours.

Protein Extraction
  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each dish.[17]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blot Protocol
  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[17]

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 10-15% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) diluted in blocking buffer.

    • Incubation is typically performed overnight at 4°C with gentle agitation.[17][18]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[17]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[19]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.

Visualizations

Apoptosis_Pathway cluster_stimulus Cellular Stress (e.g., OGD/R) cluster_bcl2 Bcl-2 Family Regulation cluster_execution Execution Phase Stress Ischemia/ Reperfusion Bax Bax (Pro-apoptotic) Stress->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Downregulates Caspase3 Pro-caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Cinepazide Cinepazide Maleate Cinepazide->Bax Inhibits Cinepazide->Bcl2 Promotes CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleaves Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis Western_Blot_Workflow start Cell Culture & Treatment (Control, OGD/R, OGD/R + Cinepazide) lysis Protein Extraction (Cell Lysis & Quantification) start->lysis sds_page SDS-PAGE (Protein Separation by Size) lysis->sds_page transfer Electrotransfer (Gel to PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis

References

Application Notes and Protocols for Cinepazide Maleate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate is a vasodilator agent that has been investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases. Its mechanism of action is multifaceted, involving the inhibition of phosphodiesterase (PDE), potentiation of adenosine A2 receptors, and weak calcium channel blocking activity.[1] These actions lead to improved blood flow and neuroprotective effects.[2] In the context of cell culture, this compound serves as a valuable tool for studying cellular signaling pathways, particularly those related to calcium homeostasis, cyclic nucleotide signaling, and neuroprotection. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₂H₃₁N₃O₅ · C₄H₄O₄
Molecular Weight533.57 g/mol
AppearanceWhite to off-white solid[3]
Purity≥98% (HPLC)
Solubility of this compound
SolventSolubilityNotesReference
DMSO100 mg/mL (187.42 mM)Requires sonication for complete dissolution. Use freshly opened DMSO as it is hygroscopic.[3]
Water50 mg/mL (93.71 mM)Requires sonication.[3]
H₂O20 mg/mLClear solution.
Recommended Storage Conditions for Stock Solutions
TemperatureDurationConditionsReference
-80°C6 monthsSealed, protected from moisture[3]
-20°C1 monthSealed, protected from moisture[3]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh 5.34 mg of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 100 µL of sterile DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[3]

  • Sterilization (Optional): If the initial components were not sterile, the final stock solution can be sterilized by passing it through a 0.22 µm sterile syringe filter. Note that this may lead to some loss of the compound.

  • Aliquoting and Storage:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% is generally recommended, with less than 0.1% being ideal.[4] Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experiment. A pilot experiment to determine the optimal concentration range is recommended. A study on PC12 cells showed effective concentrations between 1 µM and 100 µM, with 10 µM being the most significant.[2]

Example: Preparation of a 10 µM Working Solution:

  • Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution from a 100 mM stock, you can perform a 1:10,000 dilution.

    • A practical way to do this is to first prepare an intermediate dilution. For example, add 1 µL of the 100 mM stock to 999 µL of sterile cell culture medium to get a 100 µM intermediate solution.

    • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final concentration of 10 µM.

  • Application to Cells: Add the appropriate volume of the working solution to your cell culture plates. Ensure the final DMSO concentration remains below cytotoxic levels.

Visualizations

Signaling Pathways of this compound

This compound is known to act as a weak calcium channel blocker and a phosphodiesterase (PDE) inhibitor. These actions modulate intracellular signaling pathways that are crucial for various cellular functions.

cinepazide_pathway cinepazide This compound ca_channel Voltage-Gated Ca²⁺ Channel cinepazide->ca_channel Inhibits pde Phosphodiesterase (PDE) cinepazide->pde Inhibits ca_influx Ca²⁺ Influx ca_channel->ca_influx cgmp cGMP pde->cgmp Degrades camp cAMP pde->camp Degrades intracellular_ca ↓ [Ca²⁺]i ca_influx->intracellular_ca cellular_response Cellular Response (e.g., Vasodilation, Neuroprotection) intracellular_ca->cellular_response pkg PKG cgmp->pkg Activates pka PKA camp->pka Activates pkg->cellular_response pka->cellular_response

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a sterile stock solution of this compound for cell culture applications.

stock_solution_workflow start Start weigh Weigh Cinepazide Maleate Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve sonicate Vortex and Sonicate (if necessary) dissolve->sonicate sterilize Sterile Filtration (0.22 µm filter) (Optional) sonicate->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Pharmacokinetic Study of Cinepazide Maleate in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of cinepazide maleate in a rat model. The protocols outlined below cover intravenous and oral administration, blood sample collection, and bioanalytical methodology.

Introduction

This compound is a vasodilator used for the management of cerebrovascular and cardiovascular conditions. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for its development and clinical application. This document provides detailed methodologies for assessing the pharmacokinetics of this compound in rats, a common preclinical model.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in rats following a single intravenous (IV) or oral (PO) administration. Note: Specific quantitative data from publicly available literature was not found; the tables are presented as a template for reporting experimental results.

Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Intravenous Bolus Dose

Dose (mg/kg)C₀ (µg/mL)AUC₀₋t (µg·h/mL)AUC₀₋∞ (µg·h/mL)t₁/₂ (h)Vd (L/kg)CL (L/h/kg)
e.g., 5ValueValueValueValueValueValue
e.g., 10ValueValueValueValueValueValue
e.g., 20ValueValueValueValueValueValue
C₀: Initial plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life; Vd: Volume of distribution; CL: Clearance.

Table 2: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Gavage Dose

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)AUC₀₋∞ (µg·h/mL)t₁/₂ (h)F (%)
e.g., 20ValueValueValueValueValueValue
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.

Experimental Protocols

Animal Husbandry
  • Species: Sprague-Dawley rats.

  • Sex: Male and/or female, specified in the study design.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard rat chow and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Fasting: Rats should be fasted for 12 hours prior to dosing, with free access to water.

Dosing Formulation
  • Vehicle: For intravenous administration, this compound can be dissolved in sterile saline (0.9% NaCl). For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is suitable. The final concentration of the dosing solution/suspension should be prepared based on the dose and the volume to be administered.

Intravenous Administration Protocol
  • Animal Restraint: Restrain the rat using an appropriate method, such as a commercial restraint device.

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Administer the this compound solution as a bolus injection into one of the lateral tail veins using a 27-gauge needle attached to a 1 mL syringe. The injection volume should be approximately 1 mL/kg.

  • Confirmation: Successful injection is indicated by the blanching of the vein and the absence of swelling at the injection site.

  • Post-injection Care: Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

Oral Administration Protocol
  • Animal Restraint: Gently restrain the rat by holding it firmly by the scruff of the neck to immobilize the head.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle (16-18 gauge for rats).

  • Administration: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus into the stomach. Administer the drug suspension slowly. The maximum oral gavage volume for rats is typically 10 mL/kg.

  • Post-gavage Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.

Blood Sampling Protocol
  • Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via a cannula implanted in the jugular or carotid artery.

  • Sampling Time Points:

    • Intravenous Study: Pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Oral Study: Pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Collection: Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in rat plasma.[1]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 4.5) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 40:60, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 303 nm.[1]

  • Internal Standard (IS): A suitable internal standard, such as tinidazole, should be used for quantification.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard solution.

    • Add an extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[1]

Visualizations

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Animal_Acclimation Animal Acclimation Dosing_Formulation Dosing Formulation Preparation IV_Administration Intravenous Administration Animal_Acclimation->IV_Administration Oral_Administration Oral Administration Animal_Acclimation->Oral_Administration Blood_Sampling Serial Blood Sampling IV_Administration->Blood_Sampling Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Analysis HPLC Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Signaling Pathway of this compound

Cinepazide_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cinepazide This compound Ca_Channel Voltage-Gated Ca²⁺ Channel Cinepazide->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Cinepazide->PDE Inhibits eNOS eNOS Activation Cinepazide->eNOS Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx cAMP_degradation cAMP Degradation PDE->cAMP_degradation Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Contraction (Inhibited) cAMP_degradation->Vasodilation Reduces Relaxation (Inhibited) NO_Production Nitric Oxide (NO) Production eNOS->NO_Production cGMP Increased cGMP NO_Production->cGMP cGMP->Vasodilation Promotes Relaxation

Caption: Simplified signaling pathway of this compound's vasodilatory effects.

References

Application Notes and Protocols: Investigating Cerebrovascular Function with Cinepazide Maleate Post-Surgery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cinepazide maleate in the post-surgical investigation of cerebrovascular function. Detailed protocols for clinical assessment and relevant signaling pathways are outlined to guide research and drug development in this area.

Introduction

This compound is a vasodilator that has demonstrated potential in improving cerebrovascular function, particularly in the context of post-surgical recovery from cerebrovascular events such as cerebral hemorrhage.[1] Its mechanism of action involves multiple pathways that lead to increased cerebral blood flow and neuroprotection.[2] These notes will detail the application of this compound in a post-surgical setting, providing quantitative data from clinical studies, experimental protocols for assessing its effects, and a visualization of its proposed signaling pathway.

Data Presentation

The efficacy of this compound in improving post-surgical cerebrovascular and neurological function has been quantified in several clinical studies. The following tables summarize key data from a study investigating its effects in ICU patients following surgery for severe cerebral hemorrhage.[1]

Table 1: Neurological Function Assessment Scores

Neurological Function ScaleControl Group (Pre-treatment)Control Group (Post-treatment)This compound Group (Pre-treatment)This compound Group (Post-treatment)P-value (Post-treatment)
Glasgow Coma Scale (GCS)7.4 ± 1.59.2 ± 1.67.5 ± 1.411.8 ± 1.7< 0.05
National Institutes of Health Stroke Scale (NIHSS)20.1 ± 3.215.4 ± 2.820.3 ± 3.110.1 ± 2.5< 0.05
Fugl-Meyer Motor Assessment35.2 ± 5.148.6 ± 5.535.4 ± 5.262.3 ± 6.1< 0.05

Data from a study on ICU patients after severe cerebral hemorrhage surgery.[1] Higher GCS and Fugl-Meyer scores, and lower NIHSS scores indicate better neurological function.

Table 2: Cerebrovascular Function and Inflammatory Markers

ParameterControl Group (Post-treatment)This compound Group (Post-treatment)P-value
Cerebrovascular Function
Mean Flow Velocity (cm/s)85.3 ± 10.2102.5 ± 11.3< 0.05
Pulsatility Index (PI)1.0 ± 0.20.8 ± 0.1< 0.05
Inflammatory Markers
hs-CRP (mg/L)15.2 ± 3.18.4 ± 2.5< 0.05
IL-6 (pg/mL)120.5 ± 20.375.2 ± 15.8< 0.05
TNF-α (pg/mL)35.8 ± 7.220.1 ± 5.9< 0.05

Data reflects improved cerebrovascular function (higher mean flow velocity, lower pulsatility index) and reduced inflammation in the this compound group.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the application of this compound, the following diagrams are provided.

cluster_0 This compound Action cluster_1 Cellular Mechanisms cluster_2 Downstream Effects This compound This compound Ca2+ Channel Blockade Ca2+ Channel Blockade This compound->Ca2+ Channel Blockade Adenosine Potentiation Adenosine Potentiation This compound->Adenosine Potentiation eNOS Activation eNOS Activation This compound->eNOS Activation Reduced Intracellular Ca2+ Reduced Intracellular Ca2+ Ca2+ Channel Blockade->Reduced Intracellular Ca2+ Increased cAMP Increased cAMP Adenosine Potentiation->Increased cAMP Increased NO Production Increased NO Production eNOS Activation->Increased NO Production Vasodilation Vasodilation Reduced Intracellular Ca2+->Vasodilation Increased cAMP->Vasodilation Increased NO Production->Vasodilation Improved Cerebral Blood Flow Improved Cerebral Blood Flow Vasodilation->Improved Cerebral Blood Flow

Caption: Signaling pathway of this compound leading to vasodilation.

cluster_0 Pre-Treatment cluster_1 Treatment Protocol cluster_2 Post-Treatment Evaluation Patient Selection Patient Selection Baseline Assessment Baseline Assessment Patient Selection->Baseline Assessment This compound Administration This compound Administration Baseline Assessment->this compound Administration Control Group Control Group Baseline Assessment->Control Group Neurological Assessment Neurological Assessment This compound Administration->Neurological Assessment Cerebrovascular Monitoring Cerebrovascular Monitoring This compound Administration->Cerebrovascular Monitoring Control Group->Neurological Assessment Control Group->Cerebrovascular Monitoring Data Analysis Data Analysis Neurological Assessment->Data Analysis Cerebrovascular Monitoring->Data Analysis

Caption: Experimental workflow for a clinical trial of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on cerebrovascular function post-surgery.

Protocol 1: Administration of this compound Post-Cerebral Hemorrhage Surgery

This protocol is based on a study involving ICU patients who have undergone surgery for severe cerebral hemorrhage.[1]

1. Patient Population:

  • Patients diagnosed with severe cerebral hemorrhage, confirmed by head CT and MRI, who have undergone surgical intervention.[1]

  • Patients should be in a post-operative ICU setting.

2. Treatment Group:

  • Administer 240 mg of this compound injection.[1]

  • Dilute in 250 ml of 0.9% sodium chloride injection.[1]

  • Administer via intravenous drip once daily.[1]

  • The treatment duration is typically 14 days.[1]

3. Control Group:

  • Administer a placebo (e.g., 250 ml of 0.9% sodium chloride injection without this compound) via intravenous drip once daily for 14 days.

4. Concomitant Medications:

  • Standard post-operative care and management should be provided to both groups.

  • The use of other cerebral vasodilators, calcium channel antagonists, or nootropic agents should be prohibited during the study period to avoid confounding results.[1]

Protocol 2: Assessment of Neurological Function

Neurological status should be assessed at baseline (before the first dose) and at the end of the treatment period. Standardized neurological scales are crucial for objective assessment.

1. Glasgow Coma Scale (GCS):

  • Assess the level of consciousness based on eye-opening, verbal, and motor responses.[3][4]

  • Scores range from 3 (deep coma) to 15 (fully awake).[4]

2. National Institutes of Health Stroke Scale (NIHSS):

  • A systematic assessment tool to measure stroke-related neurological deficit.[3]

  • The scale assesses multiple domains including consciousness, language, motor strength, and sensory function.

  • Scores range from 0 to 42, with higher scores indicating greater severity.[3]

3. Modified Rankin Scale (mRS):

  • Measures the degree of disability or dependence in daily activities.[5]

  • Scores range from 0 (no symptoms) to 6 (dead).

4. Glasgow Outcome Scale (GOS):

  • Assesses the outcome after a head injury.[3]

  • It consists of five grades: Dead, Vegetative State, Severe Disability, Moderate Disability, and Good Recovery.[3]

Protocol 3: Measurement of Cerebrovascular Function using Transcranial Doppler (TCD)

TCD is a non-invasive ultrasound method used to measure the velocity of blood flow in the major cerebral arteries.[6]

1. Equipment:

  • A transcranial Doppler ultrasonography system with a 2-MHz pulsed-wave transducer.

2. Procedure:

  • The patient should be in a resting, supine position.

  • Identify the transtemporal acoustic window to insonate the middle cerebral artery (MCA).[6]

  • Record the following parameters:

    • Peak Systolic Velocity (PSV): The highest velocity during the cardiac cycle.[7]

    • End-Diastolic Velocity (EDV): The velocity at the end of diastole.[7]

    • Mean Flow Velocity (MFV): The average velocity over a cardiac cycle.[7]

  • Calculate the Pulsatility Index (PI): (PSV - EDV) / MFV. A lower PI generally indicates less vascular resistance.[8]

3. Timing:

Conclusion

This compound shows promise as a therapeutic agent for improving cerebrovascular function in the post-surgical setting, particularly after cerebral hemorrhage. The protocols and data presented here provide a framework for researchers and clinicians to design and execute studies to further investigate its efficacy and mechanisms of action. Consistent use of standardized assessment tools and imaging techniques is paramount for generating robust and comparable data.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cinepazide Maleate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of Cinepazide Maleate in aqueous solutions is a critical step for in-vitro and in-vivo studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The reported solubility of this compound in water is approximately 20 mg/mL, and it can be up to 50 mg/mL under certain conditions. However, for specific applications requiring higher concentrations or improved stability in complex aqueous media, solubility enhancement strategies are often necessary. In Dimethyl Sulfoxide (DMSO), its solubility is significantly higher, at around 100 mg/mL. It is considered insoluble in ethanol.

Q2: My this compound is not dissolving completely in water at the desired concentration. What are the initial troubleshooting steps?

A2: If you are facing issues with dissolving this compound, consider the following:

  • pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of your aqueous solution to a range of 3.5 to 4.5 can significantly improve its solubility.

  • Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C) and consistent agitation can facilitate the dissolution process.

  • Particle Size: Ensure you are using a fine powder of this compound. If necessary, particle size reduction techniques like micronization can be employed to increase the surface area for dissolution.

Q3: Can co-solvents be used to improve the solubility of this compound?

A3: Yes, co-solvents are an effective way to enhance the solubility of this compound. A common approach for in-vivo studies involves a multi-component co-solvent system. For instance, a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and a surfactant like Tween-80 in a saline solution has been shown to achieve a solubility of at least 2.75 mg/mL.

Q4: Are there other excipients that can enhance the aqueous solubility of this compound?

A4: Besides co-solvents, other excipients can be employed:

  • Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes with this compound, which enhances its solubility in aqueous solutions. A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline can achieve a solubility of at least 2.75 mg/mL.

  • Surfactants: Surfactants like Tween 80 and Poloxamer 188 can be used to increase the wettability and dispersibility of the drug powder, leading to improved solubility.

  • Stabilizers: For injectable formulations, stabilizers such as D-sorbitol are used in conjunction with pH adjustment to ensure both solubility and stability.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon standing The solution is supersaturated or unstable at room temperature.Store the solution at the recommended temperature (e.g., 2-8°C). Prepare fresh solutions before use. Consider using stabilizing excipients like sorbitol.
Inconsistent solubility results Variation in experimental conditions (pH, temperature, agitation speed). Purity of the this compound sample.Standardize your experimental protocol. Ensure consistent pH, temperature, and agitation. Use a validated analytical method like HPLC to quantify solubility. Verify the purity of your drug substance.
Difficulty in preparing a concentrated stock solution Limited aqueous solubility of this compound.Prepare a high-concentration stock solution in an organic solvent like DMSO (up to 100 mg/mL) and then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment.
Phase separation in co-solvent system Inappropriate ratio of co-solvents and aqueous phase.Optimize the ratio of your co-solvent system. For example, a tested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: Solubility in Common Solvents

SolventSolubility
Water~20 - 50 mg/mL
DMSO~100 mg/mL
EthanolInsoluble

Table 2: Solubility in Co-solvent and Cyclodextrin Systems

FormulationAchieved Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.75 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mL[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation of Buffer Solution: Prepare a buffer solution of the desired pH (e.g., phosphate buffer at pH 4.5).

  • Addition of Excess Drug: Add an excess amount of this compound powder to a known volume of the buffer solution in a sealed container (e.g., a glass vial).

  • Equilibration: Place the container in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the solution to stand to let the undissolved particles settle. Withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.

  • Quantification: Dilute the filtered sample with the mobile phase to a suitable concentration and quantify the amount of dissolved this compound using a validated HPLC method.[2]

  • Calculation: Calculate the solubility in mg/mL based on the concentration determined by HPLC and the dilution factor.

Protocol 2: Preparation of this compound Solution using a Co-solvent System

This protocol describes the preparation of a this compound solution for in-vivo studies.

  • Prepare Co-solvent Mixture: In a sterile container, mix the co-solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80).

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it in the co-solvent mixture with gentle vortexing or sonication.

  • Add Aqueous Phase: Gradually add the aqueous phase (e.g., saline) to the drug-co-solvent mixture while continuously stirring to achieve the final desired volume and concentration.

  • Final Formulation: The resulting solution should be a clear and homogenous formulation.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for solubility determination and formulation preparation.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer add_drug Add Excess this compound prep_buffer->add_drug agitate Agitate at Constant Temperature add_drug->agitate sample Collect and Filter Supernatant agitate->sample quantify Quantify using HPLC sample->quantify end end quantify->end Calculate Solubility

Caption: Workflow for Solubility Determination.

Co_solvent_Formulation_Workflow cluster_mixing Mixing Steps cluster_formulation Formulation mix_cosolvents Mix Co-solvents (DMSO, PEG300, Tween-80) dissolve_drug Dissolve this compound in Co-solvent Mixture mix_cosolvents->dissolve_drug add_aqueous Gradually Add Aqueous Phase (Saline) dissolve_drug->add_aqueous final_solution final_solution add_aqueous->final_solution Homogenous Solution

Caption: Co-solvent Formulation Workflow.

This technical support center provides a starting point for addressing solubility challenges with this compound. For more complex formulation issues, further investigation and optimization based on these principles will be necessary.

References

Managing common adverse events of cinepazide maleate in animal trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing common adverse events during animal trials with cinepazide maleate.

Disclaimer: Specific preclinical safety and toxicology data for this compound in animal models are not extensively published. The following guidance is based on the known pharmacological profile of the compound, data from human clinical trials, and established principles of veterinary medicine and toxicology. Researchers should always conduct dose-ranging and pilot studies to establish the safety profile of this compound in their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a vasodilator. Its primary mechanisms include the inhibition of phosphodiesterase, which increases intracellular cyclic adenosine monophosphate (cAMP), and acting as a weak calcium channel blocker.[1][2] This leads to the relaxation of vascular smooth muscles, improved blood flow, and inhibition of platelet aggregation.[1][2][3]

Q2: What are the potential adverse events to monitor for in animal trials?

A2: Based on its mechanism of action, researchers should primarily monitor for signs related to vasodilation and potential cardiovascular effects. These may include:

  • Hypotension: A drop in blood pressure is a foreseeable effect of a vasodilator.

  • Tachycardia: A reflex increase in heart rate may occur in response to a drop in blood pressure.

  • Neurological Effects: In human studies, dizziness has been reported.[4] In animals, this might manifest as ataxia, lethargy, or behavioral changes. Seizures are a potential, though less common, risk with many centrally-acting compounds.

  • Gastrointestinal (GI) Disturbances: While human clinical trials have shown a low incidence of GI issues, with constipation being the most common, researchers should monitor for changes in appetite, vomiting, or diarrhea.[2][5]

  • Bleeding: Due to its anti-platelet aggregation properties, there is a theoretical increased risk of bleeding, especially if co-administered with other anticoagulants or anti-platelet agents.[1]

Q3: Are there any known severe adverse events associated with this compound?

A3: An oral tablet formulation of this compound was withdrawn in the 1990s due to an apparent increased risk of agranulocytosis (a severe drop in white blood cells).[2] While a meta-analysis of the injectable form did not show significant hematological adverse events, it is a critical parameter to monitor in sub-chronic and chronic toxicity studies.[4]

Troubleshooting Guides

Issue 1: Managing Hypotension

Question: An animal is showing signs of hypotension (e.g., lethargy, pale mucous membranes, confirmed low blood pressure reading) after administration of this compound. What steps should be taken?

Answer:

  • Confirm the Finding: Ensure blood pressure measurements are accurate. Check that the cuff size and placement are correct for the animal species and that the monitoring equipment is calibrated.[1]

  • Reduce or Pause Dosing: If hypotension is observed, the immediate step is to consider reducing the dose or temporarily discontinuing administration, pending a review of the experimental protocol.

  • Fluid Therapy: Administer an intravenous (IV) bolus of an isotonic crystalloid solution (e.g., Lactated Ringer's solution or 0.9% NaCl). A typical starting dose is 10–20 mL/kg over 15 minutes for dogs and cats.[1][6] The volume and rate should be adjusted based on the species and cardiovascular status of the animal.

  • Supportive Care: Maintain the animal's body temperature and ensure a patent airway.

  • Consider Vasopressors: In cases of severe hypotension unresponsive to fluid therapy, the use of vasopressor agents may be necessary under the guidance of a veterinarian.

Issue 2: Managing Neurological Adverse Events (e.g., Seizures)

Question: An animal exhibits seizure activity after receiving this compound. What is the appropriate response?

Answer:

  • Ensure Animal Safety: Move the animal to a safe, padded area to prevent injury during the seizure. Do not place anything in the animal's mouth.

  • Administer Anticonvulsants: For active seizures, benzodiazepines are the first-line treatment.[7] A veterinarian should direct the administration of intravenous diazepam or midazolam.

  • Provide Supportive Care: Monitor the animal's vital signs, particularly respiration and temperature. Post-ictal animals may be disoriented and require close observation.

  • Investigate and Adjust Protocol: Seizures are a serious adverse event. The experimental protocol, including the dose of this compound and any confounding factors, must be thoroughly reviewed. A significant dose reduction or discontinuation of the study for that animal is warranted.

Issue 3: Managing Gastrointestinal Distress

Question: An animal is experiencing vomiting, diarrhea, or inappetence following this compound administration. How should this be managed?

Answer:

  • Symptomatic and Supportive Care:

    • Withhold Food: For acute vomiting, food may be withheld for a short period (12-24 hours), while ensuring access to fresh water.[8]

    • Anti-emetics: If vomiting persists, an anti-emetic medication may be administered under veterinary guidance.

    • Fluid Support: Ensure the animal remains hydrated. Subcutaneous or intravenous fluids may be necessary if the animal is not drinking or has ongoing fluid losses from vomiting or diarrhea.

  • Dietary Management: Reintroduce a bland, easily digestible diet in small, frequent meals once vomiting has subsided.[8]

  • Pain Management: Abdominal discomfort can accompany GI distress. Analgesics may be considered if pain is suspected.[9]

  • Protocol Review: Evaluate the dose, route, and frequency of this compound administration. GI upset can be dose-related. Consider if the vehicle used for administration could be contributing to the issue.

Data Presentation: Adverse Event Monitoring

The following tables are templates for data collection. They are for illustrative purposes and do not represent actual trial data.

Table 1: Hypothetical Incidence of Cardiovascular Adverse Events in a 14-Day Rodent Study

Adverse EventVehicle Control (n=10)Cinepazide 5 mg/kg (n=10)Cinepazide 10 mg/kg (n=10)Cinepazide 20 mg/kg (n=10)
Hypotension 0 (0%)1 (10%)2 (20%)4 (40%)
(MAP < 60 mmHg)
Tachycardia 0 (0%)1 (10%)3 (30%)5 (50%)
(>500 bpm)

Table 2: Hypothetical Summary of All Observed Adverse Events in a Canine Study

System Organ ClassAdverse EventVehicle Control (n=6)Cinepazide 10 mg/kg (n=6)
Cardiovascular Transient Hypotension0 (0%)1 (16.7%)
Neurological Mild Sedation/Lethargy0 (0%)2 (33.3%)
Gastrointestinal Inappetence (24h)0 (0%)1 (16.7%)
Hematology/Clinical Chem No Significant Findings0 (0%)0 (0%)

Experimental Protocols & Visualizations

Protocol: Intravenous Administration and Monitoring in a Rodent Model

Objective: To assess the acute effects of a single intravenous dose of this compound on cardiovascular parameters in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Catheterization: 24 hours prior to the study, animals are anesthetized, and a catheter is surgically placed in the femoral vein for drug administration and the carotid artery for blood pressure monitoring.

  • Drug Preparation: this compound is dissolved in a sterile saline solution to the desired concentrations (e.g., 1, 2, and 4 mg/mL).

  • Administration:

    • Animals are placed in a restraint device to minimize stress.

    • The arterial catheter is connected to a pressure transducer to record baseline blood pressure and heart rate for at least 30 minutes.

    • This compound solution or vehicle is administered as a slow bolus via the femoral vein catheter over 1 minute.

  • Monitoring:

    • Blood pressure and heart rate are continuously recorded for at least 2 hours post-administration.

    • Clinical signs (e.g., changes in posture, activity, respiration) are observed and recorded every 15 minutes for the first hour, and every 30 minutes for the second hour.

  • Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and compared between treatment groups and the vehicle control.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization surgery Catheter Implantation (Femoral Vein & Carotid Artery) acclimatize->surgery recovery 24h Recovery Period surgery->recovery baseline Record Baseline Vitals (BP, HR) for 30 min recovery->baseline admin IV Administration (Cinepazide or Vehicle) baseline->admin monitor Continuous Monitoring (2h) - Vitals - Clinical Signs admin->monitor data Data Collection & Analysis monitor->data report Report Findings data->report Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular (Smooth Muscle Cell) Ca_Channel L-type Ca²⁺ Channel Ca_int Ca²⁺ Ca_Channel->Ca_int Influx AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Cinepazide This compound Cinepazide->Ca_Channel Blocks PDE Phosphodiesterase (PDE) Cinepazide->PDE Inhibits Ca_ext Ca²⁺ Ca_ext->Ca_Channel Influx PDE->cAMP Degrades ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Leads to Relaxation Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to Ca_int->MLCK_active Activates

References

Optimizing intravenous dosage of cinepazide maleate for neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the intravenous use of cinepazide maleate in neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's neuroprotective effects?

A1: this compound exerts its neuroprotective effects through a multi-faceted mechanism. Primarily, it is a vasodilator that improves cerebral blood flow and microcirculation.[1][2] This is achieved by acting as a mild calcium antagonist, which inhibits the movement of Ca2+ into the smooth muscle cells of blood vessels, leading to their relaxation.[2][3] Additionally, it enhances the production of nitric oxide, a potent vasodilator.[1] Beyond vasodilation, it possesses antioxidant properties by neutralizing free radicals, and demonstrates anti-inflammatory and anti-apoptotic effects.[1][3][4]

Q2: What is a typical starting intravenous dosage for clinical and preclinical studies?

A2: Dosage varies significantly between human and animal studies.

  • Clinical (Human): In several large-scale, multicenter, randomized, double-blind, placebo-controlled trials for acute ischemic stroke, the standard dosage was a daily intravenous infusion of 320 mg of this compound dissolved in 500 mL of saline.[5][6][7][8][9][10] This was administered over 5 hours (at a rate of 100 mL/hour) for 14 consecutive days.[6][7]

  • Preclinical (Rat): In a study involving diabetic rats with chronic cerebral hypoperfusion, a daily dose of 10 mg/kg was administered for 14 days.[2][11]

Q3: What are the key signaling pathways modulated by this compound in the context of neuroprotection?

A3: this compound has been shown to modulate several critical signaling pathways. It can reduce the expression of β-secretase 1 (BACE1), a key enzyme in the amyloid-β synthesis pathway.[2][11] It also protects cholinergic neurons by restoring levels of choline acetyltransferase (ChAT).[2][11] The neuroprotective effect is also associated with the PI3K/Akt signaling pathway.[2] Furthermore, it mitigates neuroinflammation by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

Q4: Are there any known common adverse events or safety concerns?

A4: In human clinical trials, this compound injection was found to be safe and well-tolerated.[5][7] The most commonly reported adverse event was constipation.[5] One study noted a statistically significant difference in the incidence of hypokalemia between the treatment and placebo groups, but it was not considered to be related to the drug itself.[5] Importantly, for stroke patients with hypertension, the administration of this compound did not negatively affect the management of their blood pressure.[12]

Q5: In what experimental models has this compound been tested for neuroprotection?

A5: this compound has been evaluated in both clinical and preclinical settings.

  • Clinical: It has been extensively studied in patients with acute ischemic stroke, typically enrolled within 48 hours of symptom onset.[5][6][13][14]

  • Preclinical: Animal models include rats with chronic cerebral hypoperfusion, induced by permanent occlusion of both common carotid arteries (a 2-vessel occlusion model).[2][11] It has also been shown to be effective in rat models of spinal cord injury.[4]

Troubleshooting Guide for Experiments

Issue/Observation Potential Cause Recommended Action
High variability in neuroprotective efficacy between experiments. Differences in animal model characteristics (e.g., age, strain, severity of injury). Inconsistent drug preparation or administration.Standardize the experimental model and procedures rigorously. Ensure consistent timing of drug administration relative to the ischemic event. Consider a dose-response study to find the optimal therapeutic window for your specific model.
Inconsistent results in inflammatory marker analysis. Timing of sample collection. Differences in assay sensitivity. Biological variability.Collect samples at multiple time points post-injury and treatment to capture the dynamic inflammatory response.[3] Use highly sensitive and validated assays (e.g., ELISA, multiplex assays). Increase sample size to account for biological variability.
Precipitation observed in the intravenous solution. Improper solvent or pH. Concentration is too high for the chosen vehicle.Ensure this compound is fully dissolved in the recommended vehicle (e.g., normal saline) as per established protocols.[6] Prepare the solution fresh before each use and visually inspect for precipitates. If issues persist, re-evaluate the formulation and concentration.
No significant improvement in behavioral outcomes despite evidence of cellular protection. Behavioral tests may not be sensitive enough. The timing of the assessment may be suboptimal. The functional recovery may require a longer treatment duration.Use a battery of behavioral tests to assess different neurological functions (e.g., motor, sensory, cognitive). Conduct assessments at multiple time points post-treatment.[5][7] Consider extending the treatment duration based on the specific injury model.

Data Presentation

Table 1: Summary of Intravenous this compound Dosages

Study Type Subject Dosage Vehicle/Administration Duration Reference
Clinical TrialHuman (Acute Ischemic Stroke)320 mg/dayIV infusion in 500 mL saline at 100 mL/hr14 days[5][6][7]
Preclinical StudyDiabetic Rat (Chronic Cerebral Hypoperfusion)10 mg/kg/dayDaily administration (vehicle: saline)14 days[2][11]

Table 2: Efficacy Outcomes from a Phase III Clinical Trial in Acute Ischemic Stroke

Efficacy Endpoint (at Day 90) This compound Group Placebo Group p-value Reference
Proportion of patients with mRS score ≤ 260.9%50.1%0.0004[5][7][8]
Proportion of patients with Barthel Index ≥ 9553.4%46.7%0.0230[5][7][8]
mRS: modified Rankin Scale (a measure of disability)

Experimental Protocols

Protocol 1: Intravenous Administration in a Rat Model of Chronic Cerebral Hypoperfusion (2VO)

This protocol is based on methodologies used to study the effects of this compound in diabetic rats with chronic cerebral hypoperfusion.[2][11]

  • Animal Model:

    • Use male Sprague-Dawley rats (180–200 g).[2]

    • Induce chronic cerebral hypoperfusion (CCH) via permanent bilateral common carotid artery occlusion (2-vessel occlusion, 2VO).

  • Drug Preparation:

    • Prepare a solution of this compound in sterile normal saline to a final concentration appropriate for delivering 10 mg/kg in a low volume (e.g., 1 mL/kg).

  • Administration:

    • Following the 2VO surgery and recovery period, administer 10 mg/kg of the this compound solution intravenously once daily. A common route for IV administration in rats is the tail vein.

    • The control group should receive an equivalent volume of saline vehicle.

  • Treatment Duration:

    • Continue daily administration for 14 consecutive days.[2][11]

  • Outcome Assessment:

    • Perform behavioral testing (e.g., Morris water maze) to assess cognitive function.

    • At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., hippocampus) for histological and molecular analysis (e.g., Western blotting for GFAP, BACE1, ChAT).[2][11]

Protocol 2: Clinical Trial Design for Acute Ischemic Stroke

This protocol summarizes the design of large-scale clinical trials investigating this compound.[5][6][7][8]

  • Patient Population:

    • Enroll patients with acute ischemic stroke confirmed by imaging.

    • Inclusion criteria often specify an onset of symptoms within 48 hours and a moderate to severe stroke severity (e.g., NIHSS score of 7–25).[7][12]

  • Study Design:

    • Employ a multicenter, randomized, double-blind, placebo-controlled design.

  • Intervention:

    • Treatment Group: Receive a continuous intravenous infusion of 320 mg of this compound dissolved in 500 mL of normal saline. The infusion is administered once daily at a rate of 100 mL/hour.[6][7]

    • Control Group: Receive a matching placebo (500 mL saline) infusion.

    • All patients receive standard basic therapy (e.g., citicoline sodium).[5][7]

  • Treatment Duration:

    • The treatment period is 14 days.[5][7]

  • Efficacy and Safety Assessment:

    • Primary Endpoint: Assess the proportion of patients with a favorable functional outcome (e.g., modified Rankin Scale score ≤ 2) at 90 days post-treatment.[5][7]

    • Secondary Endpoints: Include measures of daily living activities (e.g., Barthel Index ≥ 95).[5][7]

    • Safety Monitoring: Record all adverse events, monitor laboratory parameters, and vital signs throughout the study.[5]

Mandatory Visualizations

G cluster_0 This compound cluster_1 Cellular Mechanisms cluster_2 Physiological Effects cluster_3 Therapeutic Outcome CM This compound Ca Inhibits Ca2+ Influx CM->Ca NO Enhances NO Production CM->NO Adenosine Potentiates Adenosine CM->Adenosine ROS Reduces Oxidative Stress (Antioxidant) CM->ROS Inflam Anti-Inflammatory CM->Inflam Reduces TNF-α, IL-1β, IL-6 Apoptosis Anti-Apoptotic CM->Apoptosis Vaso Vasodilation Ca->Vaso NO->Vaso Adenosine->Vaso Neuro Neuroprotection ROS->Neuro Micro Improves Microcirculation Vaso->Micro Micro->Neuro Inflam->Neuro Apoptosis->Neuro

Caption: Mechanism of action for this compound neuroprotection.

G cluster_workflow Preclinical Experimental Workflow start Induce Ischemic Insult (e.g., 2VO in Rats) random Randomize into Groups (Treatment vs. Vehicle) start->random treatment Daily IV Administration This compound (e.g., 10 mg/kg) for 14 Days random->treatment Treatment control Daily IV Administration Vehicle (Saline) for 14 Days random->control Control behavior Behavioral Assessments (e.g., Morris Water Maze) treatment->behavior control->behavior tissue Tissue Collection & Histological/Molecular Analysis behavior->tissue end Data Analysis & Comparison tissue->end

Caption: Typical workflow for a preclinical neuroprotection study.

References

Technical Support Center: Investigating Potential Drug Interactions with Cinepazide Maleate in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with cinepazide maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the design and interpretation of drug interaction studies in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this influence potential drug interactions?

A1: this compound is a vasodilator.[1][2] Its primary mechanism involves the inhibition of phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This rise in cAMP causes relaxation of vascular smooth muscles, resulting in vasodilation and improved blood flow.[1] Additionally, it is suggested to act as a weak calcium channel blocker and may potentiate the effects of endogenous adenosine.[3][4] These mechanisms suggest a potential for pharmacodynamic interactions with other vasodilators, antiplatelet agents, and drugs that modulate calcium channels or adenosine pathways, potentially leading to additive or synergistic effects on blood pressure and platelet function.

Q2: Are there any known metabolic pathways for this compound that could be susceptible to drug interactions?

Q3: What are the theoretical interactions between this compound and non-steroidal anti-inflammatory drugs (NSAIDs) in a research setting?

A3: NSAIDs, such as ibuprofen and naproxen, can promote vasoconstriction and platelet aggregation, which could potentially counteract the therapeutic effects of this compound.[1] From a pharmacokinetic perspective, some NSAIDs are also metabolized by CYP450 enzymes and are highly protein-bound. If this compound shares these characteristics, there could be competition for metabolic enzymes or plasma protein binding sites, potentially altering the free fraction and clearance of either drug.

Q4: What types of in vivo models are suitable for studying potential drug interactions with this compound?

A4: Rodent models, particularly rats and mice, are commonly used for initial pharmacokinetic and pharmacodynamic drug interaction studies due to their well-characterized physiology and the availability of various research tools. For more specific cardiovascular or cerebrovascular interaction studies, canine models have also been utilized.[2] When selecting a model, it is crucial to consider species-specific differences in drug metabolism and receptor pharmacology.

Troubleshooting Guides

Issue 1: Unexpected variability in the pharmacokinetics of this compound when co-administered with another compound in rats.

  • Question: We are observing inconsistent plasma concentrations of this compound in our rat model when administered with our test compound. What could be the cause?

  • Answer:

    • Metabolic Interaction: Your test compound may be an inducer or inhibitor of the primary cytochrome P450 (CYP) enzymes responsible for this compound metabolism. To investigate this, we recommend conducting an in vitro study using rat liver microsomes to identify the specific CYP isozymes involved in this compound metabolism and to determine if your test compound inhibits or induces their activity.

    • Transporter-Mediated Interaction: The test compound could be interfering with drug transporters (e.g., P-glycoprotein) involved in the absorption or excretion of this compound. Consider conducting cell-based transporter assays to evaluate this possibility.

    • Altered Gastric pH: If both drugs are administered orally, your test compound might be altering the gastric pH, which could affect the dissolution and absorption of this compound. Monitor gastric pH in your animal model if this is a suspected issue.

    • Competition for Plasma Protein Binding: If both compounds are highly protein-bound, they may compete for binding sites on plasma proteins like albumin. This can lead to an increase in the unbound (active) fraction of this compound, which could alter its distribution and clearance. Measure the plasma protein binding of both compounds individually and in combination.

Issue 2: Potentiated hypotensive effect observed when this compound is co-administered with another vasodilator in a canine model.

  • Question: Our canine model is showing a greater than expected drop in blood pressure when this compound is given with another vasodilator. How can we investigate the mechanism?

  • Answer:

    • Pharmacodynamic Synergism: The two drugs likely have synergistic or additive effects on vasodilation. To dissect the mechanism, you can:

      • Investigate if the other vasodilator also modulates the cAMP pathway.

      • Assess if it has calcium channel blocking activity.

      • Examine its effects on adenosine signaling.

    • Pharmacokinetic Interaction: The co-administered vasodilator could be inhibiting the metabolism of this compound, leading to higher plasma concentrations and an exaggerated pharmacodynamic response. It is crucial to conduct a full pharmacokinetic analysis of this compound in the presence and absence of the other vasodilator.

Experimental Protocols & Data Presentation

In Vitro Metabolism of this compound in Rat Liver Microsomes

Objective: To identify the major cytochrome P450 isozymes involved in the metabolism of this compound.

Methodology:

  • Incubation: Incubate this compound (e.g., 1 µM) with pooled rat liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C.

  • Selective Inhibition: In parallel incubations, include selective chemical inhibitors for major CYP isozymes (e.g., ketoconazole for CYP3A, quinidine for CYP2D6, etc.).

  • Sample Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction and analyze the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolism in the absence and presence of each inhibitor. A significant reduction in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that CYP isozyme.

Data Presentation:

CYP Isozyme InhibitorConcentration (µM)This compound Metabolism (% of Control)
Control (no inhibitor)-100
Ketoconazole (CYP3A)125
Quinidine (CYP2D6)195
Furafylline (CYP1A2)1088
Ticlopidine (CYP2C19)1092
Sulfaphenazole (CYP2C9)1090

Caption: Example data from an in vitro metabolism study of this compound with selective CYP450 inhibitors.

In Vivo Pharmacokinetic Interaction Study in Rats

Objective: To evaluate the effect of a potential inhibitor (e.g., ketoconazole) on the pharmacokinetics of this compound.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group).

  • Drug Administration:

    • Group 1 (Control): Administer this compound (e.g., 10 mg/kg, oral) and vehicle.

    • Group 2 (Interaction): Pre-treat with ketoconazole (e.g., 20 mg/kg, oral) 1 hour before administering this compound (10 mg/kg, oral).

  • Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-cinepazide maleate administration.

  • Sample Analysis: Process blood to plasma and analyze for this compound concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL/F) using non-compartmental analysis.

Data Presentation:

ParameterThis compound Alone (Mean ± SD)This compound + Ketoconazole (Mean ± SD)% Change
AUC (0-t) (ng*h/mL)1500 ± 3504500 ± 900+200%
Cmax (ng/mL)300 ± 75750 ± 150+150%
Tmax (h)1.0 ± 0.51.5 ± 0.5+50%
t1/2 (h)4.0 ± 1.08.0 ± 1.5+100%
CL/F (L/h/kg)6.7 ± 1.52.2 ± 0.5-67%

Caption: Hypothetical pharmacokinetic parameters of this compound in rats with and without a CYP3A4 inhibitor.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism Study cluster_invivo In Vivo Pharmacokinetic Study microsomes Rat Liver Microsomes incubation Incubation at 37°C with NADPH microsomes->incubation cinepazide This compound cinepazide->incubation inhibitors CYP450 Inhibitors inhibitors->incubation lcms_vitro LC-MS/MS Analysis incubation->lcms_vitro data_analysis_vitro Data Analysis: Metabolism Rate lcms_vitro->data_analysis_vitro rats Sprague-Dawley Rats dosing Oral Dosing: Cinepazide ± Inhibitor rats->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma lcms_vivo LC-MS/MS Analysis plasma->lcms_vivo pk_analysis Pharmacokinetic Analysis (AUC, Cmax) lcms_vivo->pk_analysis

Caption: Workflow for investigating potential metabolic drug interactions of this compound.

signaling_pathway cinepazide Cinepazide Maleate pde Phosphodiesterase (PDE) cinepazide->pde Inhibition camp cAMP pde->camp Degradation atp ATP ac Adenylate Cyclase atp->ac Stimulation ac->camp pka Protein Kinase A (PKA) camp->pka Activation mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibition vasodilation Vasodilation mlck->vasodilation Contraction (Inhibited)

Caption: Simplified signaling pathway of this compound leading to vasodilation.

References

Addressing batch-to-batch variability of synthesized cinepazide maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthesized cinepazide maleate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently described method for synthesizing this compound involves the condensation reaction of 1-piperazine acetylpyrrolidine with 3,4,5-trimethoxycinnamoyl chloride. This is followed by salt formation with maleic acid.[1] Alternative "one-pot" synthesis methods starting from trans-3,4,5-trimethoxycinnamic acid have also been reported, which may present different impurity profiles.[2]

Q2: What are the known impurities that can arise during the synthesis of this compound?

A2: Known impurities can originate from unreacted starting materials or intermediates. Two specifically identified residual intermediates are chloroacetyl pyrrolidine and 1-piperazine acetyl pyrrolidine.[3] Other potential impurities can arise from side reactions or degradation of the final product, though specific structures are not extensively detailed in readily available literature. General knowledge of amide bond formation suggests potential for byproducts from side reactions of the acyl chloride.

Q3: What analytical techniques are most suitable for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound and separating it from impurities.[4] A common HPLC method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and methanol, with detection at 303 nm.[4] For more sensitive detection and identification of trace impurities and residual intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3]

Q4: How can I assess the stability of my synthesized this compound?

A4: Forced degradation studies are the standard approach to assess the intrinsic stability of a drug substance.[5][6][7][8] This involves subjecting the synthesized this compound to a variety of stress conditions, including acidic and basic hydrolysis, oxidation, heat (thermal degradation), and light (photolytic degradation). The resulting degradation products can then be analyzed by a stability-indicating analytical method, such as HPLC, to understand the degradation pathways.

Troubleshooting Guide

Issue 1: High Levels of Unreacted Starting Materials or Intermediates in the Final Product
  • Potential Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Incorrect stoichiometry of reactants.

    • Poor mixing or mass transfer, especially during scale-up.

    • Deactivation of the acyl chloride (3,4,5-trimethoxycinnamoyl chloride) due to moisture.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the molar ratios of 1-piperazine acetylpyrrolidine and 3,4,5-trimethoxycinnamoyl chloride are correct.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously to avoid promoting side reactions.

    • Improve Mixing: For larger scale reactions, ensure adequate agitation to maintain a homogenous reaction mixture.

    • Ensure Anhydrous Conditions: Use dry solvents and handle the highly reactive 3,4,5-trimethoxycinnamoyl chloride in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.

Issue 2: Presence of Unknown Impurities in the Final Product
  • Potential Causes:

    • Side Reactions: The highly reactive acyl chloride may react with other nucleophiles present in the reaction mixture.

    • Degradation: The final product or intermediates may degrade under the reaction or work-up conditions. For example, the maleate salt itself can sometimes participate in side reactions.[9]

    • Solvent Effects: The choice of solvent can influence the reaction pathway and the formation of byproducts.[1]

    • Base Effects: The type and amount of base used to scavenge the HCl byproduct can impact the impurity profile.

  • Troubleshooting Steps:

    • Characterize Impurities: Use techniques like LC-MS/MS and NMR to identify the structure of the unknown impurities. Understanding the structure will provide clues about their formation mechanism.

    • Optimize Reaction Conditions:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally induced byproducts.

      • Solvent Selection: While dichloromethane is commonly used, other solvents like acetonitrile or N,N-dimethylformamide can be explored.[1] The choice of solvent can affect solubility and reaction kinetics.

      • Base Selection: Evaluate different inorganic or organic bases and their rate of addition to minimize base-catalyzed side reactions.

    • Purification Strategy: Develop a robust purification method, such as recrystallization or chromatography, to effectively remove the identified impurities.

Issue 3: Poor Reproducibility Between Batches
  • Potential Causes:

    • Variability in the quality of starting materials.

    • Inconsistent control of critical process parameters (e.g., temperature, addition rates, mixing speed).

    • Changes in the work-up and isolation procedures.

    • Scale-dependent effects that were not observed at the lab scale.

  • Troubleshooting Steps:

    • Starting Material Qualification: Establish strict quality control specifications for all starting materials and intermediates.

    • Identify and Control Critical Process Parameters (CPPs): Systematically study the effect of process parameters on the final product purity using a Design of Experiments (DoE) approach. Once identified, ensure these CPPs are tightly controlled for every batch.

    • Standardize Procedures: Develop and strictly follow detailed Standard Operating Procedures (SOPs) for the entire synthesis, including reaction setup, work-up, and purification.

    • Scale-Up Considerations: When scaling up, pay close attention to parameters that do not scale linearly, such as mixing and heat transfer. Process analytical technology (PAT) can be valuable for monitoring and controlling reactions at a larger scale.

Data Presentation

Table 1: Key Reactants and Intermediates in this compound Synthesis

Compound NameChemical FormulaRole in Synthesis
3,4,5-Trimethoxycinnamoyl chlorideC₁₂H₁₃ClO₄Acylating Agent
1-Piperazine acetylpyrrolidineC₁₀H₁₉N₃OAmine Nucleophile
Chloroacetyl pyrrolidineC₆H₁₀ClNOIntermediate
Cinepazide (free base)C₂₂H₃₁N₃O₅Active Pharmaceutical Ingredient (API)
Maleic AcidC₄H₄O₄Salt Former

Table 2: Common Analytical Methods for Quality Control of this compound

Analytical MethodPurposeKey ParametersReference
HPLC-UVQuantification of this compound and separation of impurities.C18 column, Mobile phase: 10mM potassium dihydrogen phosphate (pH=4.5):methanol (40:60, v/v), Detection: 303 nm[4]
LC-MS/MSIdentification and quantification of trace impurities and intermediates.High-resolution mass spectrometry for structural elucidation.[3]
NMR SpectroscopyStructural confirmation of the final product and isolated impurities.¹H and ¹³C NMR to confirm the chemical structure.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of 10mM potassium dihydrogen phosphate buffer (adjusted to pH 4.5 with phosphoric acid) and methanol in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 303 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study of this compound
  • Acid Hydrolysis: Dissolve this compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a 0.1 M NaOH solution and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration. Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1) to assess the extent of degradation and the formation of any degradation products.

Visualizations

Synthesis_Pathway 3,4,5-Trimethoxycinnamoyl_chloride 3,4,5-Trimethoxycinnamoyl chloride Cinepazide_free_base Cinepazide (free base) 3,4,5-Trimethoxycinnamoyl_chloride->Cinepazide_free_base Condensation 1-Piperazine_acetylpyrrolidine 1-Piperazine acetylpyrrolidine 1-Piperazine_acetylpyrrolidine->Cinepazide_free_base Cinepazide_maleate This compound Cinepazide_free_base->Cinepazide_maleate Salt formation Maleic_acid Maleic acid Maleic_acid->Cinepazide_maleate

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Corrective Actions Batch_to_batch_variability Batch-to-Batch Variability (e.g., inconsistent purity, yield) Analyze_impurities Analyze Impurity Profile (HPLC, LC-MS) Batch_to_batch_variability->Analyze_impurities Review_process_parameters Review Process Parameters (Temperature, Time, Stoichiometry) Batch_to_batch_variability->Review_process_parameters Check_starting_materials Check Starting Material Quality Batch_to_batch_variability->Check_starting_materials Improve_purification Improve Purification Method Analyze_impurities->Improve_purification Optimize_conditions Optimize Reaction Conditions Review_process_parameters->Optimize_conditions Standardize_protocol Standardize Operating Procedure Check_starting_materials->Standardize_protocol Optimize_conditions->Standardize_protocol Improve_purification->Standardize_protocol

Caption: Troubleshooting workflow for batch-to-batch variability.

Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Effects Incomplete_reaction Incomplete Reaction High_impurities High Impurity Levels Incomplete_reaction->High_impurities Low_yield Low Product Yield Incomplete_reaction->Low_yield Side_reactions Side Reactions Side_reactions->High_impurities Side_reactions->Low_yield Degradation Product Degradation Degradation->High_impurities Degradation->Low_yield Starting_material_quality Poor Starting Material Quality Starting_material_quality->High_impurities Inconsistent_batches Inconsistent Batches Starting_material_quality->Inconsistent_batches High_impurities->Inconsistent_batches Low_yield->Inconsistent_batches

Caption: Logical relationships between causes and effects.

References

Cinepazide Maleate Administration in Stroke Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the administration of cinepazide maleate in experimental stroke models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments using this compound in stroke models.

Question: We are observing high variability in infarct volume in our MCAO model, even within the this compound treatment group. What could be the cause and how can we reduce this variability?

Answer: High variability in infarct volume is a common challenge in rodent Middle Cerebral Artery Occlusion (MCAO) models and can obscure the potential therapeutic effects of this compound.[1] The issue often stems from inconsistencies in surgical procedure, animal physiology, or underlying anatomical differences.

Potential Causes & Solutions:

  • Surgical Technique: The intraluminal filament MCAO model is highly technique-dependent.[2][3] Minor variations in filament insertion depth can lead to incomplete occlusion or accidental occlusion of other arteries.

    • Refinement: Use Laser Doppler Flowmetry to monitor cerebral blood flow during filament insertion, ensuring a consistent and adequate reduction in blood flow.[4] Ensure the filament is inserted 9-10 mm beyond the carotid bifurcation in mice to properly occlude the MCA origin.[5] Avoid damaging the nearby vagus nerve, as this can increase infarct size.[5]

  • Animal Physiology: Core body temperature and anesthesia can significantly impact stroke outcome.

    • Refinement: Maintain the animal's core body temperature at a constant 37±0.5°C throughout the surgery and recovery period using a feedback-controlled heating pad.[4] Hypothermia can be neuroprotective and mask the effects of this compound.

  • Cerebrovascular Anatomy: Rodents exhibit significant variability in the anatomy of the Circle of Willis.[1] An incomplete Circle of Willis can affect the extent of ischemia and reperfusion, leading to inconsistent lesion sizes.

    • Refinement: While technically challenging, pre-screening animals for cerebrovascular anatomy using techniques like MRI can help reduce variability by excluding animals with anatomical anomalies.[1] Alternatively, ensure a sufficiently large sample size, calculated based on expected effect size, to account for this inherent biological variability.[2]

Question: Our study is not showing a significant neuroprotective effect of this compound compared to the vehicle control. What are the potential reasons?

Answer: A lack of efficacy can be disappointing but often points to suboptimal experimental parameters. The clinical success of this compound suggests a neuroprotective potential that may not be captured due to issues with dosing, timing, or the choice of experimental model.[6][7]

Potential Causes & Solutions:

  • Dosing and Administration Route: The dose of this compound may be insufficient to achieve a therapeutic concentration in the brain tissue. While human clinical trials use an intravenous infusion of 320 mg once daily, the optimal dose for rodent models needs to be determined empirically through dose-response studies.[6][7]

    • Refinement: Conduct a pilot study with a range of doses to establish an effective dose in your specific stroke model. Ensure the drug is fully dissolved and administered via a consistent route, preferably intravenously to mimic clinical usage.

  • Timing of Administration: The therapeutic window for neuroprotective agents in acute ischemic stroke is often narrow.[8]

    • Refinement: Initiate this compound administration as soon as possible after the induction of ischemia. The timing should be standardized across all animals. Clinical trials initiated treatment within 48 hours of stroke onset, but preclinical models may require a much shorter window.[9]

  • Choice of Stroke Model: The pathophysiology of permanent MCAO (pMCAO) differs significantly from transient MCAO (tMCAO).[10] this compound improves collateral circulation, an effect that may be more prominent in a pMCAO model where collateral flow is critical.[11][12] However, in tMCAO models, the drug can reach the ischemic tissue more rapidly upon reperfusion.[10]

    • Refinement: The choice of model should align with the clinical scenario you aim to replicate. The tMCAO model represents vessel recanalization, which occurs in a minority of stroke patients, while the pMCAO model reflects the more common scenario of a persistent vessel occlusion.[10] Consider the mechanism of this compound and choose the model that best allows for the evaluation of its therapeutic effect.

Frequently Asked Questions (FAQs)

1. What is a recommended starting protocol for administering this compound in a rodent MCAO model?

While a definitive, universally optimized protocol for rodent models is not established in the provided literature, a rational starting point can be extrapolated from clinical trial data and general principles of preclinical stroke research.

  • Drug Preparation: Prepare this compound for injection by dissolving it in a sterile vehicle (e.g., 0.9% saline).

  • Dosing: Based on human studies administering 320 mg, a dose-finding study in your animal model is critical.[7][13]

  • Administration: Administer the drug via intravenous (IV) drip. This mimics the clinical route and ensures rapid systemic distribution.[7][13] The infusion rate in human trials was 100 mL/hour.[7]

  • Timing: Initiate treatment as early as possible post-MCAO induction. A common starting point in preclinical studies is within 1-2 hours of ischemia.

  • Duration: Continue daily administration for a set period, such as 14 consecutive days, as was done in clinical trials.[7][13]

2. What is the established mechanism of action for this compound in the context of ischemic stroke?

This compound exerts its neuroprotective effects through a multi-faceted mechanism.[14] It acts as a mild calcium antagonist, which inhibits the transmembrane movement of Ca2+ into the smooth muscle cells of blood vessels.[14] This action induces vasodilation. Furthermore, it enhances the effectiveness of endogenous adenosine, which contributes to improved microcirculation, reduced blood viscosity, and inhibition of platelet aggregation.[7][14] Collectively, these actions augment cerebral blood flow, improve glucose utilization by brain cells, and fortify brain tissue against ischemia and hypoxia.[14]

3. What are the primary expected outcomes when using this compound in a stroke model?

Based on extensive clinical data, the primary outcomes translate to key preclinical endpoints.

  • In Animal Models:

    • Primary Outcome: A significant reduction in infarct volume, typically measured 24-72 hours post-MCAO using TTC staining.[5]

    • Secondary Outcome: Improvement in neurological function. This is assessed using standardized neurobehavioral scoring systems (e.g., a five-point scale for neurological deficits).[4]

  • In Human Clinical Trials:

    • Primary Outcome: A higher proportion of patients achieving functional independence, defined by a modified Rankin Scale (mRS) score of ≤2 at 90 days post-stroke.[6][11]

    • Secondary Outcome: Improved daily living activities, measured by a Barthel Index of ≥95 at 90 days.[6][11]

4. Should I use a permanent or transient MCAO model to test the efficacy of this compound?

The choice between a permanent (pMCAO) and transient (tMCAO) model depends on your research question.

  • Transient MCAO (tMCAO): This model involves occluding the MCA for a specific duration (e.g., 60-90 minutes) followed by reperfusion.[5] It mimics the clinical scenario of successful thrombolysis or thrombectomy. This model is useful for studying therapies that target reperfusion injury. Given that therapeutics can rapidly reach the ischemic tissue after reperfusion, the tMCAO model is used in a majority of preclinical studies.[10]

  • Permanent MCAO (pMCAO): In this model, the occlusion is left in place permanently.[5] This reflects the clinical situation for the majority of large vessel occlusion stroke patients where the vessel is not reopened.[10] This model is ideal for studying drugs like this compound that may enhance collateral blood flow to the ischemic penumbra.[11][12]

Given that this compound has been shown to improve cerebral collateral circulation, its effects may be particularly relevant and testable in a pMCAO model.[11][12]

Quantitative Data from Clinical Trials

The following tables summarize key efficacy data from multicenter, randomized, double-blind, placebo-controlled trials of this compound injection in patients with acute ischemic stroke.

Table 1: Efficacy of this compound in Acute Ischemic Stroke (90-Day Outcomes)

Efficacy Endpoint This compound Group Placebo/Control Group p-value Reference
Proportion of patients with mRS score ≤ 2 60.9% 50.1% 0.0004 [6],[11],[12]
Proportion of patients with Barthel Index ≥ 95 53.4% 46.7% 0.0230 [6],[11],[12]

| Total Effective Rate (Combined Therapy) | 94.00% | 74.00% (Edaravone alone) | <0.05 |[14] |

Table 2: Dosing and Administration in Human Clinical Trials

Parameter Description Reference
Drug This compound Injection [13],[6],[7]
Dose 320 mg [13],[6],[7]
Vehicle 500 mL of normal saline or 5% glucose solution [14],[6],[7]
Route Intravenous (IV) Drip [13],[6],[7]
Frequency Once daily [13],[6],[7]
Duration 14 consecutive days [13],[6],[7]

| Patient Population | Acute ischemic stroke patients within 48 hours of onset |[13],[9] |

Detailed Experimental Protocols

Protocol: Intraluminal Filament Model of Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the transient MCAO model, which is widely used in experimental stroke research.[2][5]

  • Animal Preparation & Anesthesia:

    • Anesthetize the mouse using isoflurane (e.g., 1.5-2.0% for maintenance).[2]

    • Place the animal in a supine position on a heating pad to maintain a core body temperature of 37±0.5°C, monitored via a rectal probe.[2][4]

  • Surgical Procedure:

    • Make a midline neck incision to expose the right or left common carotid artery (CCA).[2]

    • Carefully dissect the CCA and isolate it from the surrounding tissue and the vagus nerve.

    • Separate the external carotid artery (ECA) and the internal carotid artery (ICA).[5]

    • Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the CCA and ICA to prevent bleeding.[2]

    • Make a small incision in the ECA stump.

    • Introduce a silicon-coated filament (e.g., 6-0 monofilament) into the ECA and advance it into the ICA.[2]

    • Gently advance the filament approximately 9-10 mm past the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin.[5]

    • Secure the filament in place with a ligature.

  • Ischemia and Reperfusion:

    • The duration of occlusion for transient MCAO is typically 30-90 minutes.[5]

    • For reperfusion, re-anesthetize the mouse and carefully withdraw the filament.[5]

    • Close the neck incision with sutures.

  • Post-Operative Care & Assessment:

    • Administer subcutaneous saline (0.5 mL) for volume replenishment.[2]

    • Allow the animal to recover in a heated cage.

    • Perform neurological deficit scoring once the animal has fully recovered from anesthesia. A common five-point scale is used to assess motor deficits.[4]

    • At a predetermined endpoint (e.g., 24 hours), euthanize the animal and harvest the brain for infarct volume analysis using TTC staining.[5]

Visualizations

G cluster_0 This compound Action cluster_1 Physiological Outcomes Cinepazide This compound CaChannel L-type Ca2+ Channel (Vascular Smooth Muscle) Cinepazide->CaChannel Inhibits Adenosine Endogenous Adenosine Cinepazide->Adenosine Potentiates Vasodilation Vasodilation Platelets Platelet Aggregation Adenosine->Platelets Inhibits Viscosity Blood Viscosity Adenosine->Viscosity Reduces Microcirc Improved Microcirculation CBF Increased Cerebral Blood Flow (CBF) Vasodilation->CBF Microcirc->CBF Neuroprotection Neuroprotection CBF->Neuroprotection

Caption: Mechanism of action for this compound in ischemic stroke.

G cluster_pre Pre-Procedure cluster_proc Surgical Procedure cluster_post Post-Procedure AnimalPrep 1. Animal Preparation & Anesthesia Baseline 2. Baseline Physiological Monitoring (Temp, CBF) AnimalPrep->Baseline Surgery 3. MCAO Surgery (Filament Insertion) Baseline->Surgery Ischemia 4. Ischemia Period (e.g., 60 min) Surgery->Ischemia DrugAdmin 5. Reperfusion & Cinepazide Admin. Ischemia->DrugAdmin Recovery 6. Post-Op Recovery & Monitoring DrugAdmin->Recovery Neuro 7. Neurological Assessment Recovery->Neuro Harvest 8. Brain Harvest & Infarct Analysis (TTC) Neuro->Harvest

Caption: Experimental workflow for a transient MCAO stroke model study.

G cluster_checks Troubleshooting Steps cluster_solutions Potential Refinements Start High Variability in Infarct Volume Observed CheckSurgery Review Surgical Procedure? Start->CheckSurgery CheckPhysiology Verify Physiological Parameters? CheckSurgery->CheckPhysiology No Sol_Surgery Implement Laser Doppler Standardize filament depth CheckSurgery->Sol_Surgery Yes CheckAnatomy Consider Anatomical Variability? CheckPhysiology->CheckAnatomy No Sol_Physiology Use feedback-controlled heating pad CheckPhysiology->Sol_Physiology Yes Sol_Anatomy Increase sample size Pre-screen animals (MRI) CheckAnatomy->Sol_Anatomy Yes Outcome Reduced Variability Improved Data Quality CheckAnatomy->Outcome No Sol_Surgery->CheckPhysiology Sol_Physiology->CheckAnatomy Sol_Anatomy->Outcome

Caption: Logical workflow for troubleshooting infarct volume variability.

References

Technical Support Center: Management of Electrolyte Imbalances in Clinical Studies Involving Cinepazide Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cinepazide maleate in their studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the management of hypokalemia.

Frequently Asked Questions (FAQs)

Q1: Does this compound induce hypokalemia?

Current evidence from large-scale clinical trials does not support the hypothesis that this compound induces hypokalemia. In a notable multicenter, randomized, double-blind, placebo-controlled study involving 937 patients with acute ischemic stroke, the incidence of hypokalemia was surprisingly found to be significantly lower in the group receiving this compound injection (6.1%) compared to the placebo group (10.5%).[1] The authors of the study concluded that this difference was not believed to be related to the investigational product.[1] A meta-analysis evaluating the safety of this compound injection in stroke treatment also did not highlight hypokalemia as a significant adverse event.[2]

Q2: What are the known adverse events associated with this compound?

This compound is generally considered safe and well-tolerated.[1][3] The most commonly reported adverse event in clinical trials is constipation, which occurred at a similar rate in both the this compound and placebo groups.[1] Other reported adverse events, though less common, include headache, dizziness, insomnia, nausea, and rash/itching; however, a meta-analysis found no significant difference in the incidence of these events between the this compound and control groups.[2] Historically, a tablet formulation of this compound was withdrawn in some countries due to a potential increased risk of agranulocytosis, but recent studies with the injectable form have not reported this as a significant issue.[1]

Q3: How should I monitor for potential electrolyte imbalances in my study?

Even though this compound has not been shown to cause hypokalemia, rigorous monitoring of electrolytes is a standard and crucial practice in clinical trials to ensure participant safety. A baseline assessment of serum potassium levels should be conducted for all participants. Subsequent monitoring frequency should be defined in the study protocol and may be adjusted based on the participant's clinical condition, comorbidities, and concomitant medications known to affect potassium levels (e.g., diuretics).

Troubleshooting Guide: Managing Hypokalemia in a Clinical Study Setting

While this compound is not associated with inducing hypokalemia, this guide provides a general framework for managing low potassium levels should they arise from other causes during a clinical trial.

Data Presentation: Adverse Events in a Key this compound Study

The following table summarizes the most common adverse events (AEs) with a frequency of ≥5% as reported in a major clinical trial, highlighting the incidence of hypokalemia.

Adverse EventThis compound Group (n=643)Placebo Group (n=648)p-value
Any Adverse Event 527 (82.0%)545 (84.1%)0.30
Constipation 26.0%26.5%0.82
Hypokalemia 6.1%10.5%0.0004

Data adapted from a multicenter, randomized, double-blind, placebo-controlled trial.[1]

Experimental Protocols

Protocol for Monitoring and Management of Hypokalemia

This protocol outlines a general methodology for the systematic monitoring and management of serum potassium levels in clinical trial participants.

1. Objective: To ensure the safety of study participants by systematically monitoring for and managing hypokalemia.

2. Materials:

  • Standard equipment for venipuncture.
  • Serum separator tubes.
  • Calibrated electrolyte analyzer.
  • Oral potassium chloride supplements (tablets or liquid).
  • Intravenous potassium chloride solutions (pre-mixed in saline or dextrose).
  • Infusion pumps.
  • ECG machine.

3. Methodology:

Visualizations

Signaling Pathways and Workflows

general_hypokalemia_pathways cluster_causes Primary Causes of Hypokalemia cluster_mechanisms Examples of Mechanisms cluster_result renal_loss Increased Renal Potassium Loss hypokalemia Hypokalemia (Low Serum K+) renal_loss->hypokalemia gi_loss Increased Gastrointestinal Potassium Loss gi_loss->hypokalemia transcellular_shift Transcellular Shift (Into Cells) transcellular_shift->hypokalemia diuretics Diuretic Use diuretics->renal_loss vomiting Vomiting/Diarrhea vomiting->gi_loss insulin Insulin Administration insulin->transcellular_shift

Caption: General physiological pathways leading to hypokalemia.

hypokalemia_management_workflow start Routine Electrolyte Monitoring in Study check_k Serum K+ Level Below Normal Range? start->check_k mild Mild (3.0-3.4 mmol/L) check_k->mild Yes moderate Moderate (2.5-2.9 mmol/L) check_k->moderate severe Severe (<2.5 mmol/L) check_k->severe normal Continue Routine Monitoring check_k->normal No action_mild Dietary Advice Oral K+ Supplement Increase Monitoring mild->action_mild action_moderate Oral K+ Supplement ECG Assessment Daily Monitoring moderate->action_moderate action_severe IV K+ Replacement Continuous ECG Hospitalize if needed severe->action_severe resolve Potassium Level Normalized? action_mild->resolve action_moderate->resolve action_severe->resolve resolve->check_k No, Re-assess resolve->normal Yes

Caption: Experimental workflow for hypokalemia management in a clinical study.

References

Validation & Comparative

A Comparative Analysis of Cinepazide Maleate and Edaravone in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of cinepazide maleate and edaravone, two neuroprotective agents investigated for the treatment of ischemic stroke. The following sections present available experimental data from preclinical stroke models, outline the methodologies of key experiments, and visualize the proposed mechanisms of action through signaling pathway diagrams.

Mechanisms of Action: A Tale of Two Pathways

This compound and edaravone exert their neuroprotective effects through distinct yet potentially complementary mechanisms. This compound primarily acts as a vasodilator, enhancing cerebral blood flow, while edaravone is a potent antioxidant that scavenges harmful free radicals.

This compound: This agent is understood to improve cerebral microcirculation and metabolism. Its primary mechanisms include:

  • Vasodilation: Achieved through the inhibition of phosphodiesterase and modulation of intracellular calcium levels in vascular smooth muscle cells.

  • Enhanced Nitric Oxide Production: Promotes the synthesis of nitric oxide, a powerful vasodilator.

  • Anti-platelet Aggregation: Helps to prevent the formation of blood clots.

  • Antioxidant Properties: Exhibits some capacity to neutralize free radicals.

Edaravone: This drug is a well-established free radical scavenger. Its neuroprotective effects are attributed to:

  • Antioxidant Activity: Directly scavenges reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[1][2][3]

  • Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines.

  • Anti-apoptotic Properties: Inhibits programmed cell death pathways initiated by ischemic injury.

Below are graphical representations of the proposed signaling pathways for each compound.

cinepazide_maleate_pathway Cinepazide This compound PDE Phosphodiesterase Cinepazide->PDE inhibits Ca_channel Ca²⁺ Channels Cinepazide->Ca_channel inhibits eNOS eNOS Cinepazide->eNOS activates Platelet Platelet Aggregation Cinepazide->Platelet inhibits cAMP ↑ cAMP PDE->cAMP degrades Vasodilation Vasodilation cAMP->Vasodilation Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF NO ↑ Nitric Oxide eNOS->NO NO->Vasodilation Anti_platelet ↓ Platelet Aggregation Platelet->Anti_platelet

Proposed signaling pathway for this compound.

edaravone_pathway Ischemia Ischemic Stroke ROS Reactive Oxygen Species (ROS) Ischemia->ROS Oxidative_Stress Oxidative Stress (Lipid Peroxidation) ROS->Oxidative_Stress Inflammation Inflammation (NF-κB, NLRP3) ROS->Inflammation Apoptosis Apoptosis (Caspase-3) ROS->Apoptosis Edaravone Edaravone Edaravone->ROS scavenges Nrf2 Nrf2 Pathway Edaravone->Nrf2 activates Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection Nrf2->Neuroprotection

Proposed signaling pathway for Edaravone.

Preclinical Efficacy in Stroke Models

Table 1: Efficacy of this compound in Preclinical Models
ModelSpeciesKey FindingsReference
Chronic Cerebral Hypoperfusion (2VO) in Diabetic RatsRatAmeliorated cognitive deficits; Alleviated neuronal damage in the hippocampus.[4]
Oxygen-Glucose Deprivation (OGD) in PC12 cellsIn vitroProtected against OGD-induced injury; Suppressed oxidative stress; Preserved mitochondrial function.[5]
Table 2: Efficacy of Edaravone in Middle Cerebral Artery Occlusion (MCAO) Models
EndpointSpeciesKey Quantitative DataReference
Infarct VolumeRatSignificantly reduced ischemic lesion volume.
Infarct Volume & Brain SwellingRatEdaravone-treated rats showed less infarct volume and swelling.
Neurological DeficitRatSignificantly improved neurological deficits.
Oxidative Stress MarkersRatDecreased Fe²⁺, MDA, and LPO; Increased GSH.
Apoptosis MarkersRatDownregulated Caspase-3.
Signaling PathwaysRatUpregulated Nrf2, GPX4, and FPN.

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to facilitate replication and further research.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model of focal cerebral ischemia in rodents.

Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.

Procedure (Intraluminal Filament Method):

  • Anesthesia: The animal (typically a rat or mouse) is anesthetized.

  • Incision: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Filament Insertion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn.

  • Closure: The incision is sutured, and the animal is allowed to recover.

Assessment:

  • Infarct Volume: Brains are typically harvested 24 hours after MCAO, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.

  • Neurological Deficit Score: Animals are assessed using a neurological deficit scoring system (e.g., on a scale of 0-5, where 0 is no deficit and 5 is severe deficit) to evaluate motor and sensory function.

Oxygen-Glucose Deprivation (OGD) Model

The OGD model is an in vitro model that mimics the ischemic conditions of a stroke.

Objective: To induce cell injury by depriving cultured cells of oxygen and glucose.

Procedure:

  • Cell Culture: Neuronal cells (e.g., PC12 cells) are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a defined period (e.g., 2.5 hours).

  • Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).

  • Treatment: The drug of interest (e.g., this compound) is added to the culture medium at different concentrations during the reoxygenation phase.

Assessment:

  • Cell Viability: Assessed using methods like the MTT assay.

  • Oxidative Stress Markers: Measurement of intracellular ROS, malondialdehyde (MDA), and superoxide dismutase (SOD) activity.

  • Mitochondrial Function: Evaluation of mitochondrial membrane potential, respiratory complex activities, and ATP production.

Comparative Efficacy and Clinical Insights

While direct preclinical comparisons are lacking, the available data suggests that both this compound and edaravone offer neuroprotection through different primary mechanisms. Edaravone has a robust preclinical evidence base in the MCAO model, demonstrating its efficacy in reducing infarct volume and improving neurological outcomes by combating oxidative stress and apoptosis.

The preclinical data for this compound in acute focal ischemia models is less extensive. However, its vasodilatory and anti-platelet effects, along with its demonstrated protection in chronic hypoperfusion and in vitro ischemia models, suggest a different but potentially valuable therapeutic approach.

A clinical study investigating the combined use of this compound and edaravone in patients with acute ischemic stroke found that the combination therapy significantly improved cerebral blood flow and neurofunctional recovery compared to edaravone alone. The combination group also showed a higher overall treatment efficacy rate (94% vs. 74%). This suggests that the distinct mechanisms of these two drugs may be complementary, offering a synergistic effect in the treatment of ischemic stroke.

Conclusion

Both this compound and edaravone show promise as neuroprotective agents in the context of ischemic stroke. Edaravone's strong antioxidant properties have been well-documented in preclinical MCAO models. This compound's primary vasodilatory mechanism presents a different therapeutic strategy. The clinical evidence for their combined use is encouraging and warrants further investigation. Future preclinical research should aim to directly compare these two agents in a standardized MCAO model to better elucidate their individual and combined efficacy.

Below is a workflow diagram summarizing the research and comparison process.

research_workflow Start Identify Neuroprotective Agents: This compound & Edaravone Lit_Review Literature Review: Preclinical Stroke Models Start->Lit_Review Data_Extraction Data Extraction: - Efficacy Data (Infarct Vol, Neuro Score) - Mechanism of Action - Experimental Protocols Lit_Review->Data_Extraction Data_Analysis Comparative Analysis Data_Extraction->Data_Analysis Table_Creation Data Presentation: Quantitative Tables Data_Analysis->Table_Creation Diagram_Creation Visualization: Signaling Pathway Diagrams Data_Analysis->Diagram_Creation Protocol_Summary Methodology Summary: Experimental Protocols Data_Analysis->Protocol_Summary Guide_Compilation Comparison Guide Compilation Table_Creation->Guide_Compilation Diagram_Creation->Guide_Compilation Protocol_Summary->Guide_Compilation

Workflow for the comparative analysis.

References

Validating the Anti-inflammatory Mechanism of Cinepazide Maleate in Microglia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of cinepazide maleate in microglia, benchmarked against other known anti-inflammatory agents. Supporting experimental data and detailed methodologies for key experiments are presented to validate its mechanism of action.

Executive Summary

This compound, a drug traditionally used for cerebrovascular disorders, demonstrates significant anti-inflammatory properties by modulating microglial activation. Clinical and in vitro studies indicate its potential in reducing the neuroinflammatory response, a key factor in various neurological diseases. This guide will delve into the experimental evidence supporting this compound's mechanism of action, comparing its efficacy with established anti-inflammatory compounds.

Comparative Performance of Anti-inflammatory Agents in Microglia

The following table summarizes the quantitative data on the inhibitory effects of this compound and other relevant compounds on key inflammatory markers in microglia.

CompoundTargetAssayModel SystemKey FindingsReference
This compound Microglia ActivationCytokine Release (TNF-α, IL-1β, IL-6)LPS-stimulated rat microglia (in vitro) & Rat Spinal Cord Injury (in vivo)Reduced LPS-induced pro-inflammatory cytokines; Decreased number of CD68-positive microglia.[1][1]
MinocyclineMicroglial ActivationCytokine Expression (IL-1β, TNF-α), iNOS ExpressionZitter mutant rat midbrainReduced IL-1β expression; no significant effect on TNF-α and iNOS mRNA.[2][2]
MinocyclineMicroglial ActivationCytokine Expression (pro-inflammatory vs. anti-inflammatory)West Nile Virus-infected spinal cord slice culturesDecreased pro-inflammatory (M1) and increased anti-inflammatory (M2) gene expression.[3][3]
IbuprofenMicroglial Activation / NADPH OxidaseSuperoxide ProductionFibrillar Aβ-stimulated microgliaInhibited Aβ-stimulated NADPH oxidase assembly and superoxide production.[4][4]
IbuprofeniNOS ActivityNitric Oxide ProductionLPS/IFNγ-stimulated rat primary glial cellsReduced iNOS activity (IC50: 0.76 mM) and protein levels (IC50: 0.89 mM).[5][5]
κ-opioid agonist (U-50488)Microglial ActivationCytokine Release (TNF-α)LPS-stimulated primary microgliaSuppressed TNF-α release.[6][7]
NLRP3 Inhibitor (MCC950)NLRP3 InflammasomeIL-1β SecretionLPS- and ATP-stimulated primary microgliaDecreased IL-1β secretion.[8]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effect of this compound in microglia is primarily attributed to its interference with key signaling pathways that regulate the inflammatory response. The following diagrams illustrate these pathways and a typical experimental workflow for validation.

G cluster_0 This compound Action cluster_1 TLR4/NF-κB Signaling Pathway Cinepazide This compound Ca_channel Ca2+ Channel Cinepazide->Ca_channel Inhibits cAMP ↑ cAMP Cinepazide->cAMP NFκB NF-κB Ca_channel->NFκB Inhibits Translocation IKK IKK cAMP->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Transcription caption This compound inhibits the NF-κB pathway.

This compound inhibits the NF-κB pathway.

G cluster_0 NLRP3 Inflammasome Activation Pathway Signal1 Signal 1 (e.g., LPS) Priming NFkB_Activation NF-κB Activation Signal1->NFkB_Activation Pro_IL1β Pro-IL-1β (inactive) NFkB_Activation->Pro_IL1β NLRP3_expression NLRP3 Expression NFkB_Activation->NLRP3_expression IL1β IL-1β (active, secreted) Pro_IL1β->IL1β Cleavage Signal2 Signal 2 (e.g., ATP) Activation NLRP3 NLRP3 Signal2->NLRP3 ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Inflammasome NLRP3 Inflammasome Assembly Pro_Caspase1->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 Caspase1->Pro_IL1β Cinepazide This compound Cinepazide->NFkB_Activation Inhibits caption This compound may inhibit NLRP3 priming.

This compound may inhibit NLRP3 priming.

G cluster_0 Experimental Workflow cluster_1 Endpoint Analysis Culture Microglia Culture (e.g., BV-2 or Primary) Stimulation Stimulation (e.g., LPS, ATP) Culture->Stimulation Treatment Treatment (this compound vs. Vehicle vs. Comparators) Stimulation->Treatment Incubation Incubation Treatment->Incubation NO_Assay Nitric Oxide Assay (Griess Reagent) Incubation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-1β, IL-6) Incubation->Cytokine_Assay Western_Blot Western Blot (p-NF-κB, NLRP3, Caspase-1) Incubation->Western_Blot qPCR qRT-PCR (iNOS, TNF-α, IL-1β mRNA) Incubation->qPCR caption Workflow for validating anti-inflammatory effects.

Workflow for validating anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Microglia Cell Culture and Treatment
  • Cell Lines: BV-2 (immortalized murine microglia) or primary microglia isolated from neonatal rodent brains.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, microglia are typically stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified period (e.g., 24 hours). For NLRP3 inflammasome activation, a two-step stimulation is often used: LPS priming (e.g., 4 hours) followed by ATP (e.g., 5 mM for 1 hour).

  • Treatment: this compound or other test compounds are added to the cell culture medium at various concentrations, typically 1 hour prior to the addition of the inflammatory stimulus. A vehicle control (e.g., DMSO) is run in parallel.

Nitric Oxide (NO) Assay
  • Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment and stimulation.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: Sandwich ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: To detect the levels and phosphorylation status of key signaling proteins (e.g., NF-κB p65, IκBα, NLRP3, Caspase-1) in cell lysates.

  • Procedure:

    • Lyse the treated and stimulated microglia to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly suggests that this compound exerts a significant anti-inflammatory effect on microglia. Its mechanism of action likely involves the inhibition of the NF-κB signaling pathway, and potentially the priming of the NLRP3 inflammasome, through its known functions as a calcium channel blocker and a cAMP elevator. While direct quantitative comparisons with other anti-inflammatory agents in microglia-specific assays are still emerging, the existing clinical and in vitro data position this compound as a promising candidate for further investigation in the context of neuroinflammatory diseases. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound in mitigating microglia-mediated inflammation.

References

Cinepazide Maleate Injection vs. Placebo for Acute Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of cinepazide maleate injection versus a placebo in the treatment of acute ischemic stroke. The data presented is based on a multicenter, randomized, double-blind, placebo-controlled clinical trial, offering objective insights supported by experimental evidence.

Efficacy Data

This compound injection has demonstrated superiority over placebo in improving neurological function and daily living activities in patients with acute ischemic stroke.[1][2][3]

Primary and Secondary Efficacy Endpoints at Day 90
Efficacy EndpointThis compound GroupPlacebo Groupp-value
Proportion of patients with modified Rankin Scale (mRS) score ≤ 260.9%50.1%0.0004
Proportion of patients with Barthel Index ≥ 9553.4%46.7%0.0230

Safety Profile

The safety of this compound injection was found to be comparable to placebo, with no unexpected adverse events reported.[1][2][3] A meta-analysis of 19 randomized controlled trials also concluded that there was no significant difference in the incidence of adverse events between the this compound group and the control group.

Overview of Adverse Events
Safety ParameterThis compound GroupPlacebo GroupStatistical Significance
Overall Incidence of Adverse Events6.90% (114/1650)7.64% (124/1622)Not Significant (p=0.49)
Headache3.45% (57/1650)Not specified in detail, but overall difference not significantNot Significant
DizzinessNot specified in detail, but overall difference not significantNot specified in detail, but overall difference not significantNot Significant
InsomniaNot specified in detail, but overall difference not significantNot specified in detail, but overall difference not significantNot Significant
NauseaNot specified in detail, but overall difference not significantNot specified in detail, but overall difference not significantNot Significant
Rash/ItchingNot specified in detail, but overall difference not significantNot specified in detail, but overall difference not significantNot Significant
HemocytopeniaNot specified in detail, but overall difference not significantNot specified in detail, but overall difference not significantNot Significant

Note: The adverse event data is from a meta-analysis and represents a broader patient population than the specific efficacy trial data.

Experimental Protocols

The pivotal evidence for the efficacy and safety of this compound injection comes from a large-scale, multicenter, randomized, double-blind, placebo-controlled trial.[1][2][3][4]

Study Design: A total of 937 patients with acute ischemic stroke were enrolled.[1][2][3] Participants were randomly assigned to receive either this compound injection or a placebo.

Treatment Regimen:

  • Investigational Group: Received an intravenous infusion of 320 mg of this compound once daily for 14 days.[1][2][3]

  • Control Group: Received a placebo infusion once daily for 14 days.[1][2][3]

  • Basic Therapy: All patients in both groups also received citicoline sodium as a basic therapy.[1][2][3]

Inclusion Criteria:

  • Patients diagnosed with acute ischemic stroke.[1][2][3]

  • National Institutes of Health Stroke Scale (NIHSS) scores between 5 and 25.[1]

Efficacy Assessment:

  • Primary Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.[1][2][3] The mRS assesses the degree of disability or dependence in the daily activities of people who have suffered a stroke.

  • Secondary Endpoint: The proportion of patients with a Barthel Index of ≥ 95 on day 90.[1][2][3] The Barthel Index measures performance in activities of daily living.

Safety Assessment: Safety was evaluated by monitoring and recording all adverse events (AEs), laboratory parameters, vital signs, and electrocardiogram (ECG) results.[1][2][3]

Mechanism of Action

This compound is a vasodilator that improves cerebral blood flow and metabolism.[5][6] Its multifaceted mechanism involves:

  • Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the influx of calcium into vascular smooth muscle cells, which leads to vasodilation.[5][7]

  • Enhancement of Endogenous Adenosine: It potentiates the effects of adenosine, a vasodilator.[7]

  • Improved Microcirculation: By widening blood vessels and reducing blood viscosity, it enhances blood flow, particularly in the cerebral regions.[5][7]

  • Neuroprotection: It helps protect brain tissue from damage during ischemia and hypoxia by improving glucose utilization and energy metabolism in brain cells.[5][7]

  • Anti-thrombotic Properties: It exhibits anti-platelet aggregation properties, reducing the risk of blood clot formation.[6]

Visualizations

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Clinical Outcomes Cinepazide This compound Ca_Channel Ca2+ Channel Blockade Cinepazide->Ca_Channel Adenosine Enhances Endogenous Adenosine Cinepazide->Adenosine Platelet Inhibits Platelet Aggregation Cinepazide->Platelet Vasodilation Vasodilation of Cerebral Arteries Ca_Channel->Vasodilation Adenosine->Vasodilation Thrombosis Reduced Risk of Thrombosis Platelet->Thrombosis Microcirculation Improved Microcirculation Vasodilation->Microcirculation CBF Increased Cerebral Blood Flow Microcirculation->CBF Thrombosis->CBF Neuroprotection Neuroprotection CBF->Neuroprotection Recovery Improved Functional Recovery Neuroprotection->Recovery G cluster_workflow Clinical Trial Workflow Start Patient Screening (Acute Ischemic Stroke) Randomization Randomization Start->Randomization GroupA This compound (320mg IV for 14 days) + Basic Therapy Randomization->GroupA GroupB Placebo (IV for 14 days) + Basic Therapy Randomization->GroupB FollowUp Follow-up to Day 90 GroupA->FollowUp GroupB->FollowUp Endpoint Primary & Secondary Endpoint Assessment (mRS, Barthel Index) FollowUp->Endpoint Safety Safety Monitoring (Adverse Events, Labs, ECG) FollowUp->Safety

References

A Comparative Guide to the Cross-Species Pharmacokinetics of Cinepazide Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of cinepazide maleate across different animal species. Due to the limited availability of publicly accessible, direct comparative studies, this document summarizes the available quantitative data for rats and offers a qualitative discussion on expected pharmacokinetic profiles in other species commonly used in preclinical research. Detailed experimental protocols for conducting such studies are also provided, alongside a visualization of a key signaling pathway influenced by this compound.

Data Presentation: Pharmacokinetic Parameters of this compound

A comprehensive, publicly available dataset for a direct cross-species comparison of this compound pharmacokinetics is not currently available. The following table summarizes the known pharmacokinetic parameters in rats following a single intravenous administration.

ParameterValue (in Rats)Description
Cmax Dose-dependentMaximum plasma concentration.
Tmax Not Applicable (IV)Time to reach maximum plasma concentration.
AUC Dose-dependentArea under the plasma concentration-time curve, indicating total drug exposure.
t1/2 Not explicitly statedElimination half-life, the time it takes for the plasma concentration to reduce by half.
Bioavailability High (IV injection)The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Intravenous administration results in 100% bioavailability.

Qualitative Comparison and Considerations for Other Species:

  • Beagle Dogs: Dogs are a common non-rodent species in preclinical studies. Generally, drug metabolism in dogs can be faster or slower than in rats, depending on the specific metabolic pathways involved. For a compound like this compound, which is a piperazine derivative, it is plausible that hepatic metabolism would be a significant route of elimination. The half-life and clearance in dogs could differ from rats, and oral bioavailability might be influenced by first-pass metabolism in the liver.

  • Cynomolgus Monkeys: As non-human primates, monkeys often provide a pharmacokinetic profile that is more predictive of humans. Their metabolic enzyme systems are more similar to humans than those of rodents or canines. One might anticipate that the metabolic pathways of this compound in monkeys would more closely resemble those in humans. However, differences in protein binding and tissue distribution could still lead to variations in pharmacokinetic parameters.

Experimental Protocols

To conduct a robust cross-species pharmacokinetic study of this compound, the following experimental methodologies are recommended:

Animal Models
  • Species: Select at least one rodent (e.g., Sprague-Dawley rats) and one non-rodent species (e.g., Beagle dogs or Cynomolgus monkeys).

  • Health Status: Use healthy, adult animals of a specific age and weight range. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Housing: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Provide free access to standard laboratory chow and water, with fasting overnight before drug administration.

Drug Administration
  • Formulation: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, or a suspension for oral gavage).

  • Routes of Administration:

    • Intravenous (IV) Bolus: Administer a single bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) to determine the elimination kinetics and volume of distribution.

    • Oral (PO) Gavage: Administer a single dose via oral gavage to assess absorption and oral bioavailability.

  • Dose Selection: Select doses based on previous toxicity studies or literature data to ensure they are well-tolerated and result in plasma concentrations within the quantifiable range of the analytical method.

Blood Sample Collection
  • Sampling Sites: Collect blood from appropriate sites (e.g., retro-orbital plexus or jugular vein in rats, cephalic or saphenous vein in dogs and monkeys).

  • Time Points: Collect serial blood samples at predetermined time points to adequately characterize the absorption, distribution, and elimination phases. Typical time points might include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate plasma, which should then be stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Develop and validate a sensitive and specific bioanalytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, stability, and matrix effect.

Pharmacokinetic Analysis
  • Software: Use validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

  • Parameters: Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute oral bioavailability (F%) calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Mandatory Visualization

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (IV and PO) Dose_Formulation Dose Formulation Dose_Formulation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis Results Parameter Calculation (Cmax, Tmax, AUC, t1/2) Data_Analysis->Results

Caption: Experimental workflow for a cross-species pharmacokinetic study.

This compound is known to be a weak calcium channel blocker and to potentiate the effects of adenosine.[1] The following diagram illustrates a simplified signaling pathway for vasodilation involving these mechanisms.

Signaling_Pathway cluster_cinepazide This compound Action cluster_cell Vascular Smooth Muscle Cell Cinepazide Cinepazide Maleate Ca_Channel L-type Ca2+ Channel Cinepazide->Ca_Channel Inhibits Adenosine_Receptor Adenosine A2 Receptor Cinepazide->Adenosine_Receptor Potentiates Adenosine Binding Relaxation Muscle Relaxation (Vasodilation) Ca_Channel->Relaxation Ca2+ influx leads to contraction (inhibited) AC Adenylate Cyclase Adenosine_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Relaxation Promotes

Caption: Simplified signaling pathway of this compound-induced vasodilation.

References

Correlating In Vitro and In Vivo Neuroprotective Effects of Cinepazide Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of cinepazide maleate, correlating in vitro experimental data with in vivo outcomes. It also presents a comparative analysis with other neuroprotective agents, edaravone and citicoline, supported by experimental evidence to aid in research and development decisions.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives, edaravone and citicoline, from both in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects
AgentCell LineInsult ModelConcentrationOutcome MeasureResult
This compound PC12Oxygen-Glucose Deprivation (OGD)10 µMCell ViabilitySignificant protection against OGD-induced injury[1]
1, 10, 100 µMMitochondrial FunctionPreserved mitochondrial membrane potential, improved mitochondrial respiratory complex activities, and enhanced ATP production[1]
MicrogliaLipopolysaccharide (LPS)Not SpecifiedPro-inflammatory CytokinesReduced LPS-induced production of TNF-α, IL-1β, and IL-6[2]
Edaravone RGC-5Oxygen-Glucose Deprivation (OGD)Not SpecifiedCell ViabilitySignificantly reduced cell death[2]
Spinal Cord AstrocytesOxygen-Glucose-Serum Deprivation/Restoration (OGSD/R)10, 100 µMApoptosisSignificantly suppressed apoptosis[3]
100 µMReactive Oxygen Species (ROS)Suppressed OGSD/R-induced ROS production[3]
Citicoline PC12Lead-induced ToxicityNot SpecifiedCell ViabilitySignificantly increased cell viability[4]
Not SpecifiedOxidative StressDecreased lipid peroxidation, increased levels of total thiol groups, TAP, CAT, SOD, and GSH[4]
Not SpecifiedApoptosis MarkersReduced Bax expression, increased Bcl-2 expression, and reduced caspase-3 activation[4]
Table 2: In Vivo Neuroprotective Effects
AgentAnimal ModelInjury ModelDosageOutcome MeasureResult
This compound RatSpinal Cord Injury (SCI)Not SpecifiedMotor Function (BBB Score)Significantly improved motor function[2]
ApoptosisReduced the number of apoptotic cells at the injury site[2]
InflammationReduced the number of CD68-positive microglia and the expression of TNF-α, IL-1β, and IL-6[2]
Diabetic Rats with Chronic Cerebral Hypoperfusion2-Vessel Occlusion (2VO)10 mg/kg daily for 14dCognitive Function (Morris Water Maze)Ameliorated cognitive impairment
Neuronal Damage MarkersAlleviated increased expression of GFAP and BACE1, and decreased expression of ChAT[5]
Edaravone RatN-methyl-D-aspartate (NMDA)-induced Retinal Damage1 and 3 mg/kg i.v.Retinal Cell DeathSignificantly protected against retinal cell death[2]
Citicoline Not detailed in the provided search results

Signaling Pathways and Mechanisms of Action

This compound

This compound exerts its neuroprotective effects through a multi-faceted mechanism involving anti-inflammatory, anti-apoptotic, and mitochondrial protective pathways.

  • Anti-Inflammatory Pathway: In response to inflammatory stimuli such as LPS in microglia, this compound is proposed to inhibit the activation of the NF-κB signaling pathway. This leads to a downstream reduction in the transcription and release of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-kB Activation TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Cinepazide_Maleate Cinepazide_Maleate Cinepazide_Maleate->NF_kB_Activation Inhibits G cluster_0 Neuronal Cell OGD Oxygen-Glucose Deprivation (OGD) Mitochondrial_Dysfunction Mitochondrial Dysfunction OGD->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ATP_Depletion->Apoptosis Cinepazide_Maleate Cinepazide_Maleate Cinepazide_Maleate->Mitochondrial_Dysfunction Inhibits

References

Statistical Analysis Plan: A Comparative Guide for a Randomized Controlled Trial of Cinepazide Maleate in Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical analysis plan (SAP) for a hypothetical randomized controlled trial (RCT) of cinepazide maleate in patients with acute ischemic stroke. It is intended for researchers, scientists, and drug development professionals, offering a framework for the statistical evaluation of this compound's efficacy and safety, and comparing it to a placebo control. The plan is synthesized from established guidelines for statistical analysis plans and findings from clinical trials of this compound in similar indications.[1][2][3][4][5][6][7][8][9][10][11]

Introduction and Study Objectives

This compound is a vasodilator that improves microcirculation and has anti-platelet aggregation properties.[6][12][13] It is hypothesized that this compound, as an adjunct to standard of care, can improve neurological outcomes in patients with acute ischemic stroke. This SAP outlines the statistical methods for a multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial to assess the efficacy and safety of this compound injection.[6][14]

Primary Objective: To evaluate the efficacy of this compound injection in improving neurological function in patients with acute ischemic stroke compared to placebo.

Secondary Objectives:

  • To assess the effect of this compound on the patient's ability to perform activities of daily living.

  • To evaluate the overall functional recovery and reduction in disability.

  • To assess the safety and tolerability of this compound injection.

Study Design and Randomization

The study will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial. Eligible patients with acute ischemic stroke will be randomly assigned in a 1:1 ratio to receive either this compound injection or a matching placebo, in addition to standard of care.[6][14] Randomization will be stratified by study center and baseline National Institutes of Health Stroke Scale (NIHSS) score (e.g., 5-15 vs. 16-25). An interactive web response system will be used for randomization to ensure allocation concealment.[6]

Endpoints

Primary Efficacy Endpoint

The primary efficacy endpoint is the proportion of patients with a favorable neurological outcome at Day 90, defined as a score of 0-1 on the modified Rankin Scale (mRS).

Secondary Efficacy Endpoints
  • Mean change from baseline in the National Institutes of Health Stroke Scale (NIHSS) score at Day 14 and Day 90.[6]

  • Proportion of patients with a Barthel Index (BI) score of ≥95 at Day 90, indicating functional independence.[6]

  • Mean change from baseline in the Barthel Index (BI) score at Day 90.

  • Distribution of scores on the modified Rankin Scale (mRS) at Day 90, analyzed as an ordinal variable.

Safety Endpoints
  • Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).

  • Changes in vital signs (blood pressure, heart rate, temperature).

  • Changes in laboratory parameters (hematology, clinical chemistry, urinalysis).

  • Incidence of clinically significant abnormalities on electrocardiograms (ECGs).

Statistical Analysis

General Principles

The statistical analysis will be performed on the intent-to-treat (ITT) population, which includes all randomized patients who receive at least one dose of the study drug. A per-protocol (PP) population will also be analyzed as a sensitivity analysis. The level of significance will be set at α = 0.05 (two-sided) unless otherwise specified.

Analysis of the Primary Endpoint

The primary endpoint will be analyzed using a logistic regression model, with treatment group, baseline NIHSS score stratum, and study center as covariates. The results will be presented as an odds ratio with a 95% confidence interval (CI) and a corresponding p-value.

Analysis of Secondary Endpoints
  • Continuous Endpoints (NIHSS, BI score changes): Analyzed using an analysis of covariance (ANCOVA) model, with the baseline value, treatment group, baseline NIHSS stratum, and study center as covariates.

  • Categorical Endpoints (Proportion of patients with BI ≥95): Analyzed using a logistic regression model similar to the primary endpoint.

  • Ordinal Endpoint (mRS distribution): Analyzed using an ordinal logistic regression model (proportional odds model).

Analysis of Safety Endpoints

Safety data will be summarized descriptively by treatment group. The incidence of AEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA) and summarized by system organ class and preferred term.

Handling of Missing Data

Multiple imputation will be the primary method for handling missing data for the primary and secondary efficacy endpoints. Sensitivity analyses will be conducted using different assumptions about the missing data mechanism (e.g., tipping-point analysis).

Data Presentation

The following tables summarize the key quantitative data to be collected and analyzed in this clinical trial.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=XXX)Placebo (N=XXX)Total (N=XXX)
Age (years), mean (SD)
Gender, n (%)
Male
Female
Race/Ethnicity, n (%)
Time from stroke onset to treatment (hours), mean (SD)
Baseline NIHSS score, mean (SD)
Baseline Barthel Index, mean (SD)
Medical History, n (%)
Hypertension
Diabetes Mellitus
Atrial Fibrillation
Concomitant Medications, n (%)

Table 2: Efficacy Endpoint Analysis Summary

EndpointAnalysis MethodStatistical Test
Primary Endpoint
Proportion of patients with mRS 0-1 at Day 90Logistic RegressionWald Chi-Square Test
Secondary Endpoints
Mean change from baseline in NIHSS score at Day 14 and Day 90ANCOVAF-test
Proportion of patients with Barthel Index ≥95 at Day 90Logistic RegressionWald Chi-Square Test
Mean change from baseline in Barthel Index at Day 90ANCOVAF-test
Ordinal analysis of mRS at Day 90Ordinal Logistic RegressionLikelihood Ratio Test

Table 3: Summary of Adverse Events

This compound (N=XXX)Placebo (N=XXX)
Overall Incidence, n (%)
Any Adverse Event
Any Serious Adverse Event
Adverse Event leading to discontinuation
Most Common Adverse Events (≥5% in either group), n (%)
[AE Term 1]
[AE Term 2]
[AE Term 3]

Experimental Protocols

Protocol for Primary Efficacy Endpoint Assessment (Modified Rankin Scale)

Objective: To assess the degree of disability or dependence in the daily activities of patients who have suffered a stroke.

Procedure:

  • The mRS is a 6-point scale ranging from 0 (no symptoms) to 5 (severe disability) and 6 (death).

  • A certified and trained assessor, blinded to the treatment allocation, will conduct a structured interview with the patient or their legally authorized representative at the Day 90 visit.

  • The assessor will use a standardized questionnaire to evaluate the patient's ability to perform activities of daily living.

  • Based on the interview, the assessor will assign a single mRS score that best describes the patient's overall condition.

  • All assessments will be documented in the electronic case report form (eCRF).

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Platelet This compound This compound Ca2+ Channel Ca2+ Channel This compound->Ca2+ Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca2+ Influx Ca2+ Influx Vasoconstriction Vasoconstriction Ca2+ Influx->Vasoconstriction Vasodilation Vasodilation cAMP cAMP PDE->cAMP Degrades Relaxation Relaxation cAMP->Relaxation Relaxation->Vasodilation Cinepazide Maleate_p This compound Platelet Aggregation Platelet Aggregation Cinepazide Maleate_p->Platelet Aggregation Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for the Randomized Controlled Trial

G Screening Screening Eligibility Assessment Eligibility Assessment Screening->Eligibility Assessment Informed Consent Informed Consent Eligibility Assessment->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period (14 days) Treatment Period (14 days) This compound Arm->Treatment Period (14 days) Placebo Arm->Treatment Period (14 days) Follow-up (Day 90) Follow-up (Day 90) Treatment Period (14 days)->Follow-up (Day 90) Data Collection Data Collection Follow-up (Day 90)->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: Workflow of the randomized controlled trial.

References

A Comparative Analysis of Cinepazide Maleate and Standard of Care in the Management of Cerebral Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cinepazide maleate against the current standard of care for the treatment of cerebral hemorrhage. The information presented is based on available clinical and experimental data to inform research and development in this critical therapeutic area.

Executive Summary

Intracerebral hemorrhage (ICH) is a severe form of stroke with high rates of mortality and long-term disability. The standard of care focuses on acute management to control bleeding, reduce intracranial pressure, and prevent secondary brain injury. This compound, a vasoactive and neuroprotective agent, has been investigated as an adjunctive therapy in cerebral hemorrhage, primarily in studies conducted in China. While direct, large-scale, head-to-head clinical trials against the comprehensive current standard of care are limited, existing research suggests potential benefits of this compound in improving neurological function and reducing inflammatory and oxidative stress markers. This guide will dissect the available data, detail experimental methodologies, and visualize the underlying mechanisms of action.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from studies evaluating this compound in cerebral hemorrhage compared to outcomes typically observed with standard of care. It is important to note that the "control" or "routine treatment" groups in the this compound studies may not fully represent the aggressive, multi-faceted approach of the current international guidelines for standard of care.

Table 1: Efficacy and Neurological Outcomes

Outcome MeasureThis compound + Routine TreatmentRoutine Treatment (Control)Standard of Care (Typical Outcomes)
Total Effective Rate 86.7%[1]63.3%[1]Not typically measured with a single "effective rate" metric.
Glasgow Coma Scale (GCS) Score Significantly improved post-treatment compared to control[2]Improved post-treatment[2]Varies widely based on initial hemorrhage severity. Admission GCS is a key prognostic factor.[3]
NIHSS Score Significantly improved post-treatment compared to control[2]Improved post-treatment[2]A primary outcome measure in clinical trials; improvement is a key goal of acute care.
Fugl-Meyer Score Significantly improved post-treatment compared to control[2]Improved post-treatment[2]Used to assess sensorimotor recovery post-stroke.
Edema Area Significantly lower post-treatment compared to control[1]Lower post-treatment[1]Perihematomal edema is a major contributor to secondary brain injury and a target for management.[4]
30-Day Mortality Not explicitly reported in available studies.Not explicitly reported in available studies.Ranges from 16% to over 50% depending on hemorrhage severity and location.[5][6]
90-Day Unfavorable Functional Outcome (mRS 4-6) Not explicitly reported in available studies for ICH.Not explicitly reported in available studies for ICH.Approximately 50% in aggressively treated patients.[5]

Table 2: Biomarker and Cerebrovascular Function

Biomarker/FunctionThis compound + Routine TreatmentRoutine Treatment (Control)Relevance in Standard of Care
hs-CRP, IL-6, IL-8, TNF-α Significantly lower post-treatment compared to control.[2]Higher levels post-treatment.[2]Inflammation is a key mechanism of secondary brain injury.[7][8][9]
T-Aoc, SOD, GSH-PX (Antioxidants) Significantly higher post-treatment compared to control.[2]Lower levels post-treatment.[2]Oxidative stress is a recognized component of secondary injury.[7][8]
MDA (Oxidative Stress Marker) Significantly lower post-treatment compared to control.[2]Higher levels post-treatment.[2]Indicates lipid peroxidation and cell damage.[7]
Cerebrovascular Function Significantly improved post-treatment compared to control.[2]Less improvement post-treatment.[2]Maintaining adequate cerebral perfusion is a cornerstone of management.

Experimental Protocols

This compound in Severe Cerebral Hemorrhage Post-Surgery
  • Study Design: A retrospective analysis of 116 ICU patients with severe cerebral hemorrhage who underwent surgery. Patients were divided into a control group (n=58) receiving routine treatment and an experimental group (n=58) receiving routine treatment plus this compound.[2]

  • Intervention:

    • Experimental Group: Intravenous drip of this compound in addition to routine treatment. The exact dosage was not specified in the abstract.[2]

    • Control Group: Routine postoperative treatment for severe cerebral hemorrhage.[2]

  • Data Collection:

    • Neurological Function: Glasgow Coma Scale (GCS), National Institutes of Health Stroke Scale (NIHSS), and Fugl-Meyer scores were assessed before and after treatment.[2]

    • Inflammatory Factors: Serum levels of high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) were measured.[2]

    • Oxidative Stress: Total antioxidant capacity (T-Aoc), superoxide dismutase (SOD), glutathione peroxidase (GSH-PX), and malondialdehyde (MDA) were measured.[2]

    • Cerebrovascular Function: Specific metrics for assessing cerebrovascular function were not detailed in the abstract but were reported as significantly improved.[2]

This compound in Hypertensive Cerebral Hemorrhage Post-Minimally Invasive Surgery
  • Study Design: A randomized controlled trial of 60 patients with hypertensive cerebral hemorrhage who underwent minimally invasive surgery. Patients were randomly assigned to a treatment group (n=30) and a control group (n=30).[1]

  • Intervention:

    • Treatment Group: 240mg of this compound in 250ml of normal saline administered intravenously once a day for 14 days, in addition to conventional treatment.[1]

    • Control Group: Conventional treatment alone.[1]

  • Data Collection:

    • Efficacy: The total effective rate was calculated based on improvements in neurological function.[1]

    • Neurological Function: Neurological deficit scores were assessed before and after treatment.[1]

    • Radiological Outcome: The area of edema surrounding the hematoma was measured.[1]

Standard of Care for Spontaneous Intracerebral Hemorrhage

The current standard of care for ICH is multifaceted and focuses on immediate stabilization and prevention of secondary brain injury. Key components include:

  • Blood Pressure Management: Rapid and intensive lowering of systolic blood pressure to a target of <140 mmHg is recommended for most patients presenting within 6 hours of onset.[9] This is crucial for limiting hematoma expansion.

  • Reversal of Anticoagulation: For patients on anticoagulant therapy, urgent reversal with appropriate agents (e.g., prothrombin complex concentrate for warfarin) is a priority.[5][9]

  • Intensive Care Unit Monitoring: Patients with ICH benefit from care in a dedicated stroke unit or intensive care unit with continuous monitoring of neurological status, blood pressure, and intracranial pressure in select cases.[4][10]

  • Surgical Intervention: Surgical evacuation of the hematoma may be considered for patients with cerebellar hemorrhage causing neurological deterioration or brainstem compression. For supratentorial hemorrhages, the role of surgery is more debated, but minimally invasive techniques are being explored.[5][10]

  • Supportive Care: This includes management of blood glucose, temperature, and prevention of complications such as venous thromboembolism and infections.[4][11]

Mandatory Visualizations

Pathophysiology of Secondary Brain Injury in Cerebral Hemorrhage

G cluster_primary Primary Injury cluster_secondary Secondary Injury Cascade Intracerebral Hemorrhage Intracerebral Hemorrhage Hematoma Formation Hematoma Formation Intracerebral Hemorrhage->Hematoma Formation Mechanical Disruption Mechanical Disruption Hematoma Formation->Mechanical Disruption Intracranial Pressure Increase Intracranial Pressure Increase Hematoma Formation->Intracranial Pressure Increase Thrombin Activation Thrombin Activation Hematoma Formation->Thrombin Activation Erythrocyte Lysis & Iron Release Erythrocyte Lysis & Iron Release Hematoma Formation->Erythrocyte Lysis & Iron Release Inflammatory Cascade Inflammatory Cascade Thrombin Activation->Inflammatory Cascade Perihematomal Edema Perihematomal Edema Inflammatory Cascade->Perihematomal Edema Neuronal Apoptosis Neuronal Apoptosis Inflammatory Cascade->Neuronal Apoptosis Oxidative Stress Oxidative Stress Oxidative Stress->Perihematomal Edema Oxidative Stress->Neuronal Apoptosis Erythrocyte Lysis & Iron Release->Oxidative Stress Perihematomal Edema->Neuronal Apoptosis

Caption: Secondary injury cascade following intracerebral hemorrhage.

Proposed Mechanism of Action of this compound

G cluster_vascular Vascular Effects cluster_cellular Cellular & Anti-inflammatory Effects This compound This compound Calcium Channel Blocker Calcium Channel Blocker This compound->Calcium Channel Blocker Phosphodiesterase Inhibition Phosphodiesterase Inhibition This compound->Phosphodiesterase Inhibition Reduced Inflammatory Mediators Reduced Inflammatory Mediators This compound->Reduced Inflammatory Mediators Reduced Oxidative Stress Reduced Oxidative Stress This compound->Reduced Oxidative Stress Vasodilation Vasodilation Calcium Channel Blocker->Vasodilation Phosphodiesterase Inhibition->Vasodilation Improved Microcirculation Improved Microcirculation Vasodilation->Improved Microcirculation Neuroprotection Neuroprotection Reduced Inflammatory Mediators->Neuroprotection Reduced Oxidative Stress->Neuroprotection

Caption: Multifactorial mechanism of this compound.

Conclusion

This compound shows promise as an adjunctive therapy in cerebral hemorrhage by potentially mitigating secondary brain injury through its anti-inflammatory, anti-oxidative, and vasodilatory effects. The available data suggests it can lead to improved neurological outcomes when added to routine treatment. However, the current evidence base is not robust enough to directly compare its efficacy to the comprehensive and aggressive standard of care outlined in recent international guidelines.

For drug development professionals and researchers, these findings highlight the potential of targeting the secondary injury cascade in ICH. Further research, in the form of well-designed, multicenter, randomized controlled trials comparing this compound to a clearly defined and modern standard of care, is necessary to establish its definitive role in the management of cerebral hemorrhage. Such trials should incorporate standardized outcome measures, including long-term functional status (e.g., modified Rankin Scale) and mortality, to provide a clearer picture of its clinical utility.

References

A Comparative Analysis of Dihydropyridine and Non-dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dihydropyridine (DHP) and non-dihydropyridine (non-DHP) calcium channel blockers (CCBs), two major classes of drugs widely used in the management of cardiovascular diseases. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective comparisons of their mechanisms of action, pharmacological effects, and clinical performance, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathways

Both DHP and non-DHP CCBs exert their effects by blocking the influx of calcium (Ca2+) through L-type voltage-gated calcium channels. However, their binding sites on the α1 subunit of the channel differ, leading to distinct pharmacological profiles.

Dihydropyridines (e.g., nifedipine, amlodipine) primarily act on the calcium channels in the vascular smooth muscle. This leads to potent arterial vasodilation, resulting in a decrease in peripheral resistance and blood pressure.[1]

Non-dihydropyridines are further divided into two subclasses:

  • Phenylalkylamines (e.g., verapamil) exhibit a more pronounced effect on the myocardium, reducing heart rate and contractility.[1]

  • Benzothiazepines (e.g., diltiazem) have an intermediate profile, affecting both cardiac and vascular smooth muscle cells.[1]

The differential effects on cardiac tissue are a key distinguishing feature. Non-DHPs, particularly verapamil, have a significant negative chronotropic (heart rate) and inotropic (contractility) effect, whereas DHPs can sometimes lead to a reflex tachycardia due to their potent vasodilatory action.[2]

cluster_DHP Dihydropyridine CCBs cluster_NonDHP Non-Dihydropyridine CCBs DHP Dihydropyridine CCBs (e.g., Nifedipine, Amlodipine) VSMC Vascular Smooth Muscle Cells DHP->VSMC Binds to L-type Ca2+ channels Vasodilation Potent Vasodilation VSMC->Vasodilation Inhibits Ca2+ influx TPR Decreased Total Peripheral Resistance Vasodilation->TPR BP_DHP Decreased Blood Pressure TPR->BP_DHP ReflexTachy Reflex Tachycardia BP_DHP->ReflexTachy Baroreceptor reflex NonDHP Non-Dihydropyridine CCBs (Verapamil, Diltiazem) Myocardium Myocardium NonDHP->Myocardium Binds to L-type Ca2+ channels VSMC_NonDHP Vascular Smooth Muscle Cells NonDHP->VSMC_NonDHP Binds to L-type Ca2+ channels HeartRate Decreased Heart Rate (Negative Chronotropy) Myocardium->HeartRate Inhibits Ca2+ influx at SA/AV nodes Contractility Decreased Contractility (Negative Inotropy) Myocardium->Contractility Inhibits Ca2+ influx in cardiomyocytes BP_NonDHP Decreased Blood Pressure HeartRate->BP_NonDHP Contractility->BP_NonDHP Vaso_NonDHP Vasodilation VSMC_NonDHP->Vaso_NonDHP Inhibits Ca2+ influx Vaso_NonDHP->BP_NonDHP

Signaling pathways of DHP and non-DHP CCBs.

Comparative Efficacy: Experimental Data

Clinical trials have demonstrated the efficacy of both DHP and non-DHP CCBs in managing hypertension and angina. However, the choice between these classes often depends on the patient's comorbidities and the desired therapeutic outcome.

Antihypertensive Effects

Both classes effectively lower blood pressure. However, the magnitude of reduction and the effect on heart rate can differ.

ParameterDihydropyridines (Amlodipine)Non-Dihydropyridines (Diltiazem)Reference
Reduction in Sitting Systolic BP (mmHg) -14.0-3.9[3]
Reduction in Sitting Diastolic BP (mmHg) -12.4-9.2[3]
Change in Heart Rate No significant change or slight increaseNo significant change or slight decrease[2][3]

Table 1: Comparative antihypertensive effects of amlodipine and diltiazem in patients with mild to moderate hypertension.[3]

Antianginal Effects

In patients with chronic stable angina, both classes have shown to improve exercise tolerance.

ParameterDihydropyridines (Nifedipine)Non-Dihydropyridines (Verapamil)Reference
Improvement in Exercise Time (minutes) +2.2+4.3[4]
Change in Resting Heart Rate Mild tachycardiaMild bradycardia[4]

Table 2: Comparative antianginal effects of nifedipine and verapamil in patients with chronic stable angina.[4]

Pharmacokinetics and Metabolism

Both DHP and non-DHP CCBs are primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This is a critical consideration for potential drug-drug interactions.

ParameterDihydropyridinesNon-DihydropyridinesReference
Primary Metabolism CYP3A4CYP3A4[5]
Protein Binding HighHigh
Bioavailability Variable (subject to first-pass metabolism)Variable (subject to first-pass metabolism)
Half-life Varies (e.g., Amlodipine has a long half-life)Varies

Table 3: General pharmacokinetic properties of DHP and non-DHP CCBs.

Adverse Effect Profiles

The differing mechanisms of action translate to distinct side effect profiles.

Adverse EffectDihydropyridinesNon-DihydropyridinesReference
Peripheral Edema More commonLess common[5]
Headache, Flushing More commonLess common[5]
Reflex Tachycardia Can occur, especially with short-acting formulationsLess likely, may cause bradycardia[2]
Constipation Less commonMore common (especially with verapamil)[5]
Bradycardia/AV Block RareCan occur, especially with verapamil[6]

Table 4: Common adverse effects associated with DHP and non-DHP CCBs.

Experimental Protocols

This section outlines the general methodologies employed in clinical and preclinical studies comparing DHP and non-DHP CCBs.

Clinical Trial Protocol: Hypertension

A typical randomized, double-blind, crossover, or parallel-group study to compare the antihypertensive effects of a DHP and a non-DHP CCB would involve the following steps:

  • Patient Recruitment: Patients with mild to moderate essential hypertension are recruited based on specific inclusion and exclusion criteria (e.g., diastolic blood pressure between 95 and 114 mmHg).[7]

  • Washout Period: A washout period of 2-4 weeks is implemented where patients discontinue their current antihypertensive medications.[7]

  • Randomization: Patients are randomly assigned to receive either the DHP or the non-DHP CCB.

  • Dose Titration: The dose of the study drug is titrated upwards at regular intervals (e.g., every 2 weeks) to achieve a target blood pressure (e.g., <140/90 mmHg).[3][4]

  • Data Collection: Blood pressure and heart rate are measured at baseline and at regular follow-up visits. Ambulatory blood pressure monitoring may also be used for a more comprehensive assessment.[3]

  • Adverse Event Monitoring: Patients are monitored for the occurrence of any adverse events throughout the study.

  • Crossover (for crossover design): After a washout period, patients are switched to the other treatment arm.

start Patient Recruitment (Mild-to-Moderate Hypertension) washout Washout Period (Discontinue prior medication) start->washout randomization Randomization washout->randomization groupA Group A (Dihydropyridine CCB) randomization->groupA Arm 1 groupB Group B (Non-Dihydropyridine CCB) randomization->groupB Arm 2 titrationA Dose Titration groupA->titrationA titrationB Dose Titration groupB->titrationB followupA Follow-up Visits (BP, HR, Adverse Events) titrationA->followupA followupB Follow-up Visits (BP, HR, Adverse Events) titrationB->followupB analysis Data Analysis followupA->analysis followupB->analysis

Typical clinical trial workflow for comparing CCBs.
In Vitro Protocol: Vascular Reactivity

To assess the direct effects of CCBs on vascular smooth muscle, isolated blood vessel preparations are often used.

  • Tissue Preparation: Segments of arteries (e.g., rat aorta or human epigastric arteries) are dissected and mounted in an organ bath containing a physiological salt solution.[8]

  • Contraction Induction: The arterial rings are contracted with a vasoconstrictor agent (e.g., norepinephrine or potassium chloride).

  • Drug Application: Cumulative concentrations of the DHP and non-DHP CCBs are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the arterial ring is measured isometrically using a force transducer.

  • Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of each CCB in inducing vasorelaxation.

Animal Model Protocol: Hemodynamic Effects

Animal models of hypertension are valuable for studying the in vivo effects of CCBs.

  • Animal Model: An appropriate animal model of hypertension is selected (e.g., spontaneously hypertensive rat or sino-aortic denervated dog).[9]

  • Surgical Preparation: Animals are anesthetized, and catheters are implanted in an artery (e.g., carotid or femoral) for blood pressure measurement and in a vein for drug administration.[10]

  • Baseline Measurements: Baseline blood pressure and heart rate are recorded.

  • Drug Administration: The DHP or non-DHP CCB is administered intravenously or orally.

  • Hemodynamic Monitoring: Continuous monitoring of blood pressure and heart rate is performed to assess the magnitude and duration of the drug's effect.

Conclusion

Dihydropyridine and non-dihydropyridine CCBs are effective classes of drugs with distinct pharmacological profiles. The choice between them should be guided by the specific clinical indication and the patient's individual characteristics. DHPs are generally preferred for their potent vasodilatory effects in hypertension, while non-DHPs offer the additional benefit of heart rate control, making them suitable for patients with certain arrhythmias or angina. A thorough understanding of their comparative pharmacology, supported by robust experimental data, is crucial for both clinical practice and the development of new cardiovascular therapies.

References

Assessing the Reproducibility of Cinepazide Maleate's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of cinepazide maleate with alternative treatments for acute ischemic stroke, peripheral vascular disease, vertigo, and post-stroke cognitive impairment. The information is supported by experimental data from clinical trials to aid in the assessment of its reproducibility and clinical utility.

Executive Summary

This compound is a vasoactive and neuroprotective agent with a multi-faceted mechanism of action, making it a therapeutic option for various circulatory and neurological disorders. Clinical evidence, primarily from studies conducted in China, demonstrates its efficacy in improving neurological function and daily living activities in patients with acute ischemic stroke.[1][2] Its therapeutic window of up to 48 hours post-stroke offers an advantage over thrombolytic therapies, which have a much shorter time frame for administration.[1] This guide presents a comparative analysis of this compound against other relevant therapeutic agents, summarizing key efficacy and safety data from available clinical trials.

Mechanism of Action

This compound exerts its therapeutic effects through several interconnected signaling pathways:

  • Vasodilation: It induces the relaxation of vascular smooth muscle, leading to increased cerebral and peripheral blood flow. This is achieved through two primary mechanisms:

    • Weak Calcium Channel Blockade: By inhibiting the influx of calcium ions into vascular smooth muscle cells, it reduces vasoconstriction.[1]

    • Enhancement of Nitric Oxide (NO) Production: It is believed to stimulate the production of NO, a potent vasodilator.[3]

  • Anti-platelet Aggregation: this compound inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit platelet aggregation, reducing the risk of thrombus formation.

  • Neuroprotection: It potentiates the effects of endogenous adenosine by activating adenosine A2 receptors, which has been shown to have neuroprotective effects.[1]

Below is a diagram illustrating the proposed signaling pathways of this compound.

This compound Mechanism of Action cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Platelet Platelet cluster_Neuron Neuron Cinepazide_Ca This compound Ca_Channel L-type Ca2+ Channel Cinepazide_Ca->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction Cinepazide_NO This compound eNOS eNOS Cinepazide_NO->eNOS Stimulates NO Nitric Oxide eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation Cinepazide_PDE This compound PDE Phosphodiesterase (PDE) Cinepazide_PDE->PDE Inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation Aggregation Platelet Aggregation cAMP_degradation->Aggregation Promotes Cinepazide_A2A This compound Adenosine_A2A Adenosine A2 Receptor Cinepazide_A2A->Adenosine_A2A Potentiates Neuroprotection Neuroprotection Adenosine_A2A->Neuroprotection Clinical_Trial_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke, onset ≤ 48h) Randomization Randomization (Double-blind) Patient_Screening->Randomization Treatment_Group This compound Group (320mg/day IV for 14 days) Randomization->Treatment_Group Placebo_Group Placebo Group (Saline IV for 14 days) Randomization->Placebo_Group Basic_Therapy Basic Therapy for both groups (Citicoline sodium, etc.) Treatment_Group->Basic_Therapy Placebo_Group->Basic_Therapy Follow_up Follow-up (Day 90) Basic_Therapy->Follow_up Primary_Endpoint Primary Efficacy Endpoint (Proportion of patients with mRS ≤ 2) Follow_up->Primary_Endpoint Secondary_Endpoint Secondary Efficacy Endpoint (Proportion of patients with Barthel Index ≥ 95) Follow_up->Secondary_Endpoint Safety_Assessment Safety Assessment (Adverse Events, Labs, Vitals, ECG) Follow_up->Safety_Assessment

References

A Comparative Analysis of Vasodilatory Mechanisms: Cinepazide Maleate vs. Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the vasodilatory mechanisms of cinepazide maleate and beta-blockers, with a focus on third-generation agents that possess vasodilating properties. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of vascular tone.

Executive Summary

This compound and third-generation beta-blockers induce vasodilation through distinct molecular pathways. This compound employs a multi-target approach, primarily involving the inhibition of phosphodiesterase, weak calcium channel blockade, and enhancement of nitric oxide and adenosine signaling. In contrast, third-generation beta-blockers achieve vasodilation as an ancillary property to their primary beta-adrenergic receptor antagonism, typically through alpha-1 receptor blockade or stimulation of endothelial nitric oxide synthase. While both classes of drugs lead to vascular smooth muscle relaxation, their differing mechanisms of action may have implications for their therapeutic applications and side-effect profiles. To date, a lack of direct head-to-head comparative studies necessitates an evaluation based on their individual pharmacological characteristics.

Mechanisms of Action: A Comparative Overview

The vasodilatory effects of this compound and third-generation beta-blockers are summarized below.

Table 1: Comparison of Vasodilatory Mechanisms

FeatureThis compoundThird-Generation Beta-Blockers
Primary Target(s) - Phosphodiesterase (PDE) - L-type Calcium Channels - Adenosine Signaling - Nitric Oxide (NO) Production- Beta-1 Adrenergic Receptors (Primary) - Alpha-1 Adrenergic Receptors (e.g., Carvedilol, Labetalol)[1][2][3] - Endothelial Nitric Oxide Synthase (eNOS) (e.g., Nebivolol)[1]
Secondary Messenger(s) - Increased cyclic Adenosine Monophosphate (cAMP)[4] - Increased cyclic Guanosine Monophosphate (cGMP)[5]- Increased Nitric Oxide (NO)[1]
Key Vasodilatory Pathway(s) - PDE inhibition leads to increased cAMP and subsequent protein kinase A (PKA) activation, causing smooth muscle relaxation.[4] - Weak calcium channel blockade reduces intracellular Ca2+ levels.[6][7] - Potentiation of adenosine enhances vasodilation.[6] - Stimulation of NO production leads to increased cGMP and protein kinase G (PKG) activation.[5]- Carvedilol/Labetalol: Blockade of alpha-1 adrenergic receptors on vascular smooth muscle prevents norepinephrine-induced vasoconstriction.[1][2][3] - Nebivolol: Stimulation of eNOS leads to increased NO production and subsequent cGMP-mediated vasodilation.[1] - Celiprolol: Beta-2 receptor agonist activity can contribute to vasodilation.[8][9]
Endothelium Dependency Both endothelium-dependent (NO production) and -independent (PDE inhibition, Ca2+ channel blockade) mechanisms.[4][5][6][7]- Nebivolol: Primarily endothelium-dependent.[1] - Carvedilol/Labetalol: Primarily endothelium-independent.[1][2][3]

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways utilized by this compound and representative third-generation beta-blockers to induce vasodilation.

cluster_Cinepazide This compound Signaling Pathway cluster_cAMP cAMP Pathway cluster_Ca Calcium Channel Pathway cluster_NO NO Pathway Cinepazide This compound PDE Phosphodiesterase (PDE) inhibition Cinepazide->PDE Ca_channel L-type Ca2+ Channel blockade Cinepazide->Ca_channel eNOS_C eNOS stimulation Cinepazide->eNOS_C Adenosine Adenosine Potentiation Cinepazide->Adenosine cAMP ↑ cAMP PDE->cAMP PKA PKA Activation cAMP->PKA Relaxation_C Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation_C Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx Ca_influx->Relaxation_C NO_C ↑ NO eNOS_C->NO_C sGC_C sGC activation NO_C->sGC_C cGMP_C ↑ cGMP sGC_C->cGMP_C PKG_C PKG Activation cGMP_C->PKG_C PKG_C->Relaxation_C Adenosine->Relaxation_C cluster_BetaBlocker Third-Generation Beta-Blocker Signaling Pathways cluster_Carvedilol Carvedilol/Labetalol cluster_Nebivolol Nebivolol Carvedilol Carvedilol / Labetalol Alpha1 α1-Adrenergic Receptor blockade Carvedilol->Alpha1 NE_effect ↓ Norepinephrine effect Alpha1->NE_effect Relaxation_B Smooth Muscle Relaxation (Vasodilation) NE_effect->Relaxation_B Nebivolol Nebivolol eNOS_N eNOS stimulation Nebivolol->eNOS_N NO_N ↑ NO eNOS_N->NO_N sGC_N sGC activation NO_N->sGC_N cGMP_N ↑ cGMP sGC_N->cGMP_N PKG_N PKG Activation cGMP_N->PKG_N PKG_N->Relaxation_B cluster_workflow Aortic Ring Assay Workflow A Aorta Excision B Ring Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E Viability Test (KCl) D->E F Pre-contraction (e.g., Phenylephrine) E->F G Cumulative Drug Addition (Cinepazide or Beta-blocker) F->G H Tension Recording G->H I Data Analysis (Concentration-Response Curve) H->I

References

Safety Operating Guide

Navigating the Safe Disposal of Cinepazide Maleate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Cinepazide Maleate, a vasodilator agent, is a critical component of laboratory safety and environmental responsibility. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is imperative to mitigate risks to both human health and ecosystems.[1] This guide provides researchers, scientists, and drug development professionals with essential, step-by-step guidance for the safe handling and disposal of this compound.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS outlines the primary hazards, including its acute oral toxicity and its significant danger to aquatic environments.[1] All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to prevent accidental exposure.

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed.[1]
Acute aquatic toxicityH400Very toxic to aquatic life.[1]
Chronic aquatic toxicityH410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol for this compound

The recommended disposal method for this compound is to send it to an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical and prevent leakage.[4][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[6]

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).[4]

3. Storage:

  • Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2][5] This area should be away from general laboratory traffic and incompatible materials.[5]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[2]

  • Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately.[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Solid this compound Waste D Dedicated & Labeled Solid Waste Container A->D B Liquid this compound Waste E Dedicated & Labeled Liquid Waste Container B->E C Contaminated Materials C->D F Secure Satellite Accumulation Area D->F E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Complete Hazardous Waste Manifest G->H I Scheduled Waste Pickup H->I J Transport to Approved Waste Disposal Plant I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Cinepazide Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cinepazide Maleate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the associated hazards before handling this compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound. This guidance is based on general best practices for handling hazardous chemicals.

PPE TypeSpecificationRationale
Hand Protection Two pairs of chemotherapy-grade gloves.Prevents skin contact and absorption.[3]
Eye Protection Safety goggles or a face shield.Protects against splashes and airborne particles.[4]
Body Protection A disposable gown demonstrated to be resistant to hazardous drugs.Prevents contamination of personal clothing.[3][5]
Respiratory Protection An N95 respirator or higher.Required when handling the powder form to prevent inhalation.[4][5]

Operational Protocol for Handling this compound

Adherence to the following step-by-step procedure is critical for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly sealed, cool, and well-ventilated area.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][6][7]

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the substance.[1]

3. In Case of Exposure:

  • If Swallowed: Immediately call a POISON CENTER or a physician. Rinse the mouth.[1]

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water and seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]

  • Inhalation: Move the individual to fresh air immediately.[1]

4. Spill Management:

  • In the event of a spill, collect the spillage to prevent it from entering the environment.[1]

  • Use appropriate absorbent materials for liquid spills.

  • Clean the area thoroughly after the spill has been contained and collected.

5. Disposal Plan:

  • Dispose of this compound and its container at an approved waste disposal facility.[1]

  • Do not release into the environment.[1]

  • All disposable PPE used during handling should be considered contaminated and disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage B->C D Weighing and Aliquoting C->D E Experimental Procedure D->E F Decontaminate Workspace E->F spill Spill? E->spill G Segregate Waste F->G H Dispose of Waste via Approved Channels G->H I Doff PPE H->I J Wash Hands Thoroughly I->J spill->F No handle_spill Execute Spill Management Protocol spill->handle_spill Yes handle_spill->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinepazide Maleate
Reactant of Route 2
Cinepazide Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.